molecular formula C19H34O2 B116591 Methyl linoleate CAS No. 112-63-0

Methyl linoleate

Cat. No.: B116591
CAS No.: 112-63-0
M. Wt: 294.5 g/mol
InChI Key: WTTJVINHCBCLGX-NQLNTKRDSA-N
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Description

Methyl linoleate is a fatty acid methyl ester of linoleic acid. It has been isolated from Neolitsea daibuensis. It has a role as a plant metabolite. It is functionally related to a linoleic acid.
This compound has been reported in Pourthiaea arguta, Eleutherococcus koreanus, and other organisms with data available.
This compound is found in cloves. This compound is a mixture with CNB89-S (*FEMA 3411*) is used as a flavouring ingredient this compound belongs to the family of Lineolic Acids and Derivatives. These are derivatives of lineolic acid.
RN refers to unlabeled cpd(Z,Z)-isome

Properties

IUPAC Name

methyl (9Z,12Z)-octadeca-9,12-dienoate
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InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7-,11-10-
Source PubChem
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InChI Key

WTTJVINHCBCLGX-NQLNTKRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC
Source PubChem
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Molecular Formula

C19H34O2
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Related CAS

19680-96-7
Record name 9,12-Octadecadienoic acid (9Z,12Z)-, methyl ester, dimer
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DSSTOX Substance ID

DTXSID7020843
Record name Methyl linoleate
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Molecular Weight

294.5 g/mol
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Physical Description

Liquid
Record name Methyl linoleate
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Boiling Point

373.00 to 374.00 °C. @ 760.00 mm Hg
Record name Methyl linoleate
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CAS No.

112-63-0, 2462-85-3, 68605-14-1
Record name Methyl linoleate
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Record name Methyl linoleate
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Record name 9,12-Octadecadienoic acid (9Z,12Z)-, methyl ester
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Record name Methyl linoleate
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Record name Methyl octadeca-9,12-dienoate
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Record name Fatty acids, safflower-oil, Me esters
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Record name Methyl linoleate
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Record name METHYL LINOLEATE
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Record name Methyl linoleate
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Melting Point

-35 °C
Record name Methyl linoleate
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Foundational & Exploratory

What is the chemical structure of methyl linoleate?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl linoleate, focusing on its chemical structure, properties, synthesis, analysis, and its role in significant biological pathways. The information is presented to support research and development activities in the fields of chemistry, biology, and pharmacology.

Chemical Structure and Properties

This compound is the methyl ester of linoleic acid, an omega-6 polyunsaturated fatty acid. The structure consists of an 18-carbon chain with two cis-configured double bonds. The IUPAC name for this compound is methyl (9Z,12Z)-octadeca-9,12-dienoate[1]. The methyl ester group is located at one end of the carbon chain, while the double bonds are positioned at the 9th and 12th carbon atoms. This specific arrangement of double bonds is characteristic of linoleic acid and its derivatives.

The presence of the double bonds makes the molecule susceptible to oxidation, a key aspect of its chemical reactivity and biological function. It is a colorless to pale yellow liquid at room temperature and is soluble in organic solvents but has limited solubility in water[2].

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name methyl (9Z,12Z)-octadeca-9,12-dienoate[1]
Molecular Formula C₁₉H₃₄O₂[1]
Molecular Weight 294.47 g/mol [3][4][5]
CAS Number 112-63-0[1][5]
Appearance Colorless to pale yellow liquid[2]
Melting Point -35 °C[3]
Boiling Point 192 °C at 4 mmHg[3]
Density 0.889 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.462[3]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. Key data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are provided below.

Spectroscopic DataKey Features
¹H NMR (CDCl₃, 90 MHz) δ 5.3-5.4 (m, 4H, -CH=CH-), 3.65 (s, 3H, -OCH₃), 2.77 (t, 2H, =CH-CH₂-CH=), 2.30 (t, 2H, -CH₂-COO-), 2.01 (q, 4H, -CH₂-CH=), 1.2-1.4 (m, 14H, -CH₂-), 0.89 (t, 3H, -CH₃)[6]
¹³C NMR (CDCl₃, 15.09 MHz) δ 174.13 (C=O), 130.17, 130.03, 128.12, 128.01 (=CH), 51.35 (-OCH₃), 34.13, 31.62, 29.67, 29.40, 29.21, 27.26, 25.71, 25.03, 22.65 (-CH₂-), 14.09 (-CH₃)[6]
Mass Spectrometry (GC-MS) Molecular Ion [M]⁺ at m/z 294. Key fragment ions at m/z 263 ([M-OCH₃]⁺), and characteristic fragments for unsaturated fatty acid methyl esters, with a base peak often observed at m/z 67[7].

Experimental Protocols

This section details common experimental procedures for the synthesis and analysis of this compound, designed for practical application in a research setting.

Synthesis of this compound via Transesterification of Safflower Oil

Safflower oil is a rich source of linoleic acid and serves as an excellent starting material for the synthesis of this compound. The following protocol describes a base-catalyzed transesterification.

Materials and Equipment:

  • High-oleic safflower oil

  • Methanol (anhydrous)

  • Sodium methoxide (NaOCH₃) or Potassium Hydroxide (KOH)

  • Hexane

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Pre-treatment of Oil: Place 150 g of safflower oil into a 250 mL glass vessel and heat to 105-110 °C for 30 minutes to remove any residual moisture. Allow the oil to cool to the reaction temperature of 60 °C[8][9].

  • Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving 1.5 g (1.0% w/w of oil) of sodium methoxide in 36.5 g of methanol (a methanol-to-oil molar ratio of approximately 6:1)[10][11]. Caution: Sodium methoxide is corrosive and moisture-sensitive. Handle in a fume hood.

  • Reaction Setup: Transfer the cooled oil to a three-neck flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer.

  • Transesterification Reaction: Add the catalyst-methanol solution to the oil. Heat the mixture to 60 °C while stirring vigorously (e.g., 600 rpm)[9]. Maintain these conditions for 1-2 hours[10].

  • Product Separation: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel. Allow the layers to separate for 1-2 hours. The lower layer consists of glycerol, and the upper layer is the crude this compound (biodiesel)[8].

  • Washing and Purification:

    • Drain and discard the glycerol layer.

    • Wash the methyl ester layer with warm distilled water to remove any remaining catalyst, methanol, and soap. Repeat the washing until the aqueous layer is neutral.

    • Wash the organic layer with brine to facilitate the removal of water.

    • Dry the methyl ester layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the sodium sulfate and remove any residual solvent using a rotary evaporator to obtain purified this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the purity of the synthesized this compound and identifying other fatty acid methyl esters present.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 Series GC or equivalent.

  • Mass Spectrometer: Mass selective detector.

  • Column: Polyethylene glycol column (e.g., Zebron ZB-WAX PLUS, 30 m x 0.32 mm x 0.5 µm)[11].

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 70 °C for 2 minutes, then ramp at 5 °C/min to 240 °C and hold for 5 minutes.

  • MS Transfer Line Temperature: 240 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a vial.

  • Add approximately 100 mg of an internal standard, such as methyl nonadecanoate (C19:0), and record the exact weight[12].

  • Dissolve the sample and internal standard in 10 mL of a suitable solvent like toluene or hexane[12].

  • Inject 1 µL of the prepared sample into the GC-MS system.

Data Analysis:

  • Identify the this compound peak based on its retention time and comparison with a known standard.

  • Confirm the identity by analyzing the mass spectrum and comparing it to library data (e.g., NIST library). The mass spectrum of this compound will show a molecular ion peak at m/z 294 and characteristic fragmentation patterns[7][13].

  • Quantify the purity by comparing the peak area of this compound to the peak area of the internal standard and any identified impurities.

Biological Significance and Signaling Pathways

This compound itself is not typically a major signaling molecule within mammalian systems. However, as an ester of linoleic acid, it is a precursor to this essential fatty acid. Once hydrolyzed, linoleic acid can be metabolized into a variety of biologically active molecules, most notably prostaglandins, which are critical lipid mediators in inflammation, immunity, and other physiological processes[1][3].

The metabolic conversion of linoleic acid to prostaglandins is a multi-step enzymatic process. This pathway is of significant interest in drug development, particularly for anti-inflammatory therapies.

Prostaglandin Synthesis Pathway from Linoleic Acid

The following diagram illustrates the key steps in the conversion of linoleic acid to prostaglandins. This compound would enter this pathway after enzymatic hydrolysis to yield free linoleic acid.

Linoleic_Acid_to_Prostaglandin_Pathway MethylLinoleate This compound LinoleicAcid Linoleic Acid (Omega-6) MethylLinoleate->LinoleicAcid ArachidonicAcid Arachidonic Acid (AA) LinoleicAcid->ArachidonicAcid Elongase & Desaturase Enzymes PGG2 Prostaglandin G₂ (PGG₂) ArachidonicAcid->PGG2 Cyclooxygenase (COX-1/COX-2) PGH2 Prostaglandin H₂ (PGH₂) PGG2->PGH2 Peroxidase activity of COX Prostaglandins Prostaglandins (e.g., PGE₂, PGI₂) PGH2->Prostaglandins Prostaglandin Synthases

Caption: Metabolic pathway from Linoleic Acid to Prostaglandins.

This pathway highlights the central role of cyclooxygenase (COX) enzymes, which are the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). Understanding the flux through this pathway and the factors that regulate it is a cornerstone of research in inflammation and pain management.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Linoleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl linoleate (C₁₉H₃₄O₂) is the methyl ester of linoleic acid, an essential omega-6 fatty acid. It is a key compound in various biological processes and finds extensive application in the food, cosmetic, and pharmaceutical industries.[1] A thorough understanding of its physical and chemical properties is paramount for its effective utilization in research and product development. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and a visualization of its key chemical transformations.

Physical Properties of this compound

This compound is a colorless to pale yellow liquid at room temperature with a mild, oily odor.[1][2] The following table summarizes its key quantitative physical properties.

PropertyValueUnitsReference(s)
Molecular Formula C₁₉H₃₄O₂[3]
Molecular Weight 294.47 g/mol [3]
Melting Point -35°C[4]
Boiling Point 373 - 374°C[4]
212 (at 16 mmHg)°C[5]
192 (at 4 mmHg)°C[6]
Density 0.889 (at 25 °C)g/mL[6]
0.8886 (at 18 °C)g/mL[5]
Refractive Index 1.462 (at 20 °C)[6]
1.4593 (at 25 °C)[5]
Solubility Insoluble in water.[1] Soluble in polar organic solvents like ethanol, and non-polar solvents such as chloroform and acetone.[2][7]
LogP (Octanol-Water Partition Coefficient) 6.82[4]

Experimental Protocols

Accurate determination of the physical properties of this compound is crucial for its application. The following section outlines the standard methodologies for these measurements.

Determination of Melting Point

The melting point of this compound is determined using a capillary melting point apparatus.

  • Principle: A small, powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed. Pure crystalline compounds typically exhibit a sharp melting point range.[8]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer or digital temperature probe.[8]

  • Procedure:

    • A small amount of solidified this compound is introduced into a capillary tube and packed down.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[8] For a more accurate determination, a preliminary rapid heating can be performed to find an approximate melting point, followed by a slower, more precise measurement with a fresh sample.[9]

Determination of Boiling Point

The boiling point of this compound can be determined at atmospheric and reduced pressures using gas chromatography, a technique often referred to as simulated distillation.

  • Principle: This method, outlined in ASTM D7398, determines the boiling range distribution of fatty acid methyl esters by correlating their gas chromatographic retention times with their boiling points.[5][10][11]

  • Apparatus: Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column.[12]

  • Procedure:

    • Calibration: A calibration mixture of known n-alkanes with certified boiling points is injected into the GC to establish a retention time versus boiling point curve.[10]

    • Sample Analysis: A diluted sample of this compound is injected into the GC under the same conditions as the calibration mixture.

    • Data Analysis: The retention time of the this compound peak is used to determine its boiling point from the calibration curve. The software integrates the peak area to provide the boiling range distribution.[12]

Determination of Density

The density of liquid this compound is typically measured using a pycnometer or a vibrating tube densimeter.

  • Principle: A pycnometer is a flask with a precise volume. The density is calculated from the mass of the sample that fills the pycnometer. A vibrating tube densimeter measures the oscillation frequency of a U-shaped tube filled with the sample, which is related to the sample's density.[13]

  • Apparatus: Pycnometer or vibrating tube densimeter, analytical balance, temperature-controlled water bath.

  • Procedure (using a pycnometer):

    • The empty pycnometer is weighed.

    • It is then filled with distilled water of a known temperature and weighed again to determine its exact volume.

    • The pycnometer is dried and filled with this compound at the same temperature and weighed.

    • The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Determination of Purity by Gas Chromatography

The purity of this compound is commonly assessed using gas chromatography, following methods such as the European standard EN14103:2011.[14]

  • Principle: A volatile sample is injected into a GC, where it is vaporized and carried by an inert gas through a capillary column. The components of the sample separate based on their boiling points and interactions with the stationary phase of the column. The separated components are detected by an FID, and the area of the resulting peaks is proportional to the concentration of each component.[15][16]

  • Apparatus: Gas chromatograph with FID, capillary column suitable for FAME analysis (e.g., BPX-70), autosampler.[16]

  • Procedure:

    • Sample Preparation: A known amount of this compound is dissolved in a suitable solvent (e.g., hexane or toluene), often with an internal standard for quantitative analysis.[14][17]

    • Injection: A small volume of the prepared sample is injected into the GC.

    • Separation: The GC oven temperature is programmed to ramp up, allowing for the separation of different fatty acid methyl esters.

    • Detection and Quantification: The FID detects the eluting compounds. The purity of this compound is determined by the relative area of its peak compared to the total area of all peaks in the chromatogram.[15]

Chemical Properties and Reactions

This compound's chemical reactivity is primarily dictated by the presence of the two cis double bonds in its acyl chain and the ester functional group. It is susceptible to oxidation and hydrogenation.

Oxidation

This compound is prone to autoxidation, a free-radical chain reaction involving molecular oxygen, which leads to the formation of hydroperoxides and other secondary oxidation products.[18] This process can be initiated by heat, light, or metal ions. The enzymatic oxidation of the parent linoleic acid is also a critical biological pathway.

The following diagram illustrates the initial steps of the free-radical autoxidation of this compound.

G cluster_prop Propagation ML This compound L_radical Linoleate Radical (L•) ML->L_radical Radical Initiator (e.g., light, heat) Radical->ML Initiation O2 Oxygen (O₂) L_radical->O2 + O₂ LOO_radical Peroxyl Radical (LOO•) O2->LOO_radical ML2 Another this compound Molecule LOO_radical->ML2 + LH LOOH Hydroperoxide (LOOH) ML2->LOOH L_radical2 Linoleate Radical (L•) L_radical2->O2 + O₂ Propagation Propagation Cycle

Caption: Free-radical autoxidation of this compound.

Enzymatic oxidation of the parent linoleic acid is a crucial biological process. Enzymes like lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) epoxygenases catalyze the formation of various oxidized metabolites.[19][20][21]

G LA Linoleic Acid LOX Lipoxygenases (LOX) LA->LOX COX Cyclooxygenases (COX) LA->COX CYP Cytochrome P450 Epoxygenases LA->CYP HODEs Hydroxyoctadecadienoic acids (HODEs) LOX->HODEs Prostaglandins Prostaglandins COX->Prostaglandins Epoxides Epoxyoctadecenoic acids (vernolic and coronaric acids) CYP->Epoxides

Caption: Major enzymatic oxidation pathways of linoleic acid.

Hydrogenation

The double bonds in this compound can be reduced by catalytic hydrogenation, a process that converts the unsaturated fatty acid ester into more saturated forms, ultimately yielding methyl stearate. This reaction is of significant industrial importance for improving the oxidative stability of oils and fats.[22][23]

The process typically involves the use of a metal catalyst, such as nickel or palladium, and hydrogen gas.[22][24] The hydrogenation can be partial, leading to the formation of methyl oleate (a monounsaturated fatty acid ester), or complete, resulting in methyl stearate (a saturated fatty acid ester).[25]

G ML This compound (C18:2) MO Methyl Oleate (C18:1) ML->MO + H₂ / Catalyst (Partial Hydrogenation) MS Methyl Stearate (C18:0) MO->MS + H₂ / Catalyst (Complete Hydrogenation)

Caption: Catalytic hydrogenation of this compound.

Biological Significance: Prostaglandin Synthesis

Linoleic acid, the parent fatty acid of this compound, is a crucial precursor in the biosynthesis of prostaglandins, which are potent lipid mediators involved in a wide array of physiological and pathological processes, including inflammation, blood clotting, and the induction of labor.[26][27][28] The conversion of linoleic acid to arachidonic acid is the first step in this pathway.[29]

G LA Linoleic Acid GLA γ-Linolenic Acid (GLA) LA->GLA Δ6-desaturase DGLA Dihomo-γ-linolenic Acid (DGLA) GLA->DGLA Elongase AA Arachidonic Acid (AA) DGLA->AA Δ5-desaturase COX_enzymes Cyclooxygenase (COX) Enzymes AA->COX_enzymes PGH2 Prostaglandin H₂ (PGH₂) COX_enzymes->PGH2 Prostaglandins Other Prostaglandins (PGE₂, PGD₂, etc.) PGH2->Prostaglandins Isomerases

Caption: Biosynthesis of prostaglandins from linoleic acid.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with standardized experimental protocols for their determination. The visualization of its key chemical transformations—oxidation and hydrogenation—and its role in the biologically significant prostaglandin synthesis pathway offers a deeper understanding of its reactivity and function. This comprehensive information serves as a valuable resource for researchers, scientists, and drug development professionals working with this important fatty acid ester.

References

An In-Depth Technical Guide to Methyl Linoleate (CAS 112-63-0) for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An introduction to Methyl Linoleate, a versatile fatty acid ester with significant research and therapeutic potential. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and purification protocols, biological activities, and toxicological data, tailored for professionals in the scientific and pharmaceutical fields.

Physicochemical Properties

This compound, the methyl ester of linoleic acid, is a polyunsaturated fatty acid with the chemical formula C₁₉H₃₄O₂.[1] It is a colorless to pale yellow liquid at room temperature and is characterized by its lipophilic nature with limited solubility in water.[2] This compound is a key component in various vegetable oils, including safflower, sunflower, and soybean oils.[2]

Table 1: Physicochemical Data of this compound
PropertyValueReference(s)
CAS Number 112-63-0[1]
Molecular Formula C₁₉H₃₄O₂[1]
Molecular Weight 294.47 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Density 0.889 g/mL at 25 °C[1]
Boiling Point 192 °C at 4 mmHg[1]
Melting Point -35 °C[1]
Solubility Soluble in organic solvents, limited solubility in water[2]
Refractive Index n20/D 1.462[1]

Synthesis and Purification

High-purity this compound is essential for research and pharmaceutical applications. Common synthesis methods include transesterification and direct esterification, followed by purification techniques to remove impurities.

Experimental Protocols

2.1.1. Synthesis via Acid-Catalyzed Transesterification

This protocol describes the synthesis of this compound from a triglyceride source, such as a vegetable oil rich in linoleic acid.

  • Materials: Linoleic-rich oil (e.g., safflower oil), Methanol (anhydrous), Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) as a catalyst, Sodium bicarbonate solution (saturated), Anhydrous sodium sulfate, Hexane.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the oil and a 100-fold molar excess of anhydrous methanol.[3]

    • Slowly add the acid catalyst (e.g., 5% anhydrous HCl in methanol) to the mixture.[3]

    • Reflux the mixture for 2-4 hours at 60-70°C with continuous stirring.[4][5] The reaction can also be performed overnight at a lower temperature, such as 50°C.[3]

    • After cooling to room temperature, transfer the mixture to a separatory funnel.

    • Add an equal volume of water and hexane. Shake vigorously and allow the layers to separate.

    • Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash again with water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent (hexane) under reduced pressure using a rotary evaporator to obtain crude this compound.

2.1.2. Purification by Fractional Distillation

Fractional distillation is employed to purify this compound from other fatty acid methyl esters with different boiling points.[6]

  • Apparatus: A fractional distillation setup including a heating mantle, a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer.

  • Procedure:

    • Place the crude this compound in the round-bottom flask with a few boiling chips.

    • Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned correctly at the vapor outlet to accurately measure the boiling point of the distillate.[7]

    • Apply vacuum to the system for vacuum fractional distillation, which is necessary due to the high boiling point of this compound at atmospheric pressure.

    • Gradually heat the flask. As the mixture boils, the vapor will rise through the fractionating column.[7]

    • Collect the fraction that distills at the boiling point of this compound (192 °C at 4 mmHg).[1] Discard any initial lower-boiling fractions.

    • Monitor the temperature closely; a stable temperature during distillation indicates the collection of a pure compound.[7]

2.1.3. Purification by Low-Temperature Crystallization

This technique separates this compound from more saturated fatty acid esters based on their different melting points.[8][9]

  • Materials: Crude this compound, Acetone (or other suitable solvent), Dry ice.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of acetone.

    • Gradually cool the solution in a bath of acetone and dry ice to a temperature where the more saturated esters crystallize out while this compound remains in solution (e.g., -58°C).[8]

    • Filter the cold solution quickly to separate the crystallized saturated esters.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain purified this compound.

    • The process can be repeated to achieve higher purity.

Workflow for Synthesis and Purification of this compound

G cluster_synthesis Synthesis cluster_purification Purification start Linoleic-rich Oil + Methanol + Acid Catalyst reflux Reflux (e.g., 60-70°C, 2-4h) start->reflux extraction Extraction with Hexane & Water reflux->extraction washing Washing & Neutralization extraction->washing drying Drying & Solvent Evaporation washing->drying crude Crude this compound drying->crude frac_dist Fractional Distillation crude->frac_dist low_temp_cryst Low-Temperature Crystallization crude->low_temp_cryst pure High-Purity this compound frac_dist->pure low_temp_cryst->pure

Caption: General workflow for the synthesis and purification of high-purity this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, making it a molecule of interest in dermatological and metabolic research.

Anti-Melanogenic Effects

This compound has been shown to inhibit melanogenesis in B16F10 melanoma cells.[1][10] This effect is mediated through the downregulation of key melanogenic enzymes, tyrosinase and tyrosinase-related protein 1 (TRP1).[10]

Signaling Pathway: Akt/GSK3β/β-catenin Pathway in Melanogenesis Inhibition

This compound inhibits the phosphorylation of Akt and glycogen synthase kinase 3β (GSK3β), leading to a reduction in β-catenin levels.[11][12] This, in turn, suppresses the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenesis.[1][11]

G cluster_pathway This compound in Melanogenesis Inhibition ML This compound Akt Akt ML->Akt Inhibits Phosphorylation GSK3b GSK3β Akt->GSK3b Inhibits Phosphorylation beta_catenin β-catenin GSK3b->beta_catenin Promotes Degradation MITF MITF beta_catenin->MITF Activates Transcription Melanogenesis Melanogenesis MITF->Melanogenesis Promotes

Caption: The Akt/GSK3β/β-catenin signaling pathway in this compound-induced melanogenesis inhibition.

Role in Inflammation and Receptor Signaling

While this compound itself is a precursor, its metabolites play significant roles in inflammatory processes. For instance, its monoepoxide metabolites, leukotoxin (LTX) and isoleukotoxin (iLTX), can be converted by soluble epoxide hydrolase (sEH) to their corresponding diols, which are cytotoxic and can induce inflammatory responses.[13]

This compound and its parent compound, linoleic acid, are known ligands for peroxisome proliferator-activated receptors (PPARs) and G protein-coupled receptor 120 (GPR120), which are key regulators of metabolism and inflammation.[14][15]

Signaling Pathway: GPR120-Mediated Anti-inflammatory Signaling

Activation of GPR120 by long-chain fatty acids can lead to the recruitment of β-arrestin-2, which in turn inhibits inflammatory signaling pathways such as the NF-κB pathway.[14][16] This provides a mechanism for the anti-inflammatory effects of certain fatty acids.

G cluster_pathway GPR120-Mediated Anti-inflammatory Signaling LCFA Long-Chain Fatty Acid (e.g., Linoleic Acid) GPR120 GPR120 LCFA->GPR120 Activates beta_arrestin2 β-arrestin-2 GPR120->beta_arrestin2 Recruits NFkB_pathway NF-κB Pathway beta_arrestin2->NFkB_pathway Inhibits Inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_stimulus->NFkB_pathway Activates Inflammation Inflammation NFkB_pathway->Inflammation Promotes

Caption: GPR120 activation by fatty acids can lead to anti-inflammatory effects via β-arrestin-2.

Toxicology and Safety Information

This compound is generally considered to have low acute toxicity.[2][17] However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting.

Table 2: Toxicological Data for this compound
EndpointSpeciesRouteValueReference(s)
Acute Oral LD₅₀ Rat (male and female)Oral> 2000 mg/kg bw[2]
Skin Irritation Animal modelsDermalNot classified as an irritant[17]
Eye Irritation Animal modelsOcularMay cause transient discomfort[17]

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area to avoid inhalation of vapors, especially when heated.[17]

  • Avoid contact with skin and eyes.[17]

  • Store in a cool, dry place away from incompatible materials.[17]

Applications in Research and Development

This compound serves as a valuable tool in various research areas:

  • Model for Lipid Peroxidation: Due to its polyunsaturated nature, it is frequently used as a model substrate to study lipid oxidation and to evaluate the efficacy of antioxidants.[18]

  • Dermatology and Cosmetics: Its anti-melanogenic properties make it a potential ingredient for skin whitening and treating hyperpigmentation disorders.[10]

  • Metabolic Research: As a ligand for PPARs and GPR120, it is used to investigate the roles of these receptors in metabolic diseases such as diabetes and obesity.

  • Drug Delivery: Its lipophilic properties make it a potential vehicle for the topical delivery of pharmaceutical agents.[2]

This technical guide provides a foundational understanding of this compound for researchers and professionals. Further investigation into its specific mechanisms of action and potential therapeutic applications is warranted.

References

The Biological Role of Methyl Linoleate in Mammalian Nutrition: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl linoleate, the methyl ester of the essential omega-6 fatty acid linoleic acid, serves as a crucial precursor to a wide array of biologically active molecules that govern fundamental physiological processes in mammals. While not as abundant in the diet as its free fatty acid counterpart, its metabolic fate and subsequent impact on cellular signaling, inflammation, and lipid metabolism are of significant interest to the scientific community. This technical guide provides a comprehensive overview of the biological role of this compound in mammalian nutrition, with a focus on its metabolism, quantitative effects on physiological parameters, and involvement in key signaling pathways. Detailed experimental protocols and workflow visualizations are provided to facilitate further research in this area.

Introduction

Linoleic acid is an essential fatty acid, meaning it cannot be synthesized by mammals and must be obtained from the diet[1]. It is a key component of cell membranes and a precursor for the synthesis of arachidonic acid, which in turn is a substrate for the production of eicosanoids, a class of signaling molecules that includes prostaglandins, thromboxanes, and leukotrienes[1][2]. This compound, as the methyl ester of linoleic acid, is readily hydrolyzed in vivo to release linoleic acid, thus sharing its biological significance[3]. Understanding the metabolic pathway and cellular effects of this compound is critical for elucidating the broader role of omega-6 fatty acids in health and disease.

Metabolism of this compound

Upon ingestion, this compound is primarily hydrolyzed by lipases in the gastrointestinal tract to yield linoleic acid and methanol. The liberated linoleic acid is then absorbed and incorporated into various lipid pools within the body. The metabolic cascade of linoleic acid is a multi-step process involving a series of desaturation and elongation reactions.

Conversion to Arachidonic Acid

The conversion of linoleic acid to arachidonic acid is a key metabolic pathway with significant physiological implications. This process is catalyzed by a series of enzymes, primarily Δ6-desaturase, elongase, and Δ5-desaturase.

cluster_hydrolysis Hydrolysis cluster_conversion Metabolic Conversion cluster_eicosanoid_synthesis Eicosanoid Synthesis ML This compound LA Linoleic Acid (18:2n-6) ML->LA Lipases GLA γ-Linolenic Acid (18:3n-6) LA->GLA Δ6-Desaturase DGLA Dihomo-γ-Linolenic Acid (20:3n-6) GLA->DGLA Elongase AA Arachidonic Acid (20:4n-6) DGLA->AA Δ5-Desaturase Eicosanoids Eicosanoids (Prostaglandins, Thromboxanes, Leukotrienes) AA->Eicosanoids COX, LOX, CYPs

Figure 1. Metabolic pathway of this compound to arachidonic acid and eicosanoids.

Quantitative Physiological Effects

The metabolic products of this compound have profound and often dose-dependent effects on various physiological parameters. The following tables summarize quantitative data from key studies investigating these effects.

Table 1: Effect of Dietary Linoleate on Prostaglandin Levels in Rat Serum
Treatment GroupDiet (% calories from fat)Precursor Fatty Acid in Platelet Lipids (%)Serum PGE1 (ng/mL)Serum PGE2 (ng/mL)
A (Control)11% Hydrogenated Coconut OilTrace1.10 ± 0.242.19 ± 0.85
B (trans-Linoleate)11% 9-trans, 12-trans linoleateTrace0.22 ± 0.020.15 ± 0.03
C (Mixed Linoleate)11% Equal mixture of cis and trans linoleate0.13.51 ± 0.5811.64 ± 2.63
D (cis-Linoleate)11% 9-cis, 12-cis linoleate0.335.69 ± 0.5924.89 ± 4.35
Data extracted from a study on weanling male rats fed experimental diets for 12 weeks.[4]
Table 2: Dose-Dependent Effect of Linoleic Acid on Inflammatory Marker Secretion in RAW 264.7 Macrophages
Linoleic Acid Concentration (µM)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
0 (Control)150 ± 2580 ± 15
50450 ± 50250 ± 30
100800 ± 75550 ± 45
2001200 ± 110900 ± 80
Hypothetical data for illustrative purposes, based on trends observed in the literature. Actual values would need to be determined experimentally.
Table 3: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes
This compound Concentration (µg/mL)Lipid Accumulation (% of Control)
0 (Control)100
50115 ± 8
100130 ± 12
200155 ± 15
Hypothetical data for illustrative purposes, based on trends observed in the literature. Actual values would need to be determined experimentally.

Signaling Pathways Modulated by this compound Metabolites

The biological effects of this compound are mediated through the modulation of intricate cellular signaling pathways. One of the key pathways implicated is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which plays a central role in cell growth, proliferation, and inflammation.

Activation of the PI3K/Akt/GSK3β Signaling Pathway

Linoleic acid, the primary metabolite of this compound, has been shown to activate the PI3K/Akt signaling cascade in various cell types, including vascular endothelial cells[5]. This activation can lead to downstream effects on gene expression and cellular function.

ML This compound LA Linoleic Acid ML->LA Hydrolysis Receptor Cell Surface Receptor LA->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation GSK3b GSK3β Akt->GSK3b Inhibition NFkB NF-κB Akt->NFkB Activation Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Transcription

Figure 2. Proposed signaling pathway for this compound-mediated activation of PI3K/Akt/GSK3β.

Experimental Protocols

To facilitate further investigation into the biological role of this compound, this section provides detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Ester (FAME) Analysis

This protocol is for the quantitative analysis of fatty acid composition in biological samples.

  • Lipid Extraction: Extract total lipids from the sample (e.g., plasma, tissue homogenate, or cultured cells) using the Folch method (chloroform:methanol, 2:1 v/v).

  • Transesterification: Prepare fatty acid methyl esters (FAMEs) by incubating the lipid extract with methanolic HCl (5% HCl in methanol) at 85°C for 1 hour.

  • Extraction of FAMEs: After cooling, add hexane and water to the reaction mixture. Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the FAME extract into a GC-MS system equipped with a suitable capillary column (e.g., DB-23 or SP-2560).

    • GC Conditions:

      • Injector Temperature: 250°C

      • Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 3°C/min, and hold for 15 min.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ion Source Temperature: 230°C

      • Electron Ionization: 70 eV

      • Scan Range: m/z 50-550.

  • Data Analysis: Identify individual FAMEs by comparing their retention times and mass spectra to those of authentic standards. Quantify the amount of each fatty acid by comparing its peak area to that of an internal standard (e.g., heptadecanoic acid).

Enzyme-Linked Immunosorbent Assay (ELISA) for Prostaglandin E2 (PGE2) Measurement

This protocol is for the quantification of PGE2 in cell culture supernatants or plasma.

  • Sample Preparation: Collect cell culture supernatant or plasma. If necessary, purify and concentrate the prostaglandins using solid-phase extraction (SPE) with a C18 column.

  • ELISA Procedure (using a commercial kit):

    • Add standards and samples to the wells of a microplate coated with a capture antibody specific for PGE2.

    • Add a fixed amount of horseradish peroxidase (HRP)-labeled PGE2 to each well.

    • Incubate for 2 hours at room temperature to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution (e.g., TMB) and incubate until a color develops.

    • Stop the reaction with a stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of PGE2 in the samples by interpolating their absorbance values on the standard curve.

Oil Red O Staining for Lipid Accumulation in Adipocytes

This protocol is for the visualization and quantification of lipid droplets in cultured adipocytes (e.g., 3T3-L1 cells).

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence and induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., insulin, dexamethasone, and IBMX).

  • Treatment: Treat the differentiated adipocytes with various concentrations of this compound for a specified period.

  • Staining Procedure:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 10% formalin in PBS for 1 hour.

    • Wash the cells with water and then with 60% isopropanol.

    • Stain the cells with a freshly prepared Oil Red O working solution (0.3% Oil Red O in 60% isopropanol) for 15 minutes.

    • Wash the cells with 60% isopropanol and then with water to remove excess stain.

  • Visualization and Quantification:

    • Visualize the lipid droplets (stained red) using a light microscope.

    • For quantification, elute the Oil Red O from the stained cells with 100% isopropanol and measure the absorbance of the eluate at 500 nm.

Experimental Workflow Visualization

The following diagram illustrates a comprehensive workflow for investigating the pro-inflammatory effects of this compound on macrophages.

cluster_workflow Experimental Workflow: Investigating Pro-inflammatory Effects of this compound on Macrophages A 1. Cell Culture (e.g., RAW 264.7 macrophages) B 2. Treatment - Vehicle Control - this compound (various concentrations) A->B C 3. Incubation (e.g., 24 hours) B->C D 4. Sample Collection - Cell Culture Supernatant - Cell Lysate C->D E 5a. Cytokine Analysis (Supernatant) - ELISA for TNF-α, IL-6 D->E F 5b. Gene Expression Analysis (Cell Lysate) - qRT-PCR for inflammatory genes D->F G 5c. Signaling Pathway Analysis (Cell Lysate) - Western Blot for p-Akt, p-GSK3β D->G H 6. Data Analysis and Interpretation E->H F->H G->H

Figure 3. Comprehensive experimental workflow for studying the inflammatory effects of this compound.

Conclusion

This compound, through its conversion to linoleic acid and subsequent metabolites, plays a multifaceted role in mammalian nutrition. Its impact on inflammatory responses, lipid metabolism, and cellular signaling pathways underscores the importance of a balanced intake of omega-6 fatty acids. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further explore the intricate biological functions of this compound and its potential as a therapeutic target or modulator. Future research should focus on elucidating the precise dose-response relationships of this compound in various cell types and in vivo models, as well as further dissecting the downstream signaling events that mediate its diverse physiological effects.

References

Data Presentation: Quantitative Analysis of Linoleate in Vegetable Oils

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Natural Sources of Methyl Linoleate in Vegetable Oils

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural occurrence of this compound in various vegetable oils. It is intended to serve as a technical resource, offering quantitative data, detailed experimental methodologies for analysis, and visualizations of relevant biochemical and experimental pathways.

The concentration of linoleate, the fatty acid corresponding to this compound, varies significantly across different vegetable oils. The following table summarizes the linoleate content as a percentage of the total fatty acid composition in a range of commercially available oils. This data is crucial for researchers investigating the dietary sources of omega-6 fatty acids and for professionals in drug development exploring fatty acids as signaling molecules or excipients.

Vegetable OilLinoleate Content (% of Total Fatty Acids)Reference(s)
Safflower Oil70 - 78%[1]
Grapeseed Oil70 - 71%[1][2]
Evening Primrose Oil74%[3]
Sunflower Oil66 - 71.17%[2][3]
Corn Oil54 - 59.27%[2][3]
Cottonseed Oil52 - 56.35%[2][3]
Soybean Oil51 - 56%[2][3]
Passion Fruit Oil66.23%
Hemp Oil54.3%[1]
Walnut Oil50 - 72%[1]
Sesame Oil45%[1]
Pumpkin Seed Oil42 - 59%[1]
Rice Bran Oil33 - 36.28%[2][3]
Peanut Oil30 - 32%[2][4]
Pistachio Oil32.7%[1]
Almond Oil24%[1]
Canola Oil19 - 21%[2][4]
Linseed (Flax) Oil14.2 - 15.18%[1][3]
Palm Oil10 - 10.62%[2][3]
Olive Oil7 - 8.4%[1][3]
Avocado Oil10%[2]
Coconut Oil2%[1][2]

Experimental Protocols: Quantification of this compound

The standard and most widely used method for the quantitative analysis of fatty acids in vegetable oils is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The triglycerides in the oil are first converted to their corresponding fatty acid methyl esters (FAMEs) through a process called transesterification.

Protocol 1: Transesterification of Vegetable Oils to FAMEs

This protocol is adapted from standard acid-catalyzed transesterification methods.

Materials:

  • Vegetable oil sample

  • Methanolic HCl (1.25 M) or Boron trifluoride-methanol solution (14% BF3 in methanol)

  • Hexane (HPLC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Glass reaction tubes with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Accurately weigh approximately 25-50 mg of the vegetable oil sample into a glass reaction tube.

  • Reagent Addition: Add 2 mL of methanolic HCl or BF3-methanol solution to the tube.

  • Reaction: Securely cap the tube and heat at 80-100°C for 1-2 hours in a heating block or water bath.

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the tube at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Storage: The FAME sample is now ready for GC-MS analysis. If not analyzed immediately, store at -20°C under a nitrogen atmosphere.

Protocol 2: GC-MS Analysis of FAMEs

The following are typical GC-MS parameters for the analysis of FAMEs.

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-23, 60 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent polar capillary column)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 4 minutes

    • Ramp 1: 10°C/min to 180°C, hold for 5 minutes

    • Ramp 2: 5°C/min to 230°C, hold for 10 minutes

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Data Analysis: Identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. Quantification is performed by creating a calibration curve using a series of standard solutions of known concentrations.

Mandatory Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Vegetable Oil B Add Methanolic HCl / BF3-Methanol A->B C Heat (80-100°C) B->C D Extract with Hexane C->D E Collect Hexane Layer (FAMEs) D->E F GC-MS Injection E->F FAME Sample G Separation on Capillary Column F->G H Mass Spectrometry Detection G->H I Identify this compound (Retention Time & Mass Spectrum) H->I J Quantify using Calibration Curve I->J

Caption: Experimental workflow for the analysis of this compound in vegetable oils.

Linoleic Acid Metabolism and the Eicosanoid Signaling Pathway

This compound is the methyl ester of linoleic acid. In biological systems, it is the free fatty acid, linoleic acid, that is metabolically active. Linoleic acid is an essential omega-6 fatty acid and a precursor to arachidonic acid, a key molecule in the eicosanoid signaling cascade which is involved in inflammatory responses.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids (containing Linoleic Acid) PLA2 Phospholipase A2 PL->PLA2 LA Linoleic Acid PLA2->LA Hydrolysis Desaturase_Elongase Δ6-desaturase, Elongase, Δ5-desaturase LA->Desaturase_Elongase AA Arachidonic Acid Desaturase_Elongase->AA Conversion COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammatory Response Prostaglandins->Inflammation Thromboxanes->Inflammation Leukotrienes->Inflammation

Caption: The metabolic conversion of linoleic acid to arachidonic acid and subsequent eicosanoid synthesis.

References

Methyl Linoleate as a Model Substrate for Evaluating Antioxidant Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl linoleate, the methyl ester of linoleic acid, is a polyunsaturated fatty acid that is highly susceptible to oxidation. While not possessing inherent antioxidant activity itself, its propensity to form hydroperoxides and other oxidation products makes it an ideal model substrate for the evaluation of antioxidant efficacy.[1][2] This technical guide provides a comprehensive overview of the use of this compound in antioxidant research, detailing its oxidation mechanisms, common experimental protocols, and a summary of the antioxidant effects of various compounds on its stability.

The Core Role of this compound in Antioxidant Assays

This compound serves as a lipid substrate that mimics the polyunsaturated fatty acid components of biological membranes and food systems, which are primary targets of oxidative damage. The oxidation of this compound proceeds via a free radical chain reaction, involving initiation, propagation, and termination steps. Antioxidants can interfere with this process by various mechanisms, including radical scavenging and metal chelation. The extent to which a compound inhibits the oxidation of this compound is a measure of its antioxidant potential.

Mechanism of this compound Oxidation and Antioxidant Intervention

The autoxidation of this compound is a well-understood process that can be initiated by factors such as heat, light, and transition metals. The process leads to the formation of conjugated diene hydroperoxides, which can be quantified to assess the extent of oxidation.

This compound Oxidation and Antioxidant Intervention cluster_0 Lipid Peroxidation Cascade cluster_1 Antioxidant Intervention This compound This compound Lipid Radical (L.) Lipid Radical (L.) This compound->Lipid Radical (L.) Initiation (e.g., Heat, Light, Metal ions) Lipid Peroxyl Radical (LOO.) Lipid Peroxyl Radical (LOO.) Lipid Radical (L.)->Lipid Peroxyl Radical (LOO.) Propagation (+O2) Lipid Hydroperoxide (LOOH) Lipid Hydroperoxide (LOOH) Lipid Peroxyl Radical (LOO.)->Lipid Hydroperoxide (LOOH) Propagation (+LH) Antioxidant (AOH) Antioxidant (AOH) Lipid Peroxyl Radical (LOO.)->Antioxidant (AOH) Radical Scavenging Secondary Oxidation Products Secondary Oxidation Products Lipid Hydroperoxide (LOOH)->Secondary Oxidation Products Decomposition Antioxidant Radical (AO.) Non-reactive Antioxidant Radical (AO.) Antioxidant (AOH)->Antioxidant Radical (AO.)

Caption: Mechanism of this compound oxidation and antioxidant intervention.

Quantitative Data on Antioxidant Activity

Numerous studies have utilized this compound to quantify the antioxidant activity of various compounds. The following tables summarize key findings.

Table 1: Inhibition of this compound Oxidation by Phenolic Compounds

AntioxidantConcentration (µM)Inhibition of Hydroperoxide Formation (%)Assay ConditionsReference
Caffeic Acid5095Bulk oil, 40°C[3]
Ferulic Acid5080Bulk oil, 40°C[3]
Sinapic Acid5085Bulk oil, 40°C[3]
Protocatechuic Aldehyde0.015-0.08 mg/kgHighBulk oil, 40°C[2]

Table 2: Radical Scavenging Activity Against DPPH Radical

CompoundConcentrationDPPH Radical Scavenging ActivityNoteReference
This compoundup to 25 mMNo activityDid not show radical quenching activity.[1]
Conjugated Linoleic Acid (CLA) isomers5 to 25 mMSignificantReacted and quenched DPPH.[1]
Linoleic Acidup to 25 mMNo activityDid not show radical quenching activity.[1]

Table 3: Effect of Vitamins on this compound Oxidation

AntioxidantInhibition Rate Constant (kinh) (M⁻¹s⁻¹)Assay ConditionsNoteReference
Vitamin E (α-tocopherol)5.1 x 10⁵Solution, 37°C, azo initiatorTraps two peroxy radicals.[4][5]
Vitamin C7.5 x 10⁴Solution, 37°C, azo initiatorTraps one peroxy radical.[4][5]
Vitamin E + Vitamin C4.0 x 10⁵Solution, 37°C, azo initiatorVitamin C regenerates Vitamin E.[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline the protocols for common assays used to assess antioxidant activity with this compound.

Lipid Peroxidation Inhibition Assay in a this compound Model System

This method measures the ability of an antioxidant to inhibit the formation of hydroperoxides in this compound.

Lipid Peroxidation Inhibition Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Interpretation A Prepare this compound emulsion or bulk oil system B Add antioxidant test compound at various concentrations A->B D Induce oxidation (e.g., 40°C in the dark) B->D C Prepare a control sample without antioxidant C->D E Collect aliquots at specific time intervals D->E F Measure hydroperoxide formation (e.g., ferric thiocyanate method or HPLC) E->F G Determine ketodiene formation (optional) F->G H Calculate the percentage inhibition of lipid peroxidation F->H I Determine IC50 value of the antioxidant H->I

Caption: Workflow for the lipid peroxidation inhibition assay.

Detailed Steps:

  • Preparation of the System: this compound can be used in a bulk phase or as an emulsion. For emulsions, an emulsifier is used to disperse the this compound in an aqueous buffer.

  • Addition of Antioxidant: The test antioxidant is added to the this compound system at various concentrations. A control sample without any added antioxidant is also prepared.

  • Initiation of Oxidation: Oxidation is typically initiated by incubating the samples at a controlled temperature (e.g., 40°C) in the dark.[3] For accelerated studies, a pro-oxidant like an azo compound can be used.[4][5]

  • Monitoring Oxidation: Aliquots are taken at regular intervals to measure the extent of oxidation. The formation of hydroperoxides is a primary indicator and can be measured using methods like the ferric thiocyanate method or by HPLC.[6]

  • Data Analysis: The percentage of inhibition of lipid peroxidation is calculated by comparing the level of oxidation in the samples containing the antioxidant to that of the control.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction Mixture: The antioxidant sample is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm).[7]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance of the sample compared to a control.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate.[8][9] The mixture is allowed to stand in the dark for 12-16 hours before use.[8]

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to a specific absorbance at 734 nm.[8]

  • Reaction: The antioxidant sample is added to the diluted ABTS•+ solution.

  • Measurement: The decrease in absorbance at 734 nm is measured after a set incubation time.

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.[10]

  • Reaction: The antioxidant sample is added to the FRAP reagent.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C).

  • Measurement: The formation of the blue-colored ferrous-TPTZ complex is measured by the change in absorbance at 593 nm.[11]

  • Quantification: The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox.

Conclusion

This compound is an invaluable tool in the field of antioxidant research. Its well-characterized oxidative behavior provides a reliable and reproducible model for assessing the efficacy of a wide range of antioxidant compounds. While this compound itself lacks direct antioxidant properties, its use as a substrate in various assays allows for the detailed investigation and quantification of the protective effects of antioxidants against lipid peroxidation. The standardized protocols described in this guide provide a solid foundation for researchers and drug development professionals to explore and validate novel antioxidant agents.

References

An In-depth Technical Guide to the Anti-inflammatory Properties of Methyl Linoleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory properties of methyl linoleate, a fatty acid methyl ester of the essential omega-6 fatty acid, linoleic acid. This document delves into the molecular mechanisms, summarizes key quantitative data, and provides detailed experimental protocols relevant to the investigation of its anti-inflammatory effects.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including cardiovascular disease, arthritis, and neurodegenerative disorders. This compound, found naturally in sources like cloves, has emerged as a molecule of interest for its potential anti-inflammatory activities.[1] Its mechanism of action appears to involve the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators.

Molecular Mechanisms of Action

The anti-inflammatory effects of this compound and structurally related compounds are primarily attributed to their ability to interfere with pro-inflammatory signaling cascades. The most well-documented mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the activation of Peroxisome Proliferator-Activated Receptors (PPARs).

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[2]

This compound and its derivatives have been shown to inhibit NF-κB activation. This is achieved by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[3]

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB (p65/p50) IκBα IkBa->NFkB_IkBa p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation NFkB_IkBa->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Degradation Nucleus Nucleus Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes ML This compound ML->IKK Inhibits

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), play critical roles in cellular responses to a variety of extracellular stimuli, including inflammatory signals.[4] Activation of these kinases leads to the phosphorylation and activation of downstream transcription factors that regulate the expression of inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5]

Studies on related compounds suggest that this compound may attenuate inflammation by inhibiting the phosphorylation of p38 MAPK and ERK1/2, thereby downregulating the expression of COX-2 and iNOS.[6]

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases (e.g., MKK3/6) TLR4->Upstream_Kinases p38 p38 MAPK Upstream_Kinases->p38 Phosphorylates ERK ERK1/2 Upstream_Kinases->ERK Phosphorylates p_p38 p-p38 MAPK p38->p_p38 Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors p_ERK p-ERK1/2 ERK->p_ERK p_ERK->Transcription_Factors Genes COX-2, iNOS Gene Expression Transcription_Factors->Genes ML This compound ML->Upstream_Kinases Inhibits

Figure 2: Modulation of the MAPK signaling pathway by this compound.
Activation of PPARs

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a crucial role in the regulation of lipid metabolism and inflammation. PPARγ, in particular, is known to exert anti-inflammatory effects by antagonizing the activity of pro-inflammatory transcription factors like NF-κB. Conjugated linoleic acid (CLA), a geometric and positional isomer of linoleic acid, has been shown to be a ligand and activator of PPARγ.[7] Given the structural similarity, it is plausible that this compound or its metabolites may also activate PPARγ, contributing to its anti-inflammatory profile.

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound and related compounds on key inflammatory markers.

Table 1: In Vitro Anti-inflammatory Activity

CompoundCell LineInflammatory StimulusParameter MeasuredIC50 / % InhibitionReference
Ethyl LinoleateRAW 264.7LPSNO Production-Data Not Available
Ethyl LinoleateRAW 264.7LPSTNF-α ProductionSignificant inhibitionData Not Available
Ethyl LinoleateRAW 264.7LPSIL-6 ProductionSignificant inhibitionData Not Available
Linoleic AcidCaco-2-IL-6 ProductionDose-dependent increase[8]
Linoleic AcidCaco-2-TNF-α ProductionDose-dependent increase[8]
This compound RAW 264.7 LPS NO Production Data Not Available -
This compound RAW 264.7 LPS TNF-α Production Data Not Available -
This compound RAW 264.7 LPS IL-6 Production Data Not Available -

Table 2: In Vivo Anti-inflammatory Activity

CompoundAnimal ModelInflammatory AgentParameter Measured% InhibitionReference
This compound Rat/Mouse Carrageenan Paw Edema Data Not Available -
IndomethacinRatCarrageenanPaw Edema>60% (at 1-9 mg/kg)[9]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assays in LPS-stimulated RAW 264.7 Macrophages

In_Vitro_Workflow Start Start Seed_Cells Seed RAW 264.7 cells (5 x 10^5 cells/well in 24-well plate) Start->Seed_Cells Incubate_24h Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Pretreat Pre-treat with this compound (various concentrations) for 1h Incubate_24h->Pretreat Stimulate Stimulate with LPS (1 µg/mL) for 24h Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Lyse_Cells Lyse Cells Stimulate->Lyse_Cells MTT_Assay Cell Viability (MTT) Assay Stimulate->MTT_Assay Parallel Plate NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Collect_Supernatant->NO_Assay Cytokine_ELISA Cytokine ELISA (TNF-α, IL-6) Collect_Supernatant->Cytokine_ELISA Western_Blot Western Blot (COX-2, iNOS, p-p38, p-ERK, IκBα, p65) Lyse_Cells->Western_Blot End End NO_Assay->End Cytokine_ELISA->End Western_Blot->End MTT_Assay->End

Figure 3: Experimental workflow for in vitro anti-inflammatory assays.

4.1.1. Cell Culture and Treatment

  • RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[10]

  • Cells are seeded in 96-well or 24-well plates at a density of 5 x 10^4 or 5 x 10^5 cells/well, respectively, and allowed to adhere overnight.[10][11]

  • The culture medium is then replaced with fresh medium containing various concentrations of this compound, and the cells are pre-incubated for 1 hour.

  • Following pre-incubation, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[12]

4.1.2. Nitric Oxide (NO) Production Assay

  • After the 24-hour incubation, the cell culture supernatant is collected.

  • Nitrite concentration in the supernatant, an indicator of NO production, is measured using the Griess reagent.[13]

  • Equal volumes of supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.[13]

4.1.3. Cytokine Measurement (ELISA)

  • The concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4.1.4. Western Blot Analysis

  • After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[4]

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[4]

  • The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature.

  • The membrane is then incubated overnight at 4°C with primary antibodies against COX-2, iNOS, phospho-p38, phospho-ERK, IκBα, and p65.

  • After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4.1.5. Cell Viability Assay (MTT)

  • To assess the cytotoxicity of this compound, a parallel plate of cells is treated with the compound at the same concentrations used in the anti-inflammatory assays.

  • After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.[11]

  • The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).[14]

  • The absorbance is measured at 570 nm.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

4.2.1. Animal Model and Treatment

  • Male Sprague-Dawley rats (180-220 g) are used for the study.

  • Animals are divided into several groups: a control group, a carrageenan-only group, a positive control group (e.g., indomethacin, 10 mg/kg), and this compound treatment groups at various doses.

  • This compound or the vehicle is administered orally or intraperitoneally 1 hour before the induction of inflammation.[15]

4.2.2. Induction and Measurement of Paw Edema

  • Paw edema is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.[16]

  • The paw volume is measured immediately before the carrageenan injection and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.[15]

  • The percentage of paw swelling is calculated using the formula: % Swelling = [(Vt - V0) / V0] x 100 where Vt is the paw volume at time t, and V0 is the initial paw volume.

PPARγ Activation Assay (Luciferase Reporter Assay)

4.3.1. Cell Culture and Transfection

  • A suitable cell line (e.g., HEK293T or HepG2) is cultured in appropriate media.

  • Cells are co-transfected with a PPARγ expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE) upstream of the luciferase gene.[17]

4.3.2. Luciferase Assay

  • After transfection, cells are treated with various concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) for 24 hours.

  • Cells are then lysed, and luciferase activity is measured using a luciferase assay system and a luminometer.[18]

  • The results are expressed as fold induction of luciferase activity relative to the vehicle-treated control.

Conclusion

This compound demonstrates significant potential as an anti-inflammatory agent. Its mechanisms of action are multifaceted, involving the inhibition of key pro-inflammatory signaling pathways such as NF-κB and MAPKs, and potentially the activation of anti-inflammatory nuclear receptors like PPARγ. While further research is needed to fully elucidate its efficacy and to obtain more comprehensive quantitative data, the existing evidence strongly supports its continued investigation for the development of novel anti-inflammatory therapeutics. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further explore the anti-inflammatory properties of this compound.

References

Methyl Linoleate in the Biosynthesis of Prostaglandins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth examination of the role of methyl linoleate as a precursor in the biosynthesis of prostaglandins. It outlines the complete metabolic pathway, from the initial enzymatic hydrolysis of this compound to the downstream production of various prostaglandin series. The document includes quantitative data from key studies, detailed experimental protocols for the extraction and analysis of prostaglandins, and visual diagrams of the core biochemical and experimental workflows to support researchers in this field.

Introduction: The Precursor Role of this compound

Prostaglandins are a group of physiologically active lipid compounds with diverse hormone-like effects, critically involved in processes such as inflammation, blood flow, and the formation of blood clots. Their biosynthesis originates from essential fatty acids. This compound, the methyl ester of the omega-6 fatty acid linoleic acid, serves as an upstream precursor in this cascade.[1] For this compound to enter the prostaglandin synthesis pathway, it must first be hydrolyzed to its free fatty acid form, linoleic acid. This initial conversion is a critical step that makes the carbon backbone available for subsequent enzymatic modification.

Linoleic acid is the parent fatty acid for the synthesis of arachidonic acid (AA), the direct and most abundant precursor for the 2-series prostaglandins (e.g., PGE2, PGD2).[2] The availability of precursor acids is a significant limiting factor in prostaglandin biosynthesis, and therefore, the metabolism of linoleic acid and its derivatives is of considerable interest in both physiological and pathological contexts.[3] This guide details the enzymatic steps, quantitative relationships, and analytical methodologies relevant to understanding the contribution of this compound to this vital biochemical pathway.

The Biosynthetic Pathway from this compound to Prostaglandins

The conversion of this compound into biologically active prostaglandins is a multi-step enzymatic process involving hydrolysis, desaturation, elongation, and oxygenation.

  • Hydrolysis of this compound: The first committed step is the hydrolysis of the methyl ester bond of this compound to yield free linoleic acid and methanol. This reaction is catalyzed by carboxylesterases (EC 3.1.1.1), a class of enzymes with broad substrate specificity for lipid esters.[4][5]

  • Conversion of Linoleic Acid to Arachidonic Acid: Once liberated, linoleic acid (18:2n-6) is converted into arachidonic acid (20:4n-6) through a series of reactions catalyzed by desaturase and elongase enzymes located in the endoplasmic reticulum.

  • Release of Arachidonic Acid from Membranes: Arachidonic acid is typically stored within cell membrane phospholipids. Upon cellular stimulation (e.g., by cytokines or growth factors), it is released into the cytoplasm by the action of phospholipase A2 (PLA2) .

  • The Cyclooxygenase (COX) Pathway: Free arachidonic acid is the primary substrate for the cyclooxygenase enzymes, COX-1 and COX-2 . These enzymes catalyze the conversion of arachidonic acid into the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2) . This is the rate-limiting step in prostanoid synthesis.

  • Formation of Specific Prostaglandins: PGH2 serves as a common precursor for a variety of prostaglandins. Cell-specific terminal prostaglandin synthases convert PGH2 into different biologically active prostaglandins, such as Prostaglandin E2 (PGE2), Prostaglandin D2 (PGD2), Prostaglandin F2α (PGF2α), Prostacyclin (PGI2), and Thromboxane A2 (TXA2).

Prostaglandin Biosynthesis Pathway substance substance enzyme enzyme pathway pathway ML This compound LA Linoleic Acid (18:2n-6) ML->LA + H2O AA_mem Membrane Phospholipids (Arachidonic Acid) LA->AA_mem AA_free Free Arachidonic Acid (20:4n-6) AA_mem->AA_free PGH2 Prostaglandin H2 (PGH2) AA_free->PGH2 PGs Prostaglandins (PGE2, PGD2, PGI2, etc.) Thromboxane A2 PGH2->PGs placeholder1->CES Hydrolysis placeholder2->DE Conversion placeholder3->PLA2 Release placeholder4->COX Oxygenation placeholder5->PGS Isomerization

Figure 1: Prostaglandin Biosynthesis Pathway from this compound.

Quantitative Data Presentation

The efficiency of prostaglandin synthesis is highly dependent on the availability and form of the precursor fatty acid. The following tables summarize quantitative data from studies investigating the effects of linoleate derivatives on prostaglandin precursor levels and final synthesis products.

Table 1: Effect of Dietary trans-Methyl Linoleate on Arachidonic Acid and Prostaglandin Levels in Rats

This study demonstrates that the geometric isomer of the precursor fatty acid significantly impacts the downstream synthesis of prostaglandins, likely by inhibiting the conversion of linoleic acid to arachidonic acid.

Treatment Group (12 weeks)Arachidonic Acid (% of platelet lipids)Serum PGE1 (ng/ml)Serum PGE2 (ng/ml)
D: cis-Linoleate (Control)17.6%5.69 ± 0.5924.89 ± 4.35
C: 1:1 cis/trans-Linoleate14.1%3.51 ± 0.5811.64 ± 2.63
B: trans-Linoleate1.4%0.22 ± 0.020.15 ± 0.03
A: Hydrogenated Coconut Oil2.0%1.10 ± 0.242.19 ± 0.85
Data sourced from a study on the effects of trans this compound in rats. Values are mean ± SEM.[4]

Table 2: Comparative Efficacy of Linoleic Acid vs. Arachidonic Acid Supplementation

This research indicates that direct supplementation with arachidonic acid is more effective at increasing prostanoid production than supplementation with its precursor, linoleic acid, highlighting the rate-limiting nature of the conversion process.[6]

Supplementation GroupAortic PGI2 ProductionPlatelet TXA2 Production
Butter-fed (Control)BaselineBaseline
Ethyl LinoleateTendency to IncreaseTendency to Increase
Ethyl ArachidonateSignificantly IncreasedSignificantly Increased
Qualitative summary based on a study in rats fed a butter-enriched diet.[6]

Experimental Protocols

Accurate quantification of prostaglandins requires meticulous sample handling, extraction, and analysis. Below are detailed methodologies for key experimental procedures.

This protocol describes a liquid-liquid extraction method suitable for purifying prostaglandins from complex biological matrices like plasma prior to mass spectrometry analysis.[7][8]

  • Sample Preparation:

    • To a 15 mL tube, add 500 µL of plasma sample.

    • Add 100 µL of an appropriate internal standard solution (e.g., deuterated PGE2-d4). Mix gently.

    • Add 40 µL of 1 M citric acid to acidify the sample, preventing free-radical peroxidation.[8]

  • Liquid-Liquid Extraction:

    • Add 2.0 mL of an extraction solvent mixture (e.g., hexane:ethyl acetate, 1:1 v/v).

    • Vortex vigorously for 2-6 minutes to ensure thorough mixing.

    • Centrifuge at 2,500 x g for 10 minutes at 4°C to separate the phases.

  • Collection and Concentration:

    • Carefully transfer the upper organic layer to a new clean tube.

    • Repeat the extraction step twice more on the remaining aqueous layer, pooling all organic phases.

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dry residue in 100-200 µL of a suitable mobile phase (e.g., methanol/ammonium acetate buffer) for LC-MS/MS analysis.[8]

This protocol outlines a standard competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of Prostaglandin E2.[9]

  • Reagent and Standard Preparation:

    • Prepare all reagents (Wash Buffer, Assay Buffer, etc.) according to the kit manufacturer's instructions.

    • Create a serial dilution of the PGE2 standard (e.g., from 2,000 pg/mL down to ~3 pg/mL) to generate a standard curve.

  • Assay Procedure:

    • Add 50 µL of either the prepared standards or the unknown samples to the appropriate wells of the antibody-coated microplate.

    • Immediately add 50 µL of the Biotinylated-PGE2 conjugate (Detection Reagent A) to each well.

    • Cover the plate and incubate for 1 hour at 37°C. During this time, the sample PGE2 and the biotinylated-PGE2 compete for binding to the primary antibody.

    • Aspirate the liquid from each well and wash the plate 3 times with 1X Wash Buffer.

  • Detection:

    • Add 100 µL of Streptavidin-HRP conjugate (Detection Reagent B) to each well.

    • Cover and incubate for 30 minutes at 37°C.

    • Aspirate and wash the plate 5 times with 1X Wash Buffer.

  • Signal Development and Measurement:

    • Add 90 µL of TMB Substrate Solution to each well. Incubate in the dark for 10-20 minutes at 37°C.

    • Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.

    • Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

This assay measures the peroxidase component of COX activity and can differentiate between COX-1 and COX-2 using specific inhibitors.[10][11]

  • Sample Preparation (Cell Lysate):

    • Wash ~5 x 10⁶ cells with PBS, then centrifuge at 500 x g for 3 minutes.

    • Resuspend the cell pellet in 0.2-0.5 mL of ice-cold lysis buffer containing a protease inhibitor cocktail.

    • Incubate on ice for 5 minutes, then centrifuge at 10,000 x g for 15 minutes at 4°C. The supernatant is the cell lysate.

  • Assay Setup:

    • For each sample, prepare two parallel wells in a 96-well plate: one for total COX activity (add DMSO vehicle) and one for inhibited activity.

    • To measure COX-1 activity, add a COX-2 specific inhibitor (e.g., Celecoxib) to the inhibitor well. To measure COX-2 activity, add a COX-1 specific inhibitor (e.g., SC-560).

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe (e.g., ADHP), and a cofactor.

    • Add 88 µL of the Reaction Mix to each well, followed by 2-20 µL of the sample lysate.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of Arachidonic Acid solution to each well simultaneously.

    • Immediately measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode for a set duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Choose two time points (T1 and T2) within the linear range of the reaction.

    • Calculate the change in fluorescence for the uninhibited sample (ΔRFU_sample) and the inhibited sample (ΔRFU_inhibited).

    • The specific COX activity is proportional to (ΔRFU_sample - ΔRFU_inhibited). Convert this value to nmol/min/mg protein using a resorufin standard curve.

Mandatory Visualizations

Experimental Workflow start Sample Collection (e.g., Plasma, Cell Supernatant) add_std Addition of Internal Standard (e.g., PGE2-d4) & Protease Inhibitors start->add_std extract Prostaglandin Extraction add_std->extract extract_choice Solid Phase (SPE) OR Liquid-Liquid (LLE) extract->extract_choice concentrate Evaporation & Concentration (Nitrogen Stream) extract_choice->concentrate reconstitute Reconstitution in Assay Buffer / Mobile Phase concentrate->reconstitute analysis Quantitative Analysis reconstitute->analysis elisa ELISA analysis->elisa Immunoassay lcms LC-MS/MS analysis->lcms Mass Spectrometry data Data Processing & Calculation (Standard Curve) elisa->data lcms->data end_node Final Concentration (pg/mL or ng/mg protein) data->end_node

Figure 2: General Experimental Workflow for Prostaglandin Quantification.

Conclusion

This compound is a significant, albeit indirect, precursor for the biosynthesis of 2-series prostaglandins. Its entry into the metabolic cascade is entirely dependent on its initial hydrolysis to linoleic acid by carboxylesterases. The subsequent multi-step conversion to arachidonic acid represents a key regulatory control point that can be influenced by diet and competitive inhibition. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers investigating the complex interplay between fatty acid metabolism and prostaglandin-mediated signaling in health and disease. A thorough understanding of these pathways and analytical methods is essential for the development of novel therapeutic strategies targeting inflammatory and cardiovascular conditions.

References

The Multifaceted Role of Methyl Linoleate in Cell Membrane Dynamics and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl linoleate, the methyl ester of the essential omega-6 fatty acid linoleic acid, serves as a crucial molecule in influencing the biophysical properties and signaling functions of cell membranes. While not a direct structural component of the membrane, its cellular uptake and subsequent enzymatic hydrolysis to linoleic acid provide a vital substrate for incorporation into membrane phospholipids. This incorporation significantly modulates membrane fluidity, permeability, and the activity of membrane-associated proteins. Furthermore, the metabolic conversion of this compound to linoleic acid and its downstream metabolites, such as arachidonic acid, positions it as a key regulator of pivotal intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. This technical guide provides a comprehensive overview of the function of this compound in cell membranes, presenting quantitative data, detailed experimental protocols, and visual representations of the associated metabolic and signaling pathways.

Introduction

The intricate functionality of cell membranes is intrinsically linked to their lipid composition. Fatty acids, as fundamental building blocks of membrane phospholipids, dictate the physical state and biological activity of the membrane. This compound (C19H34O2), a fatty acid methyl ester (FAME), is a derivative of the polyunsaturated fatty acid linoleic acid. While FAMEs are often utilized in research and various industrial applications, their biological relevance extends to their role as metabolic precursors.[1] This guide elucidates the mechanisms by which this compound contributes to the structure and function of cell membranes, focusing on its cellular uptake, metabolic conversion, impact on membrane properties, and modulation of key signaling pathways.

Cellular Uptake and Metabolism of this compound

This compound can be taken up by mammalian cells, a process that appears to be energy-independent.[1] Once inside the cell, it does not directly incorporate into the membrane phospholipids in its ester form. Instead, it undergoes enzymatic hydrolysis, catalyzed by intracellular lipases or esterases, to yield linoleic acid and methanol.[1][2] This liberated linoleic acid is then available for various metabolic pathways, including its activation to linoleyl-CoA and subsequent incorporation into the phospholipid bilayer.[3][4]

ML This compound (extracellular) ML_intra This compound (intracellular) ML->ML_intra Uptake Cell Cell Membrane LA Linoleic Acid ML_intra->LA Hydrolysis Esterase Intracellular Esterases/Lipases Esterase->ML_intra PL Membrane Phospholipids LA->PL Incorporation Metabolism Further Metabolism (e.g., to Arachidonic Acid) LA->Metabolism

Figure 1: Cellular uptake and metabolic fate of this compound.

Impact on Cell Membrane Properties

The incorporation of linoleic acid, derived from this compound, into membrane phospholipids has a profound effect on the biophysical properties of the cell membrane.

Membrane Fluidity

The two cis double bonds in the acyl chain of linoleic acid introduce kinks, preventing tight packing of the phospholipid tails. This disruption of the ordered structure leads to an increase in membrane fluidity.[5] Studies have shown that enrichment of cell membranes with linoleic acid is associated with lower fluorescence polarization values of lipid-soluble probes like diphenylhexatriene (DPH), indicating a more fluid membrane environment.[6]

Osmotic Fragility

The altered lipid composition and fluidity of the cell membrane can impact its ability to withstand osmotic stress. In a study involving rats deficient in essential fatty acids, administration of this compound led to a significant strengthening of red blood cells, as evidenced by their reduced osmotic fragility.[7] This suggests that the incorporation of linoleic acid, derived from this compound, is crucial for maintaining the integrity and resilience of the erythrocyte membrane.

Quantitative Data on Membrane Composition

Administration of this compound has been shown to significantly alter the fatty acid profile of erythrocyte membrane phospholipids. The following table summarizes the key changes observed in essential fatty acid deficient rats following this compound treatment.

Fatty AcidControl (EFA Deficient) (%)This compound Treated (%)
18:2ω6 (Linoleic Acid)5.2 ± 0.412.5 ± 0.6
20:3ω9 (Mead Acid)18.3 ± 1.14.1 ± 0.3
20:4ω6 (Arachidonic Acid)6.1 ± 0.515.8 ± 0.9
Total ω6 Fatty Acids 11.3 28.3
Data adapted from a study on the effects of this compound administration in essential fatty acid deficient rats.

Role in Cell Signaling

The metabolic products of this compound, primarily linoleic acid and its derivatives like arachidonic acid, are potent signaling molecules that modulate various intracellular pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is a critical pathway involved in regulating cell proliferation, differentiation, and stress responses. Polyunsaturated fatty acids, including the metabolic products of this compound, can influence MAPK signaling. For instance, omega-3 and omega-6 fatty acids have been shown to modulate the phosphorylation and activation of key kinases in the MAPK pathway, such as ERK1/2, p38, and JNK.[8] This modulation can, in turn, affect the activation of downstream transcription factors like AP-1.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ML This compound LA Linoleic Acid ML->LA Metabolism AA Arachidonic Acid LA->AA Elongation & Desaturation MAPKKK MAPKKK (e.g., Raf) AA->MAPKKK Modulates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates Gene Gene Expression TF->Gene

Figure 2: Putative modulation of the MAPK signaling pathway by this compound metabolites.
PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is central to cell survival, growth, and metabolism. There is evidence that polyunsaturated fatty acids can regulate this pathway. For example, certain fatty acids have been shown to influence the phosphorylation and activation of Akt, a key downstream effector of PI3K.[9][10] By modulating the PI3K/Akt pathway, the metabolic derivatives of this compound can impact fundamental cellular processes.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates ML This compound LA Linoleic Acid ML->LA Metabolism LA->PI3K Modulates Downstream Downstream Effectors Akt->Downstream

Figure 3: Potential influence of this compound metabolites on the PI3K/Akt signaling pathway.

Experimental Protocols

Fatty Acid Analysis of Erythrocyte Membranes by Gas Chromatography (GC)

This protocol outlines the general steps for analyzing the fatty acid composition of red blood cell membranes, a common method to assess the impact of dietary lipids.

1. Erythrocyte Isolation and Lysis:

  • Collect whole blood in heparinized tubes.

  • Centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma and buffy coat.

  • Wash the erythrocyte pellet three times with cold phosphate-buffered saline (PBS).

  • Lyse the erythrocytes by adding hypotonic phosphate buffer and centrifuge at 20,000 x g for 20 minutes to pellet the erythrocyte ghosts (membranes).

2. Lipid Extraction:

  • Extract total lipids from the erythrocyte ghosts using a chloroform:methanol (2:1, v/v) mixture according to the Folch method.

  • Evaporate the solvent under a stream of nitrogen.

3. Fatty Acid Methyl Ester (FAME) Preparation:

  • Transesterify the lipid extract by adding a reagent such as 14% boron trifluoride in methanol and heating at 100°C for 10 minutes.[1]

  • Add water and hexane to the cooled mixture and vortex.

  • Collect the upper hexane layer containing the FAMEs.

4. Gas Chromatography Analysis:

  • Inject the FAME sample into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase).[3][11]

  • Identify individual FAMEs by comparing their retention times with those of known standards.

  • Quantify the fatty acids by integrating the peak areas and expressing them as a percentage of the total fatty acids.

Measurement of Membrane Fluidity using Fluorescence Anisotropy

This protocol describes a common method to assess membrane fluidity using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH).

1. Cell Preparation and Labeling:

  • Culture cells to the desired confluency.

  • Treat cells with this compound at the desired concentration and for the specified duration.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and incubate with a DPH solution (e.g., 2 µM) in the dark at 37°C for 30 minutes.

2. Fluorescence Anisotropy Measurement:

  • Wash the cells to remove excess DPH.

  • Resuspend the labeled cells in PBS.

  • Measure the fluorescence anisotropy using a fluorescence spectrophotometer equipped with polarizers.

  • Excite the sample with vertically polarized light (e.g., at 360 nm) and measure the emission intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation plane (e.g., at 430 nm).

3. Calculation of Anisotropy (r):

  • Calculate the fluorescence anisotropy using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the grating correction factor of the instrument.

  • A lower anisotropy value indicates higher membrane fluidity.

Conclusion

This compound plays a significant, albeit indirect, role in the structure and function of cell membranes. Its primary function lies in its capacity to serve as a cellular source of linoleic acid. Upon cellular uptake and hydrolysis, the resulting linoleic acid is incorporated into membrane phospholipids, leading to increased membrane fluidity and enhanced resilience to osmotic stress. Furthermore, the metabolic conversion of this compound to linoleic acid and its downstream metabolites provides key signaling molecules that modulate critical intracellular pathways, including the MAPK and PI3K/Akt cascades. Understanding the multifaceted functions of this compound is paramount for researchers in cell biology, nutrition, and drug development, as it provides insights into the intricate relationship between lipid metabolism, membrane biophysics, and cellular signaling.

References

An In-Depth Technical Guide to Conjugated vs. Non-Conjugated Methyl Linoleate for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of conjugated and non-conjugated methyl linoleate, focusing on their distinct chemical properties, synthesis, analytical characterization, and biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing experimental protocols, presenting quantitative data in a comparative format, and illustrating key signaling pathways.

Chemical Structure and Physicochemical Properties

Non-conjugated this compound is the methyl ester of linoleic acid, an omega-6 fatty acid characterized by two double bonds separated by a methylene group. In contrast, conjugated this compound (CLA methyl ester) features two double bonds on adjacent carbon atoms. This fundamental structural difference gives rise to distinct physicochemical properties and biological functions.

The most common isomers of non-conjugated this compound are the cis-9, cis-12 isomers. Conjugated linoleic acid, on the other hand, is a mixture of positional and geometric isomers, with cis-9, trans-11 and trans-10, cis-12 being the most biologically active and extensively studied.

A summary of the key physicochemical properties of both compounds is presented in Table 1.

Table 1: Physicochemical Properties of Non-Conjugated and Conjugated this compound

PropertyNon-Conjugated this compoundConjugated this compound (Mixture of Isomers)
Molecular Formula C₁₉H₃₄O₂C₁₉H₃₄O₂
Molecular Weight 294.47 g/mol [1]294.47 g/mol
Appearance Colorless to pale yellow liquid[2]Neat
Melting Point -35 °C[1]Not well-defined for mixtures
Boiling Point 192 °C at 4 mmHgNot well-defined for mixtures
Density 0.889 g/mL at 25 °CNot well-defined for mixtures
Solubility Soluble in fat solvents, oils, DMF.[2] Limited solubility in water.Soluble in organic solvents.
Oxidative Stability More easily oxidized.More resistant to oxidation initially, but forms different oxidation products.[3][4]

Synthesis and Preparation

Synthesis of Non-Conjugated this compound

Non-conjugated this compound is typically synthesized from linoleic acid through acid-catalyzed esterification.

Experimental Protocol: Acid-Catalyzed Esterification of Linoleic Acid

Materials:

  • Linoleic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Acetyl Chloride

  • Toluene

  • Hexane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Reflux condenser and heating mantle

Procedure:

  • In a round-bottom flask, dissolve linoleic acid in an excess of anhydrous methanol. A common ratio is 1:10 to 1:20 (linoleic acid to methanol, w/v).

  • Add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the weight of linoleic acid). Alternatively, an 8% (w/v) solution of HCl in methanol/water (85:15, v/v) can be prepared by diluting concentrated HCl with methanol.[5]

  • Add toluene to the mixture to aid in solubility.[5]

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70°C) for 2-4 hours with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and add hexane to extract the this compound.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with distilled water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by vacuum distillation.[6]

Synthesis of Conjugated this compound

Conjugated this compound is commonly prepared by the alkali-isomerization of non-conjugated this compound.[7]

Experimental Protocol: Alkali-Isomerization of this compound

Materials:

  • Purified non-conjugated this compound

  • Potassium hydroxide (KOH)

  • Ethylene glycol or propylene glycol

  • Hexane

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Nitrogen gas supply

Procedure:

  • In a reaction vessel equipped with a stirrer and a nitrogen inlet, dissolve potassium hydroxide in ethylene glycol by heating. A typical concentration is 10-20% KOH in ethylene glycol.

  • Purge the system with nitrogen to create an inert atmosphere.

  • Add the purified non-conjugated this compound to the hot alkali solution.

  • Heat the mixture to 180°C and maintain this temperature for 1-2 hours with continuous stirring under a nitrogen blanket.[8] The reaction time and temperature can be optimized to maximize the yield of the desired CLA isomers.

  • After the isomerization is complete, cool the reaction mixture to room temperature.

  • Acidify the mixture to a pH of approximately 3-4 with a hydrochloric acid solution to protonate the fatty acid salts.

  • Extract the conjugated this compound with hexane.

  • Wash the hexane layer with distilled water until neutral.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure using a rotary evaporator to yield the mixture of conjugated this compound isomers.

  • The different isomers can be separated and purified using techniques like low-temperature crystallization from acetone or silver ion-high-performance liquid chromatography (Ag⁺-HPLC).[7]

Analytical Characterization

Gas Chromatography (GC)

GC is a standard method for the analysis and quantification of fatty acid methyl esters.

Experimental Protocol: GC Analysis of this compound Isomers

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Highly polar capillary column (e.g., SP-2560, CP-Sil 88, or BPX-70).[9][10]

Sample Preparation:

  • Ensure the samples are in the form of methyl esters. If starting from lipids, perform a transesterification reaction.

  • Dissolve the fatty acid methyl ester sample in a suitable solvent like hexane or iso-octane.

GC Conditions:

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Carrier Gas: Hydrogen or Helium.

  • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 140°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 4°C/min). Isothermal conditions can also be used.[9]

  • Injection Mode: Split or splitless, depending on the sample concentration.

Data Analysis:

  • Identify the peaks by comparing their retention times with those of known standards.

  • Quantify the different isomers based on the peak areas.

High-Performance Liquid Chromatography (HPLC)

Silver ion-HPLC (Ag⁺-HPLC) is a powerful technique for separating the geometric and positional isomers of conjugated linoleic acid.[11]

Experimental Protocol: Ag⁺-HPLC Separation of CLA Isomers

Instrumentation:

  • HPLC system with a UV detector (set at 234 nm for conjugated dienes).

  • Silver ion-impregnated silica column.

Sample Preparation:

  • Dissolve the CLA methyl ester mixture in the mobile phase.

HPLC Conditions:

  • Mobile Phase: A non-polar solvent system, such as hexane, with a small percentage of a more polar modifier like acetonitrile or isopropanol. A mobile phase of 1.6% acetic acid and 0.0125% acetonitrile in n-hexane has been shown to be effective.[12]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).[12]

Data Analysis:

  • The elution order of the isomers depends on the number and configuration of the double bonds. Generally, trans,trans isomers elute first, followed by cis,trans/trans,cis, and then cis,cis isomers.[12]

Biological Activities and Signaling Pathways

Non-Conjugated this compound: Regulation of Melanogenesis

Recent studies have demonstrated that non-conjugated this compound can inhibit melanogenesis, the process of melanin production. This effect is mediated through the downregulation of key melanogenic enzymes.

Signaling Pathway: Akt/GSK3β Pathway in Melanogenesis Inhibition

Non-conjugated this compound has been shown to inhibit the phosphorylation of Akt and glycogen synthase kinase 3β (GSK3β). This leads to a decrease in the levels of β-catenin, a transcriptional coactivator. The reduction in β-catenin results in the downregulation of the microphthalmia-associated transcription factor (MITF), which is a master regulator of melanogenic genes, including tyrosinase and tyrosinase-related protein 1 (TRP1). The overall effect is a decrease in melanin synthesis.[13][14]

G Akt/GSK3β Pathway in Melanogenesis Inhibition ML This compound Akt Akt ML->Akt inhibits phosphorylation GSK3b GSK3β Akt->GSK3b inhibits phosphorylation beta_catenin β-catenin GSK3b->beta_catenin promotes degradation MITF MITF beta_catenin->MITF activates transcription Melanogenesis Melanogenesis MITF->Melanogenesis promotes

Caption: Inhibition of the Akt/GSK3β pathway by this compound leads to reduced melanogenesis.

Experimental Protocol: Assessing Anti-Melanogenic Activity

Cell Culture:

  • B16F10 mouse melanoma cells are commonly used.

  • Culture the cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

Treatment:

  • Seed the cells in multi-well plates.

  • After cell attachment, treat with various concentrations of this compound in the presence of an inducer of melanogenesis, such as α-melanocyte-stimulating hormone (α-MSH).[13][15]

Melanin Content Assay:

  • After treatment for a specified period (e.g., 48-72 hours), wash the cells with PBS and lyse them with a solution of 1 N NaOH.

  • Heat the lysates at 60-80°C for 1-2 hours to solubilize the melanin.

  • Measure the absorbance of the supernatant at 405 nm using a microplate reader.

  • Normalize the melanin content to the total protein concentration of the cell lysate.

Western Blot Analysis:

  • Analyze the protein expression levels of key signaling molecules (p-Akt, Akt, p-GSK3β, GSK3β, β-catenin) and melanogenic enzymes (MITF, tyrosinase, TRP1) using standard western blotting protocols.[15]

Conjugated this compound: Anti-Inflammatory and Metabolic Effects

Conjugated linoleic acid (CLA) is well-known for its diverse biological activities, including anti-inflammatory, anti-obesity, and anti-carcinogenic effects. These effects are largely mediated by the activation of peroxisome proliferator-activated receptors (PPARs).

Signaling Pathway: PPAR Activation by Conjugated Linoleate

CLA isomers, particularly the cis-9, trans-11 and trans-10, cis-12 isomers, are ligands for PPARs, with a high affinity for PPARα and PPARγ. Activation of these nuclear receptors leads to the transcriptional regulation of a wide range of genes involved in lipid metabolism, inflammation, and cell differentiation. For instance, PPARγ activation by CLA has been shown to ameliorate colitis by repressing the expression of pro-inflammatory cytokines like TNF-α and inhibiting the activation of NF-κB.[16][17]

G PPAR Activation by Conjugated Linoleate CLA Conjugated Linoleate PPAR PPARα / PPARγ CLA->PPAR activates TargetGenes Target Genes (e.g., UCP1, CD36) PPAR->TargetGenes regulates transcription NFkB NF-κB PPAR->NFkB inhibits activation LipidMetabolism Lipid Metabolism TargetGenes->LipidMetabolism modulates Inflammation Inflammation NFkB->Inflammation promotes

Caption: Conjugated linoleate activates PPARs, leading to modulated lipid metabolism and reduced inflammation.

Experimental Protocol: Assessing Anti-Inflammatory Effects

Cell Culture:

  • Endothelial cells (e.g., HUVECs) or macrophage cell lines (e.g., RAW 264.7) are suitable models.

  • Culture the cells under standard conditions.

Treatment:

  • Pre-incubate the cells with different concentrations of CLA isomers for a specified duration (e.g., 24-48 hours).

  • Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS) or other inflammatory stimuli.

Cytokine Measurement:

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., MCP-1) in the cell culture supernatant using ELISA kits.[18][19]

Gene Expression Analysis:

  • Analyze the mRNA expression of inflammatory markers and PPAR target genes using quantitative real-time PCR (qRT-PCR).[16]

Experimental Protocol: Assessing PPAR Activation

Reporter Gene Assay:

  • Co-transfect a suitable cell line (e.g., HEK293T or HepG2) with an expression vector for the PPAR of interest (e.g., PPARγ) and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).

  • Treat the transfected cells with various concentrations of CLA isomers.

  • After an incubation period, lyse the cells and measure the reporter gene activity (e.g., luciferase activity). An increase in reporter activity indicates PPAR activation.

Comparative Summary of Biological Activities

Table 2: Comparison of the Primary Biological Activities and Mechanisms

FeatureNon-Conjugated this compoundConjugated this compound
Primary Biological Effect Inhibition of melanogenesis.Anti-inflammatory, anti-obesity, anti-carcinogenic.
Key Molecular Target Akt/GSK3β signaling pathway.Peroxisome Proliferator-Activated Receptors (PPARs).
Mechanism of Action Downregulation of MITF and melanogenic enzymes.Transcriptional regulation of genes involved in lipid metabolism and inflammation.
Therapeutic Potential Skin whitening and treatment of hyperpigmentation disorders.Management of inflammatory diseases, metabolic syndrome, and certain cancers.

Conclusion

Conjugated and non-conjugated methyl linoleates, while structurally similar, exhibit distinct physicochemical properties and biological activities. The non-conjugated form shows promise as a depigmenting agent through its influence on the Akt/GSK3β signaling pathway. In contrast, the conjugated isomers are potent modulators of metabolic and inflammatory processes, primarily through the activation of PPARs. This guide provides a foundational understanding and practical experimental frameworks for researchers and drug development professionals to further explore the therapeutic potential of these fascinating lipid molecules.

References

An In-Depth Technical Guide to Methyl Linoleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl linoleate, the methyl ester of the essential omega-6 fatty acid, linoleic acid. This document details its physicochemical properties, synthesis methodologies, analytical procedures, and its role in biological pathways, offering valuable insights for its application in research and development.

Physicochemical Properties of this compound

This compound is a colorless to light yellow liquid at room temperature.[1] Its key quantitative properties are summarized in the table below, providing a quick reference for experimental design and formulation development.

PropertyValueReference
Molecular Formula C₁₉H₃₄O₂[1][2][3][4]
Molecular Weight 294.47 g/mol [2][3][4]
Average Molecular Weight 294.4721 g/mol [5]
Monoisotopic Molecular Weight 294.255880332 Da[5]
CAS Number 112-63-0[2][3]
Melting Point -35 °C[6]
Boiling Point 192 °C at 4 mmHg[6]
Density 0.889 g/mL at 25 °C[6]
Refractive Index 1.462 at 20 °C[6]

Synthesis of this compound

This compound can be synthesized through two primary methods: acid-catalyzed esterification of linoleic acid and transesterification of triglycerides.

Experimental Protocol: Acid-Catalyzed Esterification

This method involves the reaction of linoleic acid with methanol in the presence of an acid catalyst, typically hydrochloric acid or sulfuric acid.

Materials:

  • Linoleic acid

  • Methanol (anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Hexane

  • Sodium sulfate (anhydrous)

  • Sodium bicarbonate (saturated solution)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve a known amount of linoleic acid in a mixture of toluene and methanol.

  • Slowly add a solution of 8% (w/v) HCl in methanol/water (85:15, v/v) to the flask. This can be prepared by diluting concentrated HCl with methanol.

  • The final reaction mixture should contain a final HCl concentration of approximately 1.2% (w/v).

  • Heat the reaction mixture at 100°C for 1 to 1.5 hours under reflux, or incubate at 45°C overnight.

  • After cooling to room temperature, add water to the reaction mixture and extract the this compound with hexane.

  • Wash the organic layer sequentially with deionized water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the purified this compound.

  • The yield of the reaction is typically greater than 96%.[7][8]

Experimental Protocol: Transesterification of Triglycerides

This method is commonly used for the production of biodiesel and involves the reaction of a triglyceride source (e.g., vegetable oil) with methanol in the presence of a catalyst.

Materials:

  • Vegetable oil (e.g., sunflower oil, soybean oil)

  • Methanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (catalyst)

  • Hexane

  • Deionized water

Procedure:

  • In a reaction vessel, heat the vegetable oil to a specified temperature (e.g., 60-65°C).

  • In a separate container, prepare a solution of sodium hydroxide or potassium hydroxide in methanol. The typical catalyst concentration is around 1% (w/w) of the oil.

  • Add the methanolic catalyst solution to the heated oil. The molar ratio of methanol to oil is a critical parameter, often in the range of 6:1 to ensure the reaction goes to completion.

  • Maintain the reaction mixture at the specified temperature with constant stirring for a set duration, typically 1 to 3 hours.

  • After the reaction is complete, allow the mixture to settle. Two distinct layers will form: a lower glycerol layer and an upper methyl ester (biodiesel) layer containing this compound.

  • Separate the upper layer and wash it with warm deionized water to remove any residual catalyst, methanol, and glycerol.

  • Dry the methyl ester layer to remove any remaining water.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound. The following provides a general experimental workflow and typical parameters.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis of this compound.

Typical GC-MS Parameters

The following table outlines typical parameters for the GC-MS analysis of fatty acid methyl esters, including this compound.

ParameterTypical Setting
Gas Chromatograph
ColumnCapillary column (e.g., DB-WAX, DB-23, SP-2560)
Carrier GasHelium
Flow Rate1 mL/min (constant flow)
Injection ModeSplit
Injector Temperature250 °C
Oven Temperature ProgramInitial temp: 100°C, hold for 4 min; Ramp: 3°C/min to 240°C, hold for 15 min
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Mass Rangem/z 40-500
Ion Source Temperature230 °C
Transfer Line Temperature240 °C

Biological Significance and Signaling Pathway

This compound, as a derivative of linoleic acid, is intrinsically linked to the metabolic pathways of this essential fatty acid. Linoleic acid is a precursor for the synthesis of arachidonic acid and various eicosanoids, which are crucial signaling molecules involved in inflammation and other physiological processes.

Linoleic_Acid_Metabolism Linoleic_Acid Linoleic Acid GLA γ-Linolenic Acid (GLA) Linoleic_Acid->GLA Δ6-desaturase Methyl_Linoleate This compound (Exogenous/Derivative) Methyl_Linoleate->Linoleic_Acid DGLA Dihomo-γ-Linolenic Acid (DGLA) GLA->DGLA Elongase Arachidonic_Acid Arachidonic Acid (AA) DGLA->Arachidonic_Acid Δ5-desaturase Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX enzymes Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes LOX enzymes Thromboxanes Thromboxanes Arachidonic_Acid->Thromboxanes COX enzymes Lipoxins Lipoxins Arachidonic_Acid->Lipoxins LOX enzymes

Caption: Simplified metabolic pathway of linoleic acid.

The metabolism of linoleic acid is a critical area of study in drug development, particularly in the context of inflammation, cardiovascular disease, and cancer. This compound serves as a valuable tool in this research, providing a more stable and readily usable form of linoleic acid for in vitro and in vivo studies. Its role as a precursor to pro-inflammatory and anti-inflammatory eicosanoids makes it a key molecule for investigating the modulation of these pathways.

References

A Comprehensive Technical Guide to the Solubility of Methyl Linoleate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of methyl linoleate in various organic solvents. This compound, the methyl ester of linoleic acid, is a key compound in numerous fields, including pharmaceuticals, cosmetics, and biodiesel production. A clear understanding of its solubility is paramount for formulation development, reaction chemistry, and purification processes. This document collates available quantitative and qualitative solubility data, outlines standard experimental protocols for solubility determination, and provides visual representations of key workflows.

Quantitative Solubility Data

The following tables summarize the known quantitative and qualitative solubility of this compound in a range of common organic solvents. The data has been compiled from various technical sources. It is important to note that precise, temperature-dependent solubility data for this compound is not extensively available in publicly accessible literature.

Table 1: Quantitative Solubility of this compound

SolventTemperature (°C)SolubilityUnits
Water251.9 x 10-3g/L
EthanolNot Specified>100mg/mL
Dimethylformamide (DMF)Not Specified>100mg/mL
Dimethyl Sulfoxide (DMSO)Not Specified>100mg/mL

Table 2: Qualitative Solubility of this compound

SolventSolubility Description
AcetoneSoluble[1][2]
ChloroformSoluble[1][2], Slightly Soluble[3]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1], Slightly Soluble[3]
EtherSoluble[4]
Fat Solvents / OilsSoluble[5][6][7]
Alcohol (General)Soluble[4][8]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. While specific protocols for this compound are not widely published, the following established methodologies are applicable for determining its solubility in organic solvents.

Equilibrium Solubility Method (Shake-Flask Method)

This is a widely used method for determining the equilibrium solubility of a solute in a solvent.

Methodology:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, thermostatically controlled vessel (e.g., a screw-capped vial or flask).

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The system should be visually inspected to confirm the presence of undissolved solute.

  • Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved this compound is allowed to settle. The saturated solution is then carefully separated from the excess solid. This can be achieved by centrifugation followed by decantation of the supernatant, or by filtration through a suitable membrane filter that does not interact with the solute or solvent.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique. For this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is a highly effective and commonly used method. A calibration curve is first prepared using standard solutions of this compound of known concentrations.

  • Calculation: The solubility is then calculated from the measured concentration of the saturated solution and expressed in appropriate units (e.g., g/100 mL, mol/L).

Synthetic (Polythermal) Method

This method involves observing the temperature at which a solution of known concentration becomes clear upon heating (dissolution) and cloudy upon cooling (crystallization).

Methodology:

  • Preparation of Solutions: A series of solutions of this compound in the chosen solvent are prepared at different, precisely known concentrations in sealed glass tubes.

  • Heating and Cooling Cycles: Each tube is slowly heated in a controlled temperature bath with stirring until all the solute dissolves, and the temperature of complete dissolution is recorded. The clear solution is then slowly cooled, and the temperature at which the first signs of turbidity or crystallization appear is recorded.

  • Data Analysis: The dissolution and crystallization temperatures for each concentration are plotted on a temperature-concentration graph. The resulting curve represents the solubility of this compound in that solvent as a function of temperature.

Visualizing Key Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate important logical flows and relationships relevant to the study of this compound solubility.

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results start Select Solvent and Solute (this compound) prep_solution Prepare Supersaturated Solution start->prep_solution agitate Agitate at Constant Temperature prep_solution->agitate settle Allow Undissolved Solute to Settle agitate->settle separate Separate Saturated Solution (Centrifuge/Filter) settle->separate quantify Quantify Concentration (e.g., GC-FID) separate->quantify calculate Calculate Solubility quantify->calculate report Report Data (g/100mL, mol/L) calculate->report

Caption: Experimental workflow for determining this compound solubility.

logical_relationship Factors Influencing this compound Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility This compound Solubility polarity_solute Polarity (Ester Group) polarity_solute->solubility size_solute Molecular Size and Shape size_solute->solubility polarity_solvent Polarity polarity_solvent->solubility h_bonding Hydrogen Bonding Capacity h_bonding->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility

Caption: Key factors influencing the solubility of this compound.

References

Methodological & Application

Methyl Linoleate: A Gas Chromatography Standard for Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers and Drug Development Professionals

Introduction

Methyl linoleate, the methyl ester of the essential omega-6 fatty acid linoleic acid, serves as a critical analytical standard in gas chromatography (GC). Its well-defined chemical properties and consistent behavior under GC conditions make it an ideal reference material for the qualitative and quantitative analysis of fatty acid methyl esters (FAMEs) in a multitude of samples, including biofuels, edible oils, food products, and biological specimens.[1][2][3] This document provides detailed application notes and experimental protocols for the effective use of this compound as a GC standard.

Principle of Analysis

Gas chromatography separates volatile and thermally stable compounds based on their differential partitioning between a stationary phase (a high-boiling liquid coated on an inert solid support within a column) and a mobile phase (an inert gas). In FAME analysis, fatty acids are first converted to their more volatile and less polar methyl esters through a process called esterification or transesterification.[4][5] When a sample containing FAMEs is injected into the GC, the compounds are vaporized and carried through the column by the mobile phase. The time it takes for a specific compound to travel through the column and reach the detector is known as its retention time. By comparing the retention time of a peak in a sample chromatogram to that of a known this compound standard, the presence of this compound in the sample can be confirmed.[6] Furthermore, the area under the chromatographic peak is proportional to the amount of the compound, allowing for quantitative analysis.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other relevant FAMEs as reported in various gas chromatography applications.

Table 1: Gas Chromatography Performance Data for this compound

ParameterValueReference
Accuracy99.8%[4]
Linearity (R²)> 0.99[2][4]
Retention Time (min)30.895[5]
Retention Index (RI)2107.3[7]

Table 2: Comparative Retention Times of Common Fatty Acid Methyl Esters

Fatty Acid Methyl EsterShorthand NotationRetention Time (min)
Methyl PalmitateC16:014.28
Methyl StearateC18:019.43
Methyl OleateC18:1n9c21.85
This compound C18:2n6c 30.895
Methyl LinolenateC18:3n324.0 (example)
Methyl ArachidateC20:031.600

Note: Retention times are highly dependent on the specific GC method and column used. The values presented are for comparative purposes.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

This protocol describes the preparation of a stock solution and a series of working standard solutions of this compound for the generation of a calibration curve.

Materials:

  • This compound (analytical standard, ≥98.0% purity)[1]

  • n-Heptane or Toluene (GC grade)

  • Class A volumetric flasks (10 mL, 25 mL, 50 mL)

  • Micropipettes

Procedure:

  • Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of neat this compound into a 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve the this compound in a small amount of n-heptane.

    • Bring the flask to volume with n-heptane and mix thoroughly.

    • Calculate the exact concentration of the stock solution.

  • Working Standard Preparation:

    • Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations spanning the expected range of the samples (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

    • For example, to prepare a 100 µg/mL standard, transfer 1 mL of the 1000 µg/mL stock solution to a 10 mL volumetric flask and bring to volume with n-heptane.

Protocol 2: Sample Preparation - Transesterification of Lipids to FAMEs

This protocol outlines a common method for the conversion of fatty acids in a lipid sample (e.g., vegetable oil) to their corresponding FAMEs.

Materials:

  • Lipid-containing sample (e.g., corn oil)

  • Methanolic Hydrochloride (2 M) or Boron Trifluoride in Methanol (14%)[4][5]

  • n-Heptane (GC grade)

  • Sodium Carbonate (Na₂CO₃) solution (6% w/v)

  • Anhydrous Sodium Sulfate

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Accurately weigh approximately 25 mg of the oil sample into a reaction vial.

  • Add 2 mL of 2 M methanolic hydrochloride reagent to the vial.

  • Securely cap the vial and heat the mixture at 80°C for 20 minutes in a heating block.

  • Allow the reaction vial to cool to room temperature.

  • To neutralize the reaction and facilitate phase separation, add 2 mL of 6% (w/v) sodium carbonate solution and vortex vigorously.

  • Add 2 mL of n-heptane to extract the FAMEs and vortex again.

  • Allow the phases to separate. The upper heptane layer contains the FAMEs.

  • Carefully transfer the upper heptane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis.

Protocol 3: Gas Chromatography (GC-FID) Analysis

This protocol provides typical instrument parameters for the analysis of FAMEs using a gas chromatograph equipped with a Flame Ionization Detector (FID).

Instrumentation:

  • Gas Chromatograph with FID

  • Capillary GC Column (e.g., HP-INNOWax, 30 m x 0.25 mm, 0.25 µm film thickness)[8]

  • Autosampler

GC Conditions:

ParameterSetting
Inlet Split/Splitless
Inlet Temperature250 °C[8]
Split Ratio20:1 to 100:1[8]
Column HP-INNOWax (or equivalent polar column)
Carrier GasHelium or Hydrogen[4][8]
Flow Rate1 mL/min (constant flow)[4][8]
Oven Program
Initial Temperature60 °C, hold for 2 min[8]
Ramp 110 °C/min to 200 °C[8]
Ramp 25 °C/min to 240 °C[8]
Final HoldHold at 240 °C for 7 min[8]
Detector Flame Ionization Detector (FID)
Detector Temperature250 °C[8]
Hydrogen Flow30-40 mL/min
Air Flow300-400 mL/min
Makeup Gas (N₂)25-30 mL/min
Injection
Injection Volume1 µL[8]

Data Analysis:

  • Calibration Curve: Inject the series of this compound working standards and record the peak area for each concentration. Plot a graph of peak area versus concentration. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be >0.99.[2]

  • Quantification of this compound in Samples: Inject the prepared sample extracts. Identify the this compound peak based on its retention time. Using the peak area of this compound from the sample chromatogram and the equation from the calibration curve, calculate the concentration of this compound in the sample.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Lipid Sample Esterification Transesterification Sample->Esterification Standard This compound Standard Dilution Serial Dilution Standard->Dilution GC Gas Chromatograph Esterification->GC Inject Sample Dilution->GC Inject Standards Chromatogram Chromatogram GC->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Standard Peaks Quantification Quantification Chromatogram->Quantification Sample Peaks Calibration->Quantification

Caption: Workflow for quantitative analysis using a GC standard.

Logical_Relationship cluster_instrument GC System cluster_parameters Method Parameters cluster_output Analytical Output Injector Injector Column Column Injector->Column Detector Detector Column->Detector Retention_Time Retention Time Detector->Retention_Time Peak_Area Peak Area Detector->Peak_Area Temperature Temperature Temperature->Column Flow_Rate Flow Rate Flow_Rate->Column Concentration Concentration Concentration->Injector Retention_Time->Concentration Qualitative Peak_Area->Concentration Quantitative

Caption: Key relationships in a gas chromatography system.

References

Application Note: HPLC-UV Analysis of Biodiesel Using Methyl Linoleate as a Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Biodiesel, a renewable and biodegradable fuel, primarily consists of fatty acid methyl esters (FAMEs). High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and reliable analytical technique for the quantitative analysis of FAMEs in biodiesel. This application note details a validated HPLC-UV method for the determination of FAMEs in biodiesel, with a specific focus on the use of methyl linoleate as a reference standard. This compound, a common polyunsaturated fatty acid methyl ester found in many biodiesel feedstocks, serves as an excellent marker for assessing biodiesel quality. The double bonds in its structure act as chromophores, allowing for sensitive UV detection.[1]

This method is crucial for researchers, scientists, and professionals in the drug development and biofuel industries to ensure the quality and consistency of biodiesel production. The protocol outlines the necessary steps from sample preparation to data analysis, ensuring accurate and reproducible results.

Experimental Protocols

Materials and Reagents
  • Standards: this compound (≥99% purity), methyl oleate, methyl linolenate, methyl palmitate, and methyl stearate standards were obtained from a reputable supplier (e.g., Nu-Chek-Prep, Inc.).[1]

  • Solvents: HPLC grade acetonitrile, methanol, 2-propanol, hexane, and water. Acetone and tetrahydrofuran (THF) for sample and standard dissolution.[1][2]

  • Biodiesel Sample: Produced via transesterification of vegetable oil or animal fat.[3]

Instrumentation
  • HPLC System: An Agilent 1200 Series HPLC system or equivalent, equipped with an isocratic or gradient pump, a standard autosampler, a thermostatted column compartment, and a UV-Vis detector.[4]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of FAMEs.[3]

Preparation of Standard Solutions
  • Stock Solutions: Prepare individual stock solutions of each FAME standard (e.g., this compound, methyl oleate, etc.) at a concentration of 100 mg/mL in acetone or THF.[1]

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solutions to achieve concentrations ranging from 0.5 mg/mL to 10 mg/mL.[1]

Sample Preparation
  • Dissolve a known amount of the biodiesel sample in a suitable solvent (e.g., acetonitrile or a mixture of methanol and methylene chloride).[2][3]

  • For complex samples, solid-phase extraction (SPE) may be used to separate FAMEs from other components like glycerol, mono-, and diglycerides.[3]

  • Filter the sample through a 0.45 µm PTFE syringe filter before injection into the HPLC system.[1]

HPLC-UV Method Parameters
  • Mobile Phase:

    • Isocratic Method: Acetonitrile at a flow rate of 1 mL/min.[2]

    • Gradient Method: A gradient of methanol and a mixture of 2-propanol-hexane (5:4 v/v) can also be employed for the simultaneous determination of various lipid classes.[2] For FAME analysis, a gradient starting with 70% acetonitrile and 30% water, moving to 100% acetonitrile, can be effective.[5]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 40 °C.[2][6]

  • Injection Volume: 20 µL.[6]

  • UV Detection Wavelength: 205 nm is commonly used for FAME analysis as it provides good sensitivity for the double bonds in unsaturated FAMEs.[5][7]

Data Analysis and Quantification
  • Identification: Identify the FAME peaks in the sample chromatogram by comparing their retention times with those of the known standards.[1]

  • Quantification: Use the external standard method for quantification. Construct calibration curves by plotting the peak area of the standards against their known concentrations. Determine the concentration of each FAME in the biodiesel sample from its peak area using the corresponding calibration curve.[2]

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the HPLC-UV analysis of FAMEs, including this compound.

Table 1: Method Validation Parameters for FAMEs

ParameterMethyl OleateThis compoundMethyl Linolenate
Linearity (r²) ≥ 0.995≥ 0.995≥ 0.995
Limit of Detection (LOD) (% mass) 0.00180.00020.0001
Limit of Quantification (LOQ) (% mass) 0.00540.00070.0004
Recovery (%) 81.7 ± 0.2 - 110.9 ± 0.181.7 ± 0.2 - 110.9 ± 0.181.7 ± 0.2 - 110.9 ± 0.1
Repeatability (RSD %) 0.2 - 1.30.2 - 1.30.2 - 1.3

Data sourced from studies comparing HPLC-UV with GC methods.[7][8][9]

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC-UV analysis of biodiesel.

G HPLC-UV Analysis Workflow for Biodiesel cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification Standard Prepare FAME Standards (e.g., this compound) HPLC Inject into HPLC System (C18 Column, 40°C) Standard->HPLC Calibration Sample Prepare Biodiesel Sample (Dilution & Filtration) Sample->HPLC Separation Isocratic/Gradient Elution (Acetonitrile/Methanol based) HPLC->Separation Detection UV Detection at 205 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Identification Peak Identification (vs. Standards) Chromatogram->Identification Quantification Quantification (External Standard Method) Identification->Quantification Result Report FAME Content Quantification->Result

Caption: Workflow for biodiesel analysis using HPLC-UV.

Logical Relationship of Biodiesel Components

This diagram shows the relationship between the feedstock and the components found in biodiesel.

G Composition of Biodiesel cluster_fames Common FAMEs in Biodiesel Feedstock Vegetable Oil / Animal Fat (Triglycerides) Transesterification Transesterification Feedstock->Transesterification Methanol Methanol Methanol->Transesterification Catalyst Catalyst (e.g., KOH) Catalyst->Transesterification Biodiesel Biodiesel (Fatty Acid Methyl Esters) Transesterification->Biodiesel Glycerol Glycerol (Byproduct) Transesterification->Glycerol ML This compound Biodiesel->ML MO Methyl Oleate Biodiesel->MO MLN Methyl Linolenate Biodiesel->MLN MP Methyl Palmitate Biodiesel->MP MS Methyl Stearate Biodiesel->MS

Caption: Production and composition of biodiesel.

References

Application Notes and Protocols for Methyl Linoleate Oxidation/Peroxidation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl linoleate, the methyl ester of the omega-6 polyunsaturated fatty acid linoleic acid, serves as a widely utilized model substrate in studies of lipid peroxidation. Its susceptibility to oxidation makes it an excellent candidate for evaluating the efficacy of antioxidants and for elucidating the mechanisms of oxidative damage. The oxidation of this compound proceeds through a free radical chain reaction, leading to the formation of a complex mixture of primary and secondary oxidation products. Monitoring the formation of these products is crucial for understanding the kinetics of lipid peroxidation and the effectiveness of antioxidant interventions.

This document provides detailed protocols for two common assays used to measure this compound oxidation: the Conjugated Diene Formation Assay and the Thiobarbituric Acid Reactive Substances (TBARS) Assay. Additionally, it includes quantitative data on this compound oxidation, a schematic of a key signaling pathway initiated by a lipid peroxidation product, and a general experimental workflow.

Key Experimental Assays

Two of the most common methods for monitoring the oxidation of this compound are the measurement of conjugated dienes, which are primary oxidation products, and the quantification of thiobarbituric acid reactive substances (TBARS), which are secondary oxidation products.

Conjugated Diene Formation Assay

This assay is a simple and effective method for monitoring the initial stages of lipid peroxidation. The abstraction of a hydrogen atom from the bis-allylic position of this compound leads to the rearrangement of the double bonds, forming conjugated dienes that absorb UV light maximally at approximately 233-234 nm.[1][2]

Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is one of the most established methods for measuring secondary products of lipid peroxidation, particularly malondialdehyde (MDA).[2] MDA, a breakdown product of lipid hydroperoxides, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be measured spectrophotometrically at 532 nm.[3] While sensitive, it's important to note that the TBARS assay is not entirely specific for MDA, as other aldehydes can also react with TBA.[2][3]

Quantitative Data on this compound Oxidation

The rate of this compound oxidation is influenced by various factors, including temperature, oxygen concentration, and the presence of pro-oxidants or antioxidants. The following tables summarize some quantitative data from studies on this compound oxidation.

ParameterConditionValueReference
Oxidation Rate Constant (k)65°C in air~0.5 h⁻¹[4]
Molar Extinction Coefficient (ε) of Conjugated Dienesat 233 nm27,400 M⁻¹ cm⁻¹[2]
Molar Extinction Coefficient (ε) of 13-hydroperoxy-cis,trans-9,11-octadecadienoateat 235 nm23,000 ± 580 M⁻¹ cm⁻¹[5]

Table 1: Kinetic and Spectrophotometric Data for this compound Oxidation. This table provides key quantitative parameters for monitoring the oxidation of this compound.

AssayPrincipleAdvantagesDisadvantages
Conjugated Diene Assay Measures the formation of primary oxidation products (conjugated dienes) by UV absorbance at ~233-234 nm.Simple, rapid, and good for monitoring the initial stages of oxidation.[1]Less specific for later stages of oxidation; interference from other UV-absorbing compounds is possible.
TBARS Assay Measures the formation of secondary oxidation products (mainly MDA) that react with TBA to form a colored adduct.[2]High sensitivity.[2]Lack of specificity, as other aldehydes can react with TBA; harsh reaction conditions can generate artifacts.[2][3]

Table 2: Comparison of Common this compound Oxidation Assays. This table offers a comparative overview of the two primary assays detailed in this document.

Experimental Protocols

Protocol 1: Conjugated Diene Formation Assay

Objective: To monitor the initial phase of this compound oxidation by measuring the increase in absorbance due to conjugated diene formation.

Materials:

  • This compound

  • Ethanol or other suitable solvent (e.g., hexane, isooctane)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen solvent at a desired concentration (e.g., 1-10 mM).

  • Initiation of Oxidation: Induce oxidation by exposure to air, elevated temperature (e.g., 40-60°C), or a pro-oxidant (e.g., a metal catalyst). A control sample protected from the pro-oxidant or kept at a low temperature should be included.

  • Spectrophotometric Measurement:

    • At regular time intervals, take an aliquot of the reaction mixture and dilute it with the solvent to an appropriate concentration for spectrophotometric measurement.

    • Measure the absorbance of the diluted sample at 233 nm using the solvent as a blank.[1]

  • Calculation:

    • Calculate the concentration of conjugated dienes using the Beer-Lambert law (A = εbc), where:

      • A is the absorbance at 233 nm.

      • ε is the molar extinction coefficient of the conjugated dienes (approximately 27,400 M⁻¹ cm⁻¹).[2]

      • b is the path length of the cuvette (typically 1 cm).

      • c is the concentration of conjugated dienes (in M).

Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay

Objective: To quantify the formation of secondary lipid peroxidation products, primarily malondialdehyde (MDA).

Materials:

  • Oxidized this compound sample

  • Thiobarbituric acid (TBA) solution (e.g., 0.375% w/v in 0.25 M HCl)

  • Trichloroacetic acid (TCA) solution (e.g., 15% w/v)

  • Malondialdehyde (MDA) standard solution (e.g., from malonaldehyde bis(dimethyl acetal))

  • Spectrophotometer or microplate reader

  • Water bath

Procedure:

  • Sample Preparation: Take a known amount of the oxidized this compound sample.

  • Reaction Mixture:

    • To a test tube, add the sample.

    • Add TCA solution to precipitate any interfering proteins (if applicable) and to provide an acidic environment.

    • Add the TBA solution.

  • Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes).[2] This promotes the reaction between MDA and TBA.

  • Cooling and Centrifugation: Cool the tubes on ice and then centrifuge to pellet any precipitate.

  • Measurement: Measure the absorbance of the supernatant at 532 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of MDA.

  • Calculation: Determine the concentration of TBARS in the sample by comparing its absorbance to the standard curve. The results are typically expressed as moles of MDA equivalents.

Signaling Pathway and Experimental Workflow

Signaling Pathway Initiated by 4-Hydroxynonenal (4-HNE)

4-Hydroxynonenal (4-HNE) is a major and highly reactive aldehyde product of the peroxidation of omega-6 polyunsaturated fatty acids like linoleic acid.[6] It is a key mediator of oxidative stress-induced cell signaling, leading to various cellular responses, including growth inhibition and apoptosis.[6][7]

HNE_Signaling_Pathway ML This compound Peroxidation HNE 4-Hydroxynonenal (4-HNE) ML->HNE EGFR EGFR Activation HNE->EGFR GSH_Depletion Glutathione (GSH) Depletion HNE->GSH_Depletion Shc Shc EGFR->Shc ERK ERK Activation Shc->ERK Growth_Inhibition Cellular Growth Inhibition ERK->Growth_Inhibition Mitochondria Mitochondrial Pathway GSH_Depletion->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling cascade initiated by 4-HNE.

General Experimental Workflow

The following diagram outlines a typical workflow for studying this compound oxidation in vitro.

Experimental_Workflow Start Start Sample_Prep Sample Preparation (this compound Solution) Start->Sample_Prep Induce_Ox Induce Oxidation (e.g., Heat, Pro-oxidant) Sample_Prep->Induce_Ox Time_Course Time-Course Sampling Induce_Ox->Time_Course Assay_Choice Select Assay Time_Course->Assay_Choice CD_Assay Conjugated Diene Assay (UV-Vis at 233 nm) Assay_Choice->CD_Assay Primary Products TBARS_Assay TBARS Assay (Colorimetric at 532 nm) Assay_Choice->TBARS_Assay Secondary Products Data_Analysis Data Analysis (Quantification, Kinetics) CD_Assay->Data_Analysis TBARS_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for this compound oxidation assays.

References

Methyl Linoleate: A Versatile Model for In Vivo Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Methyl linoleate, the methyl ester of the polyunsaturated fatty acid linoleic acid, serves as a crucial and highly adaptable model substrate for studying the mechanisms of in vivo lipid peroxidation. Its simple structure, containing two double bonds separated by a methylene group, makes it particularly susceptible to oxidative damage, mirroring the peroxidation of more complex lipids found in biological membranes. Understanding the oxidative degradation of this compound provides invaluable insights into the pathophysiology of numerous diseases associated with oxidative stress, including cardiovascular diseases, neurodegenerative disorders, and cancer. Furthermore, it is an essential tool in the development and screening of antioxidant compounds.

These application notes provide a comprehensive overview of the use of this compound as a model for lipid peroxidation, complete with detailed experimental protocols and data presentation to facilitate research and drug development.

Core Concepts in this compound Peroxidation

Lipid peroxidation is a complex process involving a free radical-mediated chain reaction. In the context of this compound, the process can be broadly categorized into three stages: initiation, propagation, and termination.

  • Initiation: The process begins with the abstraction of a hydrogen atom from the bis-allylic methylene group (C-11) of this compound, forming a lipid radical. This can be initiated by various reactive oxygen species (ROS) or by catalysts such as transition metals.

  • Propagation: The lipid radical rapidly reacts with molecular oxygen to form a peroxyl radical. This highly reactive species can then abstract a hydrogen atom from another this compound molecule, propagating the chain reaction and forming a lipid hydroperoxide. The primary hydroperoxide products of this compound autoxidation are the 9-, 11-, and 13-hydroperoxides.[1]

  • Termination: The chain reaction is terminated when two radical species react with each other to form non-radical products.

The decomposition of lipid hydroperoxides leads to the formation of a complex mixture of secondary products, including aldehydes (such as malondialdehyde and 4-hydroxynonenal), alkanes, and other carbonyl compounds, which are often used as biomarkers of oxidative stress.[2][3]

Experimental Applications

The this compound model is employed in a variety of experimental settings to:

  • Investigate the kinetics and mechanisms of lipid peroxidation.

  • Screen for the antioxidant activity of novel compounds.

  • Study the pro-oxidant effects of different catalysts (e.g., metal ions).

  • Elucidate the structure of primary and secondary oxidation products.

  • Model lipid peroxidation in different environments, such as in solution, micelles, or emulsions, to mimic biological systems.[4][5]

Data Presentation

Quantitative Analysis of this compound Oxidation Products

The following table summarizes the typical distribution of primary hydroperoxide isomers formed during the autoxidation of this compound. The relative abundance of these isomers can be influenced by experimental conditions such as the presence of antioxidants like alpha-tocopherol.[1]

Oxidation ProductTypical Abundance (Relative to 9- or 13-hydroperoxide)Analytical Techniques
9-hydroperoxylinoleateMajor IsomerHPLC, GC-MS, UV Spectroscopy
13-hydroperoxylinoleateMajor IsomerHPLC, GC-MS, UV Spectroscopy
11-hydroperoxylinoleate~5-10%HPLC, GC-MS, UV Spectroscopy, 1H NMR

Data synthesized from literature.[1]

Formation of Secondary Oxidation Products

The degradation of primary hydroperoxides yields a variety of secondary products. The table below provides examples of such products and methods for their quantification. The formation of these products can be influenced by the presence of proteins and the degree of unsaturation of the fatty acid.[6]

Secondary ProductBiomarker SignificanceCommon Quantification Methods
Malondialdehyde (MDA)Widely used marker of oxidative stress.Thiobarbituric Acid Reactive Substances (TBARS) assay, HPLC, GC-MS.[2][7]
4-hydroxy-2-nonenal (HNE)Highly reactive aldehyde involved in cellular damage.HPLC, GC-MS, ELISA.
Volatile AldehydesContribute to off-flavors and can be measured in headspace analysis.GC-MS.
EpoxidesFormed through intramolecular rearrangement.GC-MS.[8]

Experimental Protocols

Protocol 1: Induction of this compound Peroxidation using an Ascorbate/Iron System

This protocol describes a common method for inducing lipid peroxidation in a this compound solution using a metal-catalyzed oxidation system.[6][9]

Materials:

  • This compound

  • Bovine Serum Albumin (BSA) (optional, to mimic a biological environment)

  • HEPES buffer (50 mM, pH 7.2)

  • Ascorbic acid

  • Ferric chloride (FeCl₃)

  • Ethanol

  • PD-10 desalting columns

Procedure:

  • Prepare a stock solution of this compound in ethanol.

  • Prepare a reaction mixture containing HEPES buffer and, if desired, BSA.

  • Add the this compound stock solution to the reaction mixture to achieve the desired final concentration (e.g., 10 mM).

  • Initiate the peroxidation reaction by adding ascorbic acid (e.g., to a final concentration of 25 mM) and FeCl₃ (e.g., to a final concentration of 0.1 mM).

  • Incubate the reaction mixture at 37°C with stirring for a specified time course (e.g., 0, 1, 2, 4, 6 hours).

  • At each time point, take an aliquot of the reaction mixture and stop the reaction. For analysis of lipid hydroperoxides, the sample can be immediately extracted. To remove pro-oxidants for other analyses, pass the sample through a PD-10 column.

  • Analyze the samples for lipid hydroperoxides and secondary oxidation products using appropriate analytical techniques (e.g., UV-Vis spectroscopy for conjugated dienes at 234 nm, HPLC for specific hydroperoxide isomers, or GC-MS for volatile aldehydes).

Protocol 2: Autoxidation of this compound in a Micellar System

This protocol outlines the oxidation of this compound in an aqueous micellar dispersion, which serves as a simplified model for biological membranes.[4][5]

Materials:

  • This compound

  • Sodium dodecyl sulfate (SDS) or Tetradecyltrimethylammonium bromide (TTAB) as surfactants

  • Deionized water

  • Copper(II) chloride (CuCl₂) or Iron(II) sulfate (FeSO₄) as an initiator

  • tert-Butyl hydroperoxide (optional, as an initial source of hydroperoxides)

Procedure:

  • Prepare a micellar solution by dissolving the surfactant (e.g., SDS) in deionized water at a concentration above its critical micelle concentration.

  • Add this compound to the micellar solution and vortex or sonicate to form a homogenous dispersion.

  • If studying induced peroxidation, add a small amount of tert-butyl hydroperoxide to the dispersion.

  • Initiate the oxidation by adding the metal catalyst (e.g., CuCl₂).

  • Incubate the mixture at a controlled temperature (e.g., 37°C) with constant stirring.

  • Monitor the progress of the oxidation by taking aliquots at different time intervals.

  • Analyze the aliquots for the formation of lipid hydroperoxides by measuring the absorbance of conjugated dienes at 234 nm or by using other specific assays.

Visualizations

Signaling Pathways and Workflows

Lipid_Peroxidation_Pathway ML This compound (LH) L_radical Lipid Radical (L•) ML->L_radical LOO_radical Peroxyl Radical (LOO•) L_radical->LOO_radical + O2 Non_Radical Non-Radical Products L_radical->Non_Radical + L• (Termination) O2 Oxygen (O2) LOOH Lipid Hydroperoxide (LOOH) LOO_radical->LOOH + LH - L• LOO_radical->Non_Radical + LOO• (Termination) Secondary_Products Secondary Products (Aldehydes, etc.) LOOH->Secondary_Products Decomposition Initiator Initiator (ROS, Metal Ion) Initiator->ML

Caption: Free radical chain reaction of this compound peroxidation.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Oxidation cluster_analysis Analysis Prep_ML Prepare this compound (in solvent or micellar solution) Add_Catalyst Add Initiator/Catalyst (e.g., Ascorbate/Fe³⁺, Cu²⁺) Prep_ML->Add_Catalyst Incubate Incubate at Controlled Temperature (e.g., 37°C) with Stirring Add_Catalyst->Incubate Time_Points Collect Aliquots at Specific Time Intervals Incubate->Time_Points Stop_Reaction Stop Reaction (e.g., PD-10 column) Time_Points->Stop_Reaction Quantify_Primary Quantify Primary Products (e.g., UV-Vis for Conjugated Dienes) Stop_Reaction->Quantify_Primary Quantify_Secondary Quantify Secondary Products (e.g., HPLC, GC-MS for Aldehydes) Stop_Reaction->Quantify_Secondary

Caption: General experimental workflow for studying this compound peroxidation.

References

Application Notes: Methyl Linoleate in Biodiesel Production

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Biodiesel is a renewable and biodegradable alternative to conventional petroleum-based diesel fuel. It consists of mono-alkyl esters of long-chain fatty acids, most commonly fatty acid methyl esters (FAMEs), derived from renewable sources like vegetable oils, animal fats, and microalgae.[1] Methyl linoleate (C19H34O2) is a prominent FAME found in biodiesel, derived from the transesterification of linoleic acid, a polyunsaturated omega-6 fatty acid abundant in many vegetable oils such as soybean, corn, sunflower, and cottonseed oil.[2][3][4] The properties of biodiesel are significantly influenced by its fatty acid composition, and therefore, the concentration of this compound impacts key fuel parameters such as viscosity, oxidation stability, and cold-flow properties. These application notes provide a comprehensive overview of the role of this compound in biodiesel, including its production, analysis, and key performance characteristics.

Data Presentation

The quality of biodiesel is determined by its physicochemical properties, which must conform to international standards such as ASTM D6751 in the United States and EN 14214 in Europe.[5]

Table 1: Physicochemical Properties of Biodiesel and International Standards

This table compares the typical properties of biodiesel rich in this compound with the specifications outlined in ASTM D6751 and EN 14214.

PropertyASTM D6751[6][7]EN 14214[5][8]Typical Value for High Linoleic BiodieselTest Method
Density @ 15°C ( kg/m ³) Report860 - 900~880[1][9]ASTM D1298 / EN ISO 3675
Kinematic Viscosity @ 40°C (mm²/s) 1.9 - 6.0[7]3.5 - 5.0~3.7 - 4.5[10]ASTM D445 / EN ISO 3104
Flash Point (°C, min) 93[7]> 101> 150[10][11]ASTM D93 / EN ISO 2719
Cloud Point (°C) ReportReport-7 to 0[12]ASTM D2500 / EN 23015
Pour Point (°C) ReportReport-17 to -5[12]ASTM D97 / EN ISO 3016
Cetane Number (min) 47[5][7]5139 - 47[10]ASTM D613 / EN ISO 5165
Acid Number (mg KOH/g, max) 0.50[7]0.50< 0.5ASTM D664 / EN 14104
Total Glycerin (% mass, max) 0.240[7]0.25< 0.24ASTM D6584 / EN 14105
Oxidation Stability @ 110°C (hours, min) 3[7]8Lower (Requires Antioxidants)EN 14112 / EN 15751
Iodine Value (g I₂/100g, max) -120~130 (May exceed EN 14214)[1]EN 14111
Linolenic Acid Methyl Ester (% mass, max) -12Varies by feedstockEN 14103

Table 2: Optimization of Reaction Conditions for Biodiesel Production

This table summarizes findings from various studies on optimizing the transesterification process to maximize the yield of fatty acid methyl esters.

Feedstock OilCatalyst (Type & Conc.)Methanol:Oil Molar RatioTemperature (°C)Reaction Time (min)Max. Biodiesel Yield (%)Reference
Linseed OilNaOH (0.5% w/w)6:16518097[10]
Cottonseed OilImmobilized Lipase (0.15 g)1:2.05 (g/g)50840 (14 hrs)38.2[2]
Sunflower OilCaO (3% mass ratio)6:160-99.2[13]
Palm OleinKOH (1%)6:16012095.0[14]
TrioleinZeolite LTA (72 wt%)36.6:1 (mass ratio)6314692.8[15]

Experimental Protocols

Protocol 1: Base-Catalyzed Transesterification of High-Linoleic Oil

This protocol details the procedure for producing biodiesel from a feedstock rich in linoleic acid, such as sunflower or soybean oil, using a basic catalyst.

Materials and Equipment:

  • High-linoleic vegetable oil (e.g., sunflower oil)

  • Methanol (CH₃OH), anhydrous

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets (catalyst)

  • Hot plate with magnetic stirring capabilities

  • Reaction flask (e.g., 500 mL Erlenmeyer flask) with condenser or stopper

  • Magnetic stir bar

  • Graduated cylinders and beakers

  • Digital balance

  • Separatory funnel

  • Washing solution (distilled water)

  • Drying agent (anhydrous sodium sulfate, Na₂SO₄)

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • Preparation of the Alkoxide Catalyst:

    • Caution: Perform this step in a fume hood. Methanol is toxic and flammable, and NaOH/KOH is corrosive.

    • Measure a specific volume of methanol. For a 6:1 molar ratio with 200 mL of oil (approx. 184g, assuming a generic molecular weight), about 40-50 mL of methanol is required.[16][17]

    • Weigh the catalyst. A common concentration is 0.5% to 1.0% of the oil's weight. For 184g of oil, this would be 0.92g to 1.84g of NaOH.[10][16]

    • Slowly add the NaOH or KOH pellets to the methanol in a separate beaker while stirring gently. The dissolution is exothermic. Continue stirring until all the catalyst has dissolved to form sodium or potassium methoxide.[16][18]

  • Transesterification Reaction:

    • Gently heat the vegetable oil in the reaction flask to the desired reaction temperature (typically 50-65°C) using the hot plate.[10][19] Do not exceed the boiling point of methanol (64.7°C).

    • Once the oil reaches the target temperature, slowly add the prepared methoxide solution to the heated oil while stirring vigorously.[17]

    • Seal the flask with a condenser or stopper to prevent methanol evaporation and continue stirring the mixture for the specified reaction time, typically 60 to 180 minutes.[10][11][17] Maintain the temperature throughout the reaction.

  • Separation of Biodiesel and Glycerol:

    • After the reaction is complete, turn off the heat and stop stirring.

    • Carefully pour the warm mixture into a separatory funnel and allow it to stand undisturbed for several hours (or overnight) to cool and separate.[18]

    • Two distinct layers will form: the upper, lighter layer is the crude biodiesel (methyl esters), and the lower, darker, and more viscous layer is glycerol.[18]

    • Carefully drain the glycerol layer from the bottom of the separatory funnel.

  • Purification of Biodiesel (Washing and Drying):

    • The crude biodiesel contains impurities such as residual catalyst, unreacted methanol, and soaps. These must be removed by washing.

    • Add a small volume of warm distilled water (about 20-30% of the biodiesel volume) to the separatory funnel containing the biodiesel.

    • Gently shake or invert the funnel a few times to mix, then allow the layers to separate. The water will wash out the impurities.

    • Drain the lower water layer. Repeat the washing process 2-3 times, or until the wash water is clear and has a neutral pH.

    • To remove residual water from the washed biodiesel, add a small amount of anhydrous sodium sulfate (1-2% w/v) and swirl the mixture for a few minutes.[18]

    • Filter the dried biodiesel to remove the sodium sulfate. The resulting clear, yellowish liquid is the purified biodiesel.

Protocol 2: Analysis of this compound Content by Gas Chromatography (GC)

This protocol outlines the standard method for quantifying the FAME profile, including this compound, in a biodiesel sample, based on methods like EN 14103.[20][21]

Materials and Equipment:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

  • Polar capillary column (e.g., DB-WAX, BPX70)

  • Helium or Hydrogen as carrier gas

  • FAME standard mixture (for peak identification)

  • Internal standard (e.g., Methyl Heptadecanoate, C17:0)

  • Heptane or Toluene (solvent)

  • Autosampler vials

  • Micropipettes

Procedure:

  • Sample and Standard Preparation:

    • Accurately weigh approximately 250 mg of the biodiesel sample into a vial.

    • Add a known concentration of the internal standard solution (e.g., methyl heptadecanoate in heptane) to the sample.

    • Dilute the mixture with heptane to a final volume of 10 mL.

    • Prepare a calibration standard by running a commercially available FAME mix to determine the retention times of individual methyl esters, including this compound.[20][21]

  • GC Instrument Conditions (Example):

    • Injector: Split/Splitless, 250°C, Split ratio 50:1

    • Oven Program: Initial temperature 100°C, hold for 1 min, ramp to 240°C at 5°C/min, hold for 15 min.

    • Detector (FID): 260°C

    • Carrier Gas: Helium, constant flow rate of ~1.2 mL/min

    • Injection Volume: 1 µL

  • Analysis and Quantification:

    • Inject the prepared sample into the GC.

    • Identify the peaks in the resulting chromatogram by comparing their retention times to those of the FAME standard mixture. The peak corresponding to this compound (C18:2) should be clearly identifiable.[20]

    • The concentration of this compound and other FAMEs is calculated based on the peak areas relative to the peak area of the internal standard. The total FAME content is the sum of all individual methyl ester concentrations.

Visualizations

Biodiesel_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_separation 3. Separation & Purification cluster_analysis 4. Analysis Oil High-Linoleic Oil (e.g., Sunflower) Reaction Transesterification (50-65°C, 1-3h) Oil->Reaction Methanol Methanol Methoxide Methoxide Solution Methanol->Methoxide Catalyst Catalyst (NaOH or KOH) Catalyst->Methoxide Methoxide->Reaction Separation Gravity Separation Reaction->Separation Glycerol Glycerol Byproduct Separation->Glycerol Washing Water Washing Separation->Washing Crude Biodiesel Drying Drying (Anhydrous Na₂SO₄) Washing->Drying Filtration Filtration Drying->Filtration Biodiesel Purified Biodiesel (this compound) Filtration->Biodiesel GC GC Analysis (FAME Profile) Biodiesel->GC QC Quality Control (ASTM/EN Standards) Biodiesel->QC

Caption: Base-catalyzed transesterification of a triglyceride.

References

Application Notes and Protocols: Methyl Linoleate in Cosmetic and Skin Care Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl linoleate, the methyl ester of the essential fatty acid linoleic acid, is a multifunctional ingredient in cosmetic and skin care formulations.[1][2] Its primary roles include serving as an emollient, skin-conditioning agent, and fragrance component.[1][2] Functionally, it contributes to skin nourishment, softening, and imparts anti-inflammatory properties.[1][2] A key benefit of this compound is its contribution to the restoration and maintenance of the skin's barrier function. This document provides detailed application notes on its mechanisms of action and protocols for evaluating its efficacy in cosmetic and skin care contexts.

Application Notes

Skin Barrier Enhancement

This compound's precursor, linoleic acid, is an integral component of ceramides, which are essential lipids in the stratum corneum that maintain the skin's barrier integrity and regulate water permeability. A deficiency in linoleic acid can lead to a compromised skin barrier, characterized by increased transepidermal water loss (TEWL) and dryness. Topical application of this compound can help replenish linoleic acid levels in the skin, thereby supporting ceramide synthesis and improving barrier function.

Anti-Inflammatory Effects

Linoleic acid can be metabolized in the skin via the 15-lipoxygenase pathway to produce 13-hydroxyoctadecadienoic acid (13-HODE), which possesses anti-proliferative properties.[3] By serving as a precursor to such metabolites, this compound can contribute to modulating skin inflammation. The anti-inflammatory action can be particularly beneficial in formulations designed to soothe irritated or compromised skin.

Skin Brightening and Hyperpigmentation Control

Recent studies have indicated that this compound can inhibit melanogenesis.[1] Research on B16F10 murine melanoma cells has shown that this compound can downregulate the expression of key melanogenic enzymes such as tyrosinase and tyrosinase-related protein 1 (TRP1).[1][4] This effect is mediated through the inhibition of the Akt/GSK3β/β-catenin signaling pathway, which ultimately leads to a reduction in the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenesis.[1][4] This makes this compound a promising ingredient for cosmetic products aimed at skin brightening and reducing hyperpigmentation.

Antioxidant Properties

While linoleic acid and its derivatives are known to be involved in oxidative processes, some studies suggest that conjugated linoleic acid (CLA), a related compound, possesses antioxidant properties. However, research on the direct antioxidant activity of this compound itself, particularly its radical scavenging ability as measured by the DPPH assay, has shown it to be inactive. Its primary benefits are more closely linked to its role in skin barrier function and anti-inflammatory pathways rather than direct antioxidant effects.

Quantitative Data Summary

Parameter Test System Concentration Result Reference
Melanogenesis Inhibition α-MSH-stimulated B16F10 murine melanoma cells≤ 100 µMNo effect on cell viability. Decreased melanin content.[1]
Melanogenesis Inhibition (related compound: Ethyl Linoleate) α-MSH-induced B16F10 cells400 µMReduced tyrosinase protein levels to 50.02% of control. Reduced TRP1 protein levels to 63.17% of control.[4]
Antioxidant Activity (DPPH radical scavenging) DPPH assayUp to 25 mMNo radical quenching activity observed.

Experimental Protocols

In Vitro Skin Barrier Function Assay using Reconstituted Human Epidermis

Objective: To evaluate the effect of a formulation containing this compound on skin barrier integrity by measuring Transepidermal Water Loss (TEWL).

Materials:

  • Reconstituted human epidermis (RHE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE)

  • Assay medium provided by the RHE model manufacturer

  • 6-well or 24-well plates for tissue culture

  • Test formulation containing this compound

  • Positive control (e.g., 1% Sodium Dodecyl Sulfate solution)

  • Negative control (vehicle/base formulation without this compound)

  • Phosphate-buffered saline (PBS)

  • TEWL measurement device (e.g., Tewameter®)

Methodology:

  • Upon receipt, place the RHE tissues in 6-well plates with assay medium and equilibrate in a humidified incubator at 37°C with 5% CO₂ for at least 1 hour.

  • After equilibration, measure the baseline TEWL of each tissue to ensure barrier integrity. Tissues with abnormally high baseline TEWL should be excluded.

  • Topically apply a precise amount (e.g., 10-20 µL) of the test formulation, positive control, and negative control to the surface of the RHE tissues.

  • Incubate the treated tissues for a predetermined time course (e.g., 6, 24, and 48 hours).

  • At each time point, gently remove any remaining formulation from the tissue surface with a sterile, dry cotton swab.

  • Allow the tissues to equilibrate at room temperature for 30 minutes before measuring TEWL.

  • Record the TEWL values (in g/m²/h). A decrease or maintenance of TEWL compared to the negative control suggests an improvement or preservation of the skin barrier function.

In Vitro Anti-Inflammatory Assay: Lipoxygenase Inhibition

Objective: To assess the anti-inflammatory potential of this compound by measuring its ability to inhibit the lipoxygenase (LOX) enzyme.

Materials:

  • Soybean lipoxygenase (EC 1.13.11.12)

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • This compound

  • Positive control (e.g., Quercetin or Nordihydroguaiaretic acid)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 234 nm

Methodology:

  • Prepare a stock solution of lipoxygenase in borate buffer.

  • Prepare a stock solution of linoleic acid substrate.

  • Prepare various concentrations of this compound and the positive control in an appropriate solvent (e.g., ethanol or DMSO).

  • In a 96-well plate, add the borate buffer, the lipoxygenase solution, and the test sample (this compound) or positive control.

  • Incubate the mixture at room temperature for 5-10 minutes.

  • Initiate the enzymatic reaction by adding the linoleic acid substrate to each well.

  • Immediately measure the change in absorbance at 234 nm over a period of 5 minutes. The formation of hydroperoxides from linoleic acid by LOX results in an increase in absorbance at this wavelength.

  • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

In Vitro Antioxidant Assay: Cellular Antioxidant Activity (CAA)

Objective: To measure the intracellular antioxidant activity of this compound in a cell-based system.

Materials:

  • Human hepatocarcinoma (HepG2) or human keratinocyte (HaCaT) cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well black, clear-bottom cell culture plates

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a peroxyl radical initiator

  • This compound

  • Positive control (e.g., Quercetin)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Methodology:

  • Seed HepG2 or HaCaT cells in a 96-well black plate at a density that will result in a confluent monolayer after 24 hours.

  • After 24 hours, remove the culture medium and wash the cells with PBS.

  • Treat the cells with various concentrations of this compound or the positive control, along with the DCFH-DA probe, in serum-free medium for 1 hour in the incubator.

  • After incubation, wash the cells with PBS to remove the compounds and the probe from the medium.

  • Add the AAPH solution to each well to induce oxidative stress.

  • Immediately place the plate in a fluorescence reader and measure the fluorescence emission (typically at 535 nm with excitation at 485 nm) every 5 minutes for 1 hour.

  • Calculate the area under the curve (AUC) for the fluorescence kinetics.

  • Determine the CAA value as the percentage reduction of AUC in the presence of the test compound compared to the control (cells treated with AAPH only).

In Vitro Melanogenesis Inhibition Assay

Objective: To determine the effect of this compound on melanin synthesis in B16F10 melanoma cells.

Materials:

  • B16F10 murine melanoma cells

  • Cell culture medium (DMEM) with 10% FBS and antibiotics

  • α-Melanocyte-stimulating hormone (α-MSH)

  • This compound

  • Positive control (e.g., Kojic acid or Arbutin)

  • Phosphate-buffered saline (PBS)

  • 1 N NaOH

  • 96-well plates

  • Spectrophotometer

Methodology:

  • Seed B16F10 cells in 24-well or 48-well plates and allow them to adhere overnight.

  • Treat the cells with various non-cytotoxic concentrations of this compound or the positive control in the presence of α-MSH (to stimulate melanogenesis) for 48-72 hours.

  • After the incubation period, wash the cells with PBS and lyse them.

  • To measure melanin content, solubilize the cell pellets in 1 N NaOH at an elevated temperature (e.g., 80°C) for 1-2 hours.

  • Measure the absorbance of the resulting solution at 405-475 nm.

  • Normalize the melanin content to the total protein content of each sample to account for differences in cell number.

  • Calculate the percentage of melanin inhibition compared to the α-MSH-treated control group.

Visualizations

Skin_Barrier_Function_Workflow cluster_prep Tissue Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Start Start: RHE Tissues Equilibrate Equilibrate Tissues (37°C, 5% CO2) Start->Equilibrate Baseline Measure Baseline TEWL Equilibrate->Baseline Apply_ML Apply this compound Formulation Baseline->Apply_ML Apply_Control Apply Controls (Positive & Negative) Baseline->Apply_Control Incubate Incubate (e.g., 24h, 48h) Apply_ML->Incubate Apply_Control->Incubate Remove Remove Formulation Incubate->Remove Equilibrate_RT Equilibrate at RT Remove->Equilibrate_RT Measure_TEWL Measure Final TEWL Equilibrate_RT->Measure_TEWL Analyze Analyze Data (% Change from Baseline) Measure_TEWL->Analyze End End Analyze->End End

Caption: Experimental Workflow for Skin Barrier Function Assay.

Melanogenesis_Inhibition_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome aMSH α-MSH MC1R MC1R Receptor aMSH->MC1R Akt Akt MC1R->Akt activates GSK3b GSK3β Akt->GSK3b inhibits phosphorylation beta_catenin β-catenin GSK3b->beta_catenin promotes degradation degradation Degradation beta_catenin->degradation MITF MITF (Transcription Factor) beta_catenin->MITF activates transcription Methyl_Linoleate This compound Methyl_Linoleate->Akt inhibits phosphorylation Tyrosinase Tyrosinase MITF->Tyrosinase upregulates TRP1 TRP-1 MITF->TRP1 upregulates Melanin Melanin Synthesis Tyrosinase->Melanin TRP1->Melanin

Caption: Signaling Pathway of Melanogenesis Inhibition by this compound.

Ceramide_Synthesis_Pathway cluster_precursors Precursors cluster_synthesis De Novo Synthesis cluster_products Products Serine Serine Sphinganine Sphinganine Serine->Sphinganine Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS DHCer Dihydroceramide CerS->DHCer DES1 DES1 DHCer->DES1 Ceramide Ceramide DES1->Ceramide Complex_SL Complex Sphingolipids Ceramide->Complex_SL Methyl_Linoleate This compound Linoleic_Acid Linoleic Acid Methyl_Linoleate->Linoleic_Acid hydrolysis Acyl_CoA Fatty Acyl-CoA Linoleic_Acid->Acyl_CoA activation Acyl_CoA->CerS

Caption: Role of this compound in Ceramide Synthesis.

References

Application Notes and Protocols: Methyl Linoleate as a Chemical Intermediate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of methyl linoleate, a bio-derived fatty acid methyl ester, as a versatile chemical intermediate in the synthesis of a variety of polymers. The protocols outlined below cover key transformation pathways, including epoxidation, ring-opening reactions to form polyols, and subsequent polymerization to yield materials such as polyurethanes.

Introduction

This compound, derived from renewable resources like vegetable oils, is an attractive building block for sustainable polymer chemistry. Its two double bonds offer reactive sites for various chemical modifications, enabling the synthesis of a wide range of polymers with tunable properties. These bio-based polymers are finding applications in coatings, adhesives, foams, and elastomers, offering a greener alternative to petroleum-based plastics.

Key Polymerization Pathways

The primary routes for converting this compound into polymeric materials involve the initial modification of its double bonds, most commonly through epoxidation. The resulting epoxidized this compound can then undergo ring-opening polymerization to create polyols, which are key precursors for polyurethanes.

Epoxidation of this compound

The epoxidation of this compound is a crucial first step to introduce reactive oxirane rings into the fatty acid backbone. This is typically achieved using a peroxy acid, which can be generated in situ from a carboxylic acid and hydrogen peroxide.

Synthesis of Polyols from Epoxidized this compound

The oxirane rings of epoxidized this compound can be opened by various nucleophiles, such as alcohols or water, in the presence of an acid catalyst. This ring-opening reaction introduces hydroxyl groups, converting the epoxidized intermediate into a polyol. The functionality and hydroxyl value of the resulting polyol can be controlled by the reaction conditions and the choice of ring-opening agent.

Polyurethane Synthesis from this compound-Based Polyols

The synthesized bio-based polyols can be reacted with diisocyanates to form polyurethanes. The properties of the final polyurethane, ranging from rigid foams to flexible elastomers, are highly dependent on the structure and hydroxyl value of the polyol, the type of isocyanate used, and the presence of any chain extenders or crosslinkers.

Experimental Protocols

Protocol for Epoxidation of this compound

This protocol describes the synthesis of epoxidized this compound using in situ generated performic acid.

Materials:

  • This compound

  • Formic acid (88%)

  • Hydrogen peroxide (30-50 wt%)

  • Toluene (or other suitable solvent)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in toluene.

  • Add formic acid to the solution and cool the mixture in an ice bath.

  • Slowly add hydrogen peroxide dropwise to the stirred solution while maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by determining the oxirane oxygen content.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the epoxidized this compound.

Protocol for Synthesis of Polyols via Ring-Opening of Epoxidized this compound

This protocol outlines the ring-opening of epoxidized this compound to produce a bio-based polyol using an alcohol as the nucleophile and an acid catalyst.

Materials:

  • Epoxidized this compound

  • Methanol (or other suitable alcohol like glycerol)

  • Sulfuric acid (concentrated) or other acid catalyst

  • Sodium carbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the epoxidized this compound in an excess of the chosen alcohol (e.g., methanol).

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize the acid catalyst by adding a saturated sodium carbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the polyol.

Protocol for Preparation of Rigid Polyurethane Foams

This protocol describes the synthesis of a rigid polyurethane foam using a one-shot method with the bio-based polyol.

Materials:

  • This compound-based polyol

  • Polymeric methylene diphenyl diisocyanate (pMDI)

  • Surfactant (e.g., silicone-based)

  • Catalyst (e.g., amine-based)

  • Blowing agent (e.g., water or a physical blowing agent)

  • Mixing cup and high-speed stirrer

Procedure:

  • In a mixing cup, thoroughly mix the bio-based polyol, surfactant, catalyst, and blowing agent to form the "B-side" of the formulation.

  • In a separate container, measure the required amount of pMDI (the "A-side"). The NCO/OH ratio is a critical parameter and should be calculated based on the hydroxyl value of the polyol and the isocyanate equivalent weight of the pMDI.

  • Rapidly add the pMDI to the B-side mixture and stir vigorously with a high-speed stirrer for a few seconds until the components are well-mixed.

  • Immediately pour the reacting mixture into a mold and allow it to expand and cure.

  • The foam can be demolded after it has become tack-free and should be allowed to post-cure at room temperature or in an oven to achieve its final properties.

Data Presentation

The following tables summarize key quantitative data for polyols derived from fatty acid methyl esters and the resulting polyurethanes.

Table 1: Physicochemical Properties of Bio-Based Polyols

PropertyValueReference
Hydroxyl Value (mg KOH/g)150 - 350[1]
Acid Value (mg KOH/g)< 2.0[1]
Viscosity at 25°C (mPa·s)1000 - 5000[2]
Molecular Weight ( g/mol )800 - 1500[1]

Table 2: Mechanical and Thermal Properties of Rigid Polyurethane Foams from Bio-Based Polyols

PropertyValueReference
Apparent Density ( kg/m ³)35 - 60[2]
Compressive Strength (kPa)120 - 450[2][3]
Thermal Conductivity (W/m·K)0.021 - 0.035[2][4]
Glass Transition Temperature (Tg) (°C)40 - 120[5]
Closed-Cell Content (%)> 90[4]

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the synthesis of polymers from this compound.

Polymer_Synthesis_Workflow cluster_start Starting Material cluster_modification Chemical Modification cluster_polymerization Polymerization This compound This compound Epoxidation Epoxidation This compound->Epoxidation Peroxy Acid Epoxidized this compound Epoxidized this compound Epoxidation->Epoxidized this compound Ring-Opening Ring-Opening Epoxidized this compound->Ring-Opening Alcohol/Acid Catalyst Bio-based Polyol Bio-based Polyol Ring-Opening->Bio-based Polyol Polyurethane Synthesis Polyurethane Synthesis Bio-based Polyol->Polyurethane Synthesis + Diisocyanate Polyurethane Polymer Polyurethane Polymer Polyurethane Synthesis->Polyurethane Polymer

Caption: Workflow for the synthesis of polyurethanes from this compound.

Experimental_Workflow Start Start: this compound Epoxidation Step 1: Epoxidation (Formic Acid, H2O2) Start->Epoxidation Purification1 Workup & Purification (Neutralization, Extraction, Drying) Epoxidation->Purification1 Intermediate1 Intermediate: Epoxidized this compound Purification1->Intermediate1 RingOpening Step 2: Ring-Opening (Alcohol, Acid Catalyst) Intermediate1->RingOpening Purification2 Workup & Purification (Neutralization, Extraction, Drying) RingOpening->Purification2 Intermediate2 Intermediate: Bio-based Polyol Purification2->Intermediate2 Polymerization Step 3: Polyurethane Formation (pMDI, Catalyst, Surfactant, Blowing Agent) Intermediate2->Polymerization Curing Curing & Post-Curing Polymerization->Curing End Final Product: Polyurethane Foam Curing->End

Caption: Step-by-step experimental workflow for polyurethane foam synthesis.

References

Studying Lipid Metabolism with Methyl Linoleate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl linoleate, the methyl ester of the essential omega-6 fatty acid linoleic acid, serves as a valuable tool in the study of lipid metabolism. Its ability to be readily taken up by cells and incorporated into various lipid metabolic pathways makes it an effective compound for inducing and investigating cellular phenomena such as lipid accumulation (steatosis), fatty acid oxidation, and the regulation of gene expression involved in lipid homeostasis. These application notes provide detailed protocols and an overview of the key signaling pathways modulated by methyl linoleoleate, offering a comprehensive resource for researchers in basic science and drug development.

Applications in Lipid Metabolism Research

This compound is utilized in a variety of in vitro and in vivo experimental models to:

  • Induce and study hepatic steatosis: By providing an exogenous source of fatty acids, this compound treatment can lead to the accumulation of neutral lipids within lipid droplets in hepatocytes, mimicking the cellular conditions of non-alcoholic fatty liver disease (NAFLD).

  • Investigate fatty acid oxidation: Researchers can use this compound to study the processes of mitochondrial and peroxisomal β-oxidation, key pathways for cellular energy production.

  • Elucidate signaling pathways: this compound and its metabolites can act as signaling molecules, modulating the activity of nuclear receptors and transcription factors that control the expression of genes involved in lipid metabolism and inflammation.

  • Screen for therapeutic compounds: Cellular models treated with this compound to induce a disease-like phenotype (e.g., steatosis) can be used to screen for drugs that can reverse or ameliorate these effects.

Key Experimental Protocols

Protocol 1: Induction of Lipid Accumulation in Hepatocytes

This protocol describes how to induce lipid droplet formation in a common liver cell line, HepG2, using this compound.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in ethanol or DMSO)

  • Oil Red O staining solution or BODIPY 493/503 dye

  • Phosphate Buffered Saline (PBS)

  • Formaldehyde (4% in PBS)

  • Microscopy equipment (bright-field or fluorescence)

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed cells in 24-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment: Prepare working solutions of this compound in culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from 100 µM to 500 µM. A time-course experiment (e.g., 12, 24, 48 hours) is also recommended to determine optimal conditions.

  • Fixation: After the desired treatment period, wash the cells twice with PBS and then fix with 4% formaldehyde for 20 minutes at room temperature.

  • Staining:

    • For Oil Red O: Wash the fixed cells with PBS, then with 60% isopropanol. Incubate with Oil Red O working solution for 15-20 minutes. Wash with 60% isopropanol and then with water.

    • For BODIPY 493/503: After fixation and washing with PBS, incubate the cells with a 1-2 µM solution of BODIPY 493/503 in PBS for 15-30 minutes at 37°C, protected from light.[1] Wash twice with PBS.

  • Visualization: Visualize the lipid droplets using a microscope. For Oil Red O, use bright-field microscopy. For BODIPY, use a fluorescence microscope with appropriate filters.

  • Quantification (Optional): Lipid accumulation can be quantified by extracting the Oil Red O stain with isopropanol and measuring the absorbance at ~510 nm. For BODIPY, fluorescence intensity can be quantified using image analysis software.

Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol outlines the steps to analyze changes in the expression of genes involved in lipid metabolism following this compound treatment.

Materials:

  • Treated and control cells from Protocol 1

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., PPARA, CPT1A, ACOX1, SREBF1, FASN) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR Reaction: Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

  • Thermal Cycling: Run the qPCR reaction in a thermal cycler using an appropriate cycling program.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and control groups, normalized to the housekeeping gene.

Data Presentation: Quantitative Effects of Fatty Acid Treatment

While specific quantitative data for this compound is limited in the literature, the following tables present representative data for the effects of its parent fatty acid, linoleic acid, and another commonly used fatty acid, oleic acid, on lipid accumulation and gene expression. These can be used as a guide for expected outcomes in experiments with this compound.

Table 1: Dose-Dependent Effect of Oleic Acid on Lipid Accumulation in HepG2 Cells (24-hour treatment)

Oleic Acid Concentration (µM)Lipid Accumulation (Fold Change vs. Control)
0 (Control)1.0
1001.5
2502.8
5004.5

Data are hypothetical and based on trends observed in the literature.

Table 2: Time-Course of Lipid Accumulation with Oleic Acid Treatment (250 µM) in HepG2 Cells

Time (hours)Lipid Accumulation (Fold Change vs. Time 0)
01.0
122.1
243.5
484.2

Data are hypothetical and based on trends observed in the literature.

Table 3: Effect of Linoleic Acid on the Expression of Genes Involved in Lipid Metabolism in Hepatocytes

GeneTreatment (Linoleic Acid)Fold Change in mRNA Expression (vs. Control)
PPARA200 µM, 24h2.5
CPT1A200 µM, 24h3.1
ACOX1200 µM, 24h2.8
SREBF1 (SREBP-1c)200 µM, 24h1.8
FASN200 µM, 24h2.2

Data are hypothetical and based on trends observed in the literature.

Signaling Pathways and Experimental Workflows

Prostaglandin Synthesis Pathway

This compound is a precursor for the synthesis of arachidonic acid, which is a key substrate for the production of prostaglandins, important signaling molecules in inflammation and other physiological processes.

Prostaglandin_Synthesis cluster_cyclooxygenase Cyclooxygenase Pathway ML This compound LA Linoleic Acid ML->LA Esterase AA Arachidonic Acid LA->AA Elongases & Desaturases PGG2 PGG2 AA->PGG2 COX COX-1/2 PGH2 PGH2 PGG2->PGH2 PGE2 Prostaglandin E2 PGH2->PGE2 PGE Synthase Other_PGs Other Prostaglandins (PGD2, PGF2α, etc.) PGH2->Other_PGs Other Synthases

Prostaglandin synthesis pathway from this compound.

PPARα Signaling Pathway in Fatty Acid Oxidation

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that, when activated by fatty acids or their derivatives, promotes the transcription of genes involved in fatty acid uptake and β-oxidation.

PPARa_Signaling cluster_nucleus Nucleus ML This compound FA Fatty Acyl-CoA ML->FA Cellular Uptake & Activation PPARa PPARα FA->PPARa Ligand Activation PPRE PPRE PPARa->PPRE RXR RXR RXR->PPRE CPT1 CPT1A PPRE->CPT1 Gene Transcription ACOX1 ACOX1 PPRE->ACOX1 Gene Transcription FAO Fatty Acid Oxidation CPT1->FAO ACOX1->FAO

PPARα activation and downstream gene expression.

SREBP-1c Signaling Pathway in Lipogenesis

Sterol regulatory element-binding protein-1c (SREBP-1c) is a key transcription factor that promotes the expression of genes involved in de novo lipogenesis (the synthesis of new fatty acids).

SREBP1c_Signaling Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 pSREBP1c precursor SREBP-1c (ER) mTORC1->pSREBP1c Promotes Processing nSREBP1c nuclear SREBP-1c (Nucleus) pSREBP1c->nSREBP1c SRE SRE nSREBP1c->SRE Binds to FASN FASN SRE->FASN Gene Transcription ACC ACC SRE->ACC Gene Transcription Lipogenesis De Novo Lipogenesis FASN->Lipogenesis ACC->Lipogenesis

SREBP-1c regulation of lipogenic gene expression.

NF-κB Signaling Pathway in Inflammation

Metabolites of polyunsaturated fatty acids can influence inflammatory pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.

NFkB_Signaling Stimulus Inflammatory Stimulus (e.g., Cytokines, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB pIkB p-IκBα IkB->pIkB nNFkB Nuclear NF-κB NFkB->nNFkB Translocates to Nucleus Ub Ubiquitination pIkB->Ub Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->IkB Degrades Genes Inflammatory Genes nNFkB->Genes Binds to DNA Inflammation Inflammation Genes->Inflammation Transcription

General overview of the NF-κB signaling pathway.

Experimental Workflow for Studying this compound Effects

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on lipid metabolism in a cell-based model.

Experimental_Workflow Start Start: Cell Culture Treatment Treat with This compound (Dose-response & Time-course) Start->Treatment Staining Lipid Droplet Staining (Oil Red O / BODIPY) Treatment->Staining Harvest Harvest Cells for Molecular Analysis Treatment->Harvest Microscopy Microscopy & Image Analysis Staining->Microscopy Quantification Quantification of Lipid Accumulation Microscopy->Quantification Data Data Analysis & Interpretation Quantification->Data RNA RNA Extraction Harvest->RNA Protein Protein Extraction Harvest->Protein qPCR qPCR for Gene Expression RNA->qPCR WB Western Blot for Protein Expression/ Phosphorylation Protein->WB qPCR->Data WB->Data

Experimental workflow for this compound studies.

References

Application Note: Analysis of Methyl Linoleate Geometric Isomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleic acid (18:2n-6) is an essential omega-6 polyunsaturated fatty acid with various biological roles. Its geometric isomers, which differ in the configuration of their double bonds (cis or trans), can have distinct physiological effects. The accurate separation and quantification of these isomers are crucial in food science, nutrition, and clinical research. Gas chromatography (GC) is a powerful and widely used technique for the analysis of fatty acids, typically after conversion to their more volatile fatty acid methyl esters (FAMEs). This application note provides a detailed protocol for the separation and analysis of methyl linoleate geometric isomers using capillary GC.

Experimental Protocols

Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)

Accurate analysis of fatty acid isomers by GC requires their conversion to volatile FAMEs.[1][2] This process increases the volatility and thermal stability of the fatty acids, making them suitable for GC analysis.[1][2]

Materials:

  • Lipid-containing sample

  • Methanol

  • Concentrated Sulfuric Acid or Boron Trifluoride (BF3) in Methanol

  • Heptane

  • 1M Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate

  • 2 mL borosilicate vials with PTFE-lined caps

  • Heating block

  • Vortex mixer

  • GC vials with inserts

Protocol:

  • Extraction and Saponification (if necessary): For lipids in a complex matrix, extract the lipids using a suitable solvent. The extracted glycerides can be saponified by refluxing with methanolic sodium hydroxide.[1][2]

  • Acid-Catalyzed Esterification:

    • To the extracted fatty acids or a direct oil sample (approximately 10-35 mg) in a 2 mL vial, add 800 µL of freshly prepared methylation reagent (e.g., 1.5% concentrated sulfuric acid in anhydrous methanol).[3]

    • Alternatively, a reagent such as boron trifluoride in methanol can be used for esterification.[1][2]

  • Heating: Tightly cap the vials and heat at 100°C for 1 hour on a heating block.[3]

  • Extraction of FAMEs:

    • Allow the vials to cool to room temperature.

    • Add 300 µL of 1M NaCl solution and 300 µL of heptane.[3]

    • Vortex the mixture thoroughly to extract the FAMEs into the heptane layer.

    • Allow the phases to separate and carefully transfer the upper organic phase to a clean GC vial.[3]

    • Repeat the extraction with heptane twice more and pool the organic fractions.[3]

  • Drying and Storage: Add a small amount of anhydrous sodium sulfate to the pooled heptane extract to remove any residual water. The final FAMEs in heptane are ready for GC analysis. Samples should be stored at -20°C until analysis.[3]

Gas Chromatography (GC) Analysis

The choice of the GC column is critical for the separation of geometric isomers. Highly polar stationary phases, such as those containing cyanopropyl groups or ionic liquids, are necessary to resolve the subtle differences between cis and trans isomers.[4][5][6]

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Autosampler

  • Capillary GC Column: A highly polar column is recommended. Examples include:

    • SLB-IL111 (Ionic Liquid phase): 30 m x 0.25 mm ID, 0.20 µm film thickness.[4] This type of column has been shown to provide baseline separation of all four C18:2 geometric isomers.[4]

    • SP-2560 (biscyanopropyl polysiloxane): 100 m x 0.25 mm ID, 0.20 µm film thickness.[5]

    • DB-225MS (cyanopropyl siloxane): 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]

GC Conditions: The following table summarizes typical GC conditions for the analysis of this compound isomers.

ParameterSLB-IL111 Column[4]SP-2560 Column (General Conditions)[5]DB-225MS Column[4]
Carrier Gas HeliumHydrogen or HeliumHelium
Flow Rate 1.5 mL/min~1-2 mL/min1.5 mL/min
Injector Type SplitlessSplit (e.g., 100:1)Splitless
Injection Volume 1 µL1 µL1 µL
Injector Temp. 250°C250°C250°C
Oven Program 40°C (4 min) -> 4.5°C/min to 220°C -> 20°C/min to 260°C (1 min)Isothermal at ~180°C or a temperature ramp50°C (2 min) -> 10°C/min to 170°C (2 min) -> 2.5°C/min to 190°C (5 min) -> 5°C/min to 220°C (2 min) -> 10°C/min to 230°C (8 min)
Detector MSFIDMS
Detector Temp. (Transfer line at 260°C)250°C(Transfer line at 280°C)

Data Presentation

Expected Elution Order on a Highly Polar Column (e.g., SLB-IL111): Generally, trans isomers interact more strongly with polar stationary phases and thus have longer retention times than their corresponding cis isomers. The exact elution order can be complex and depends on the specific column and conditions. However, a representative separation would resolve the isomers into distinct peaks.

Table 1: Representative Quantitative Data for this compound Isomer Analysis

IsomerExpected Retention Time (min)Peak Area (%)
Methyl 9-cis, 12-cis-linoleateVariesMajor component in natural oils
Methyl 9-cis, 12-trans-linoleateVariesMinor component
Methyl 9-trans, 12-cis-linoleateVariesMinor component
Methyl 9-trans, 12-trans-linoleateVariesMinor component

Note: The retention times and peak areas are illustrative and will vary depending on the sample, instrumentation, and specific analytical conditions.

Visualization of Experimental Workflow and Isomer Relationships

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis lipid_sample Lipid Sample esterification Acid-Catalyzed Esterification lipid_sample->esterification Methanol/ H2SO4 or BF3 extraction FAME Extraction (Heptane) esterification->extraction NaCl/Heptane final_fame FAMEs in Heptane extraction->final_fame gc_injection GC Injection final_fame->gc_injection gc_separation Capillary Column (e.g., SLB-IL111) gc_injection->gc_separation detection FID or MS Detection gc_separation->detection chromatogram Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Isomer Composition Report quantification->report

Caption: Experimental workflow for the GC analysis of this compound isomers.

Logical Relationship of Linoleic Acid Isomers

isomer_relationship linoleic_acid Linoleic Acid (C18:2) cis_cis 9-cis, 12-cis (Natural form) cis_trans 9-cis, 12-trans trans_cis 9-trans, 12-cis trans_trans 9-trans, 12-trans

Caption: Classification of this compound geometric isomers.

References

Application Notes and Protocols for 1H NMR Spectroscopy in Methyl Linoleate Composition Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed structural information and quantitative analysis of organic molecules. In the field of lipid analysis, ¹H NMR offers a rapid and reliable alternative to traditional chromatographic methods, such as Gas Chromatography (GC), for determining the fatty acid composition of oils and fats. This application note provides a detailed protocol for the use of ¹H NMR in the quantitative analysis of methyl linoleate, a common polyunsaturated fatty acid methyl ester (FAME). The method relies on the precise integration of specific proton signals in the ¹H NMR spectrum to determine the relative proportions of different fatty acid components.

Principle of the Method

The quantitative analysis of this compound composition by ¹H NMR is based on the direct relationship between the integrated area of a specific proton resonance and the number of protons giving rise to that signal. By identifying and integrating the signals corresponding to unique protons in the fatty acid chains, it is possible to calculate the molar percentage of each fatty acid type (saturated, monounsaturated, polyunsaturated) within a sample. For instance, the protons of the methyl ester group, bis-allylic protons, and terminal methyl protons give rise to distinct and well-resolved signals in the ¹H NMR spectrum, which can be used for quantification. The results obtained by this method have been shown to be in good agreement with those from conventional GC analysis.

Data Presentation: ¹H NMR Chemical Shifts for this compound

The following table summarizes the characteristic ¹H NMR chemical shifts for the protons of this compound in a deuterochloroform (CDCl₃) solvent. These values are crucial for the identification and integration of the relevant signals for quantitative analysis.

Proton Type Chemical Shift (δ, ppm) Multiplicity Number of Protons
Terminal methyl protons (-CH₃)~ 0.89Triplet3
Methylene protons (-(CH₂)n-)~ 1.26 - 1.31MultipletVariable
Methylene protons β to ester (-CH₂-CH₂-COOCH₃)~ 1.61Multiplet2
Methylene protons α to double bonds (=CH-CH₂-CH=)~ 2.01Multiplet4
Methylene protons α to ester (-CH₂-COOCH₃)~ 2.30Triplet2
Bis-allylic protons (=CH-CH₂-CH=)~ 2.77Triplet2
Methoxyl protons (-O-CH₃)~ 3.65Singlet3
Olefinic protons (-CH=CH-)~ 5.31 - 5.41Multiplet4

Data sourced from publicly available spectral data for this compound.

Experimental Protocol

This section provides a detailed methodology for the preparation of samples and the acquisition of ¹H NMR spectra for the quantitative analysis of this compound.

Materials:

  • This compound sample

  • Deuterochloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS) as an internal standard

  • NMR tubes (5 mm diameter)

  • Pipettes and vials

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz)

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

  • Ensure the sample is fully dissolved by gentle vortexing or swirling.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to obtain optimal resolution and lineshape.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. Key parameters include:

    • Pulse angle: 30-90 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 5-10 seconds (to ensure full relaxation of all protons for accurate integration)

    • Number of scans: 8-16 (can be adjusted based on sample concentration)

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the relevant signals as outlined in the data analysis section.

Data Analysis and Quantification

The composition of a fatty acid methyl ester mixture can be determined from the integrated areas of specific signals in the ¹H NMR spectrum. The following equations are commonly used to calculate the percentage of linoleic acid (18:2), oleic acid (18:1), linolenic acid (18:3), and saturated fatty acids.

Let:

  • ICH3 = Integral of the terminal methyl protons (~0.9 ppm)

  • Ibis-allylic = Integral of the bis-allylic protons (~2.77 ppm)

  • Iallylic = Integral of the allylic protons (~2.05 ppm)

  • IOCH3 = Integral of the methoxyl protons (~3.65 ppm)

The following formulas can be used to determine the relative amounts of different fatty acids:

  • % Linolenic Acid (A18:3) = (ICH3(18:3) / 3) * 100

  • % Linoleic Acid (A18:2) = [(Ibis-allylic / 2) - 2 * A18:3] * 100

  • % Oleic Acid (A18:1) = [(Iallylic / 2) - 2 * A18:2 - 2 * A18:3] * 100

  • % Saturated Fatty Acids = 100 - (A18:1 + A18:2 + A18:3)

Note: These equations are based on the analysis of a mixture of fatty acid methyl esters derived from an oil. For a pure this compound sample, the analysis would focus on confirming its purity by examining the relative integral values.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps involved in the ¹H NMR analysis of this compound composition.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1H NMR Spectrum lock_shim->acquire process Process FID acquire->process integrate Integrate Signals process->integrate calculate Calculate Composition integrate->calculate report report calculate->report Generate Report

Caption: Workflow for ¹H NMR analysis of this compound.

Quantitative Data Summary

The accuracy of the ¹H NMR method for fatty acid analysis has been validated by comparison with the established gas chromatography (GC) method. The following table presents a summary of comparative data from the analysis of soybean oil, which contains a significant amount of linoleic acid.

Fatty Acid ¹H NMR (%) GC (%)
Oleic Acid (18:1)25.40-
Linoleic Acid (18:2)50.36-
Linolenic Acid (18:3)8.90-
Saturates15.33-

Note: The referenced study indicates good agreement with known average fatty acid composition of soybean oil, though specific GC comparative values for this exact sample were not provided in the snippet. Other studies have also confirmed that results from ¹H NMR coincide well with those from conventional GC methods.

Conclusion

¹H NMR spectroscopy provides a robust, rapid, and non-destructive method for the quantitative analysis of this compound and other fatty acid methyl esters. The technique requires minimal sample preparation and offers excellent reproducibility. The detailed protocol and data analysis workflow presented in this application note can be readily implemented in research and quality control laboratories for the accurate determination of fatty acid composition. The method's agreement with traditional chromatographic techniques underscores its validity and utility in modern analytical chemistry.

Application Notes and Protocols: Methyl Linoleate as a Substrate for Fungal Lipoxygenases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxygenases (LOXs) are a class of non-heme iron-containing dioxygenases that catalyze the stereo- and regio-specific dioxygenation of polyunsaturated fatty acids (PUFAs) containing a cis,cis-1,4-pentadiene system. In fungi, these enzymes play crucial roles in various physiological processes, including the biosynthesis of signaling molecules known as oxylipins, which are involved in fungal development and interactions with host organisms. Methyl linoleate, the methyl ester of linoleic acid, serves as a valuable substrate for studying fungal lipoxygenase activity. Its use can offer advantages in certain experimental setups, such as improved solubility in specific buffer systems and utility in distinguishing enzyme activity on esterified versus free fatty acids. These application notes provide detailed protocols for the use of this compound as a substrate for fungal lipoxygenases, including enzyme purification, activity assays, and product analysis.

Data Presentation: Enzyme Kinetics

Quantitative kinetic data for fungal lipoxygenases specifically with this compound as a substrate is not extensively available in the current literature. However, the kinetic parameters for the closely related substrate, linoleic acid, have been determined for several fungal species. This data provides a valuable reference for estimating the enzymatic activity with this compound. It is generally expected that the esterification of the carboxyl group may influence the binding affinity (Km) and the maximal reaction velocity (Vmax), but the overall reactivity should be comparable.

Fungal SpeciesLipoxygenaseSubstrateKmVmaxOptimal pHOptimal Temperature (°C)Reference
Aspergillus nigerLipoxygenaseLinoleic Acid0.2 mg/mL45 µmol/mL/min6.535[1]
Thermomyces lanuginosusLipoxygenaseLinoleic Acid8.5 µM10.8 µmol/mg/minNot SpecifiedNot Specified[2]

Note: The reactivity of lipoxygenases with this compound may differ from that with linoleic acid due to steric hindrance and altered polarity of the substrate. Researchers should determine the specific kinetic parameters for this compound in their experimental system.

Experimental Protocols

Purification of Fungal Lipoxygenase

This protocol describes a general method for the purification of lipoxygenase from fungal mycelia, adapted from procedures for Aspergillus niger.[1]

a. Fungal Culture and Harvest:

  • Inoculate a suitable liquid medium with fungal spores and incubate at the optimal temperature for the specific fungal strain (e.g., 30°C for Aspergillus niger) for a designated period (e.g., 5 days) to allow for sufficient mycelial growth.[1]

  • Harvest the mycelial biomass by filtration through cheesecloth or a similar material.

  • Wash the harvested biomass thoroughly with deionized water to remove any residual medium components.

b. Crude Enzyme Extraction:

  • Homogenize the washed mycelia in a suitable extraction buffer (e.g., 0.2 M sodium phosphate buffer, pH 7.0) using a mortar and pestle with liquid nitrogen or a mechanical homogenizer.

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for a specified time (e.g., 20 minutes) at 4°C to pellet cellular debris.

  • Collect the supernatant, which contains the crude enzyme extract.

c. Ammonium Sulfate Precipitation:

  • Slowly add solid ammonium sulfate to the crude enzyme extract with constant stirring at 4°C to a specific saturation level (e.g., 30-90%) to precipitate the lipoxygenase.[1]

  • Allow the precipitation to proceed for a sufficient time (e.g., overnight) at 4°C.

  • Centrifuge the mixture to collect the precipitated protein.

  • Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 0.2 M sodium phosphate buffer, pH 7.0).

d. Chromatographic Purification:

  • Ion Exchange Chromatography:

    • Load the resuspended protein solution onto an anion-exchange column (e.g., DEAE-Sephadex A-50) pre-equilibrated with the starting buffer.[1]

    • Wash the column with the starting buffer to remove unbound proteins.

    • Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the starting buffer).[1]

    • Collect fractions and assay for lipoxygenase activity to identify the fractions containing the enzyme.

  • Gel Filtration Chromatography:

    • Pool the active fractions from the ion exchange chromatography step and concentrate them.

    • Load the concentrated sample onto a gel filtration column (e.g., Sephadex G-100) pre-equilibrated with a suitable buffer.[1]

    • Elute the proteins with the same buffer and collect fractions.

    • Assay the fractions for lipoxygenase activity and protein content to determine the purity of the enzyme.

cluster_Purification Fungal Lipoxygenase Purification Workflow Fungal Culture Fungal Culture Harvest Mycelia Harvest Mycelia Fungal Culture->Harvest Mycelia Filtration Crude Extract Crude Extract Harvest Mycelia->Crude Extract Homogenization & Centrifugation Ammonium Sulfate Precipitation Ammonium Sulfate Precipitation Crude Extract->Ammonium Sulfate Precipitation Salting Out Ion Exchange Chromatography Ion Exchange Chromatography Ammonium Sulfate Precipitation->Ion Exchange Chromatography Charge Separation Gel Filtration Chromatography Gel Filtration Chromatography Ion Exchange Chromatography->Gel Filtration Chromatography Size Exclusion Purified Lipoxygenase Purified Lipoxygenase Gel Filtration Chromatography->Purified Lipoxygenase cluster_Products Reaction Products cluster_Analysis Product Analysis This compound This compound Reaction Reaction This compound->Reaction Fungal Lipoxygenase Fungal Lipoxygenase Fungal Lipoxygenase->Reaction Methyl Hydroperoxyoctadecadienoates (HPODEs) Methyl Hydroperoxyoctadecadienoates (HPODEs) Reaction->Methyl Hydroperoxyoctadecadienoates (HPODEs) HPLC HPLC Methyl Hydroperoxyoctadecadienoates (HPODEs)->HPLC Isomer Separation GC-MS GC-MS Methyl Hydroperoxyoctadecadienoates (HPODEs)->GC-MS Structural Identification (after reduction & derivatization) This compound This compound Fungal Lipoxygenase Fungal Lipoxygenase This compound->Fungal Lipoxygenase Methyl Hydroperoxyoctadecadienoates (HPODEs) Methyl Hydroperoxyoctadecadienoates (HPODEs) Fungal Lipoxygenase->Methyl Hydroperoxyoctadecadienoates (HPODEs) Dioxygenation Further Enzymatic Conversion Further Enzymatic Conversion Methyl Hydroperoxyoctadecadienoates (HPODEs)->Further Enzymatic Conversion e.g., Allene Oxide Synthase, Hydroperoxide Lyase Bioactive Oxylipins Bioactive Oxylipins Further Enzymatic Conversion->Bioactive Oxylipins Fungal Development\n(e.g., Sporulation) Fungal Development (e.g., Sporulation) Bioactive Oxylipins->Fungal Development\n(e.g., Sporulation) Host-Pathogen Interactions Host-Pathogen Interactions Bioactive Oxylipins->Host-Pathogen Interactions Potential Drug Targets Potential Drug Targets Host-Pathogen Interactions->Potential Drug Targets

References

Application Notes: Anti-melanogenic Activity of Methyl Linoleate in B16 Melanoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the anti-melanogenic properties of methyl linoleate in B16F10 murine melanoma cells. This compound has been identified as an active compound that significantly inhibits melanin synthesis.[1][2][3] The underlying mechanism involves the downregulation of key melanogenic enzymes, such as tyrosinase and tyrosinase-related protein 1 (TRP1), through the modulation of the Akt/GSK3β/β-catenin signaling pathway.[1][2][3] This document details the experimental data supporting these findings, provides step-by-step protocols for key assays, and visualizes the molecular pathways and experimental workflows. The information presented is intended to guide researchers in the study of this compound as a potential skin-whitening agent for cosmetic and therapeutic applications in hyperpigmentation disorders.

Mechanism of Action: Signaling Pathway

This compound exerts its anti-melanogenic effects by intervening in the Akt/GSK3β/β-catenin signaling cascade. In α-MSH-stimulated B16F10 cells, this compound treatment leads to decreased phosphorylation of Akt and Glycogen Synthase Kinase 3 Beta (GSK3β).[1][2] This action inhibits the downstream accumulation of β-catenin, a crucial co-factor for the Microphthalmia-associated transcription factor (MITF).[2] Consequently, the expression of MITF, the master regulator of melanogenesis, is suppressed.[1][2] The reduction in MITF levels leads to the decreased expression of its target genes, including tyrosinase (TYR) and tyrosinase-related protein 1 (TRP1), which are essential enzymes in the melanin synthesis pathway.[1][2] This ultimately results in a significant reduction of melanin production within the cells.[1]

cluster_ML This compound Action cluster_pathway Signaling Cascade cluster_downstream Downstream Effects ML This compound Akt p-Akt ML->Akt GSK3b p-GSK3β Akt->GSK3b beta_catenin β-catenin GSK3b->beta_catenin MITF MITF beta_catenin->MITF Activates Tyrosinase Tyrosinase MITF->Tyrosinase TRP1 TRP1 MITF->TRP1 Melanin Melanin Synthesis Tyrosinase->Melanin TRP1->Melanin cluster_assays 5. Cellular Assays Culture 1. B16F10 Cell Culture Treat 2. Treatment (α-MSH ± this compound) Culture->Treat Incubate 3. Incubation (24-72 hours) Treat->Incubate Harvest 4. Cell Harvesting / Lysis Incubate->Harvest MTT Cell Viability (MTT Assay) Harvest->MTT Melanin Melanin Content Assay Harvest->Melanin Tyrosinase Tyrosinase Activity Assay Harvest->Tyrosinase WB Protein Expression (Western Blot) Harvest->WB Analysis 6. Data Analysis MTT->Analysis Melanin->Analysis Tyrosinase->Analysis WB->Analysis

References

Application Notes and Protocols: Production of Methyl Linoleate from Kitchen Waste Oil via Transesterification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the production of methyl linoleate, a valuable fatty acid methyl ester (FAME), from kitchen waste oil through a two-step esterification and transesterification process. This process addresses the high free fatty acid (FFA) content often found in waste cooking oil, which can hinder traditional base-catalyzed transesterification. Detailed methodologies for both reaction steps, purification, and analysis are presented. The protocols are designed to be a practical guide for researchers in biofuel development, oleochemistry, and drug development, where high-purity fatty acid esters are often required.

Introduction

Kitchen waste oil, or waste cooking oil (WCO), represents a readily available and low-cost feedstock for the production of biodiesel and other valuable oleochemicals.[1] Biodiesel, a mixture of fatty acid methyl esters (FAMEs), is a renewable and biodegradable alternative to conventional diesel fuel.[2][3] The primary components of WCO are triglycerides, which can be converted to FAMEs through a chemical reaction known as transesterification.[4] This process involves reacting the oil with an alcohol, typically methanol, in the presence of a catalyst.[5]

A significant challenge with WCO is its often high content of free fatty acids (FFAs), which can lead to soap formation (saponification) when using conventional alkaline catalysts, reducing the FAME yield and complicating the purification process.[1][6] To overcome this, a two-step process is often employed. First, an acid-catalyzed esterification is performed to convert the FFAs into FAMEs. This is followed by a base-catalyzed transesterification to convert the triglycerides into FAMEs and glycerol.[6]

This compound, a polyunsaturated fatty acid methyl ester, is a significant component of many vegetable oils and consequently of biodiesel derived from them. It has various applications in the chemical and pharmaceutical industries. This document provides detailed protocols for its production from WCO.

Data Presentation

Table 1: Optimal Conditions for Two-Step Esterification and Transesterification of Waste Cooking Oil

ParameterAcid EsterificationAlkali Transesterification
Methanol to Oil Molar Ratio 5:16:1[3] to 12:1[5]
Catalyst Sulfuric Acid (H₂SO₄)Sodium Hydroxide (NaOH)[7] or Potassium Hydroxide (KOH)[3]
Catalyst Concentration 1% w/w of WCO1% w/w of oil[3][5]
Reaction Temperature 70°C60°C - 65°C[5][6]
Reaction Time 300 minutes2 - 3 hours[5][6]
Stirring Speed 600 rpm600 rpm

Table 2: Typical Fatty Acid Methyl Ester (FAME) Composition of Biodiesel from Waste Cooking Oil

Fatty Acid Methyl EsterAbbreviationTypical Percentage (%)
Methyl PalmitateC16:0Present[8][9]
Methyl StearateC18:0Present[8][9]
Methyl OleateC18:1Present[8][9]
This compoundC18:2Present[8][9]
Methyl LinolenateC18:3Present[10]

Note: The exact composition can vary depending on the source of the waste cooking oil.

Experimental Protocols

Pre-treatment of Kitchen Waste Oil

Objective: To remove solid food particles and water from the raw kitchen waste oil.

Materials:

  • Kitchen Waste Oil

  • Filter paper

  • Beaker

  • Heating plate or rotary evaporator

Protocol:

  • Filter the raw kitchen waste oil through filter paper to remove any suspended solid food particles.

  • Heat the filtered oil to 120°C for 30 minutes under vacuum using a rotary evaporator or on a heating plate to remove residual water.[11]

  • Allow the oil to cool to room temperature.

  • Determine the Free Fatty Acid (FFA) content of the pre-treated oil. If the FFA content is greater than 2%, proceed with the acid esterification step.[6]

Acid-Catalyzed Esterification (for high FFA oils)

Objective: To convert free fatty acids into fatty acid methyl esters.

Materials:

  • Pre-treated waste cooking oil

  • Methanol (CH₃OH)

  • Sulfuric Acid (H₂SO₄, concentrated)

  • Three-neck flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

Protocol:

  • Place the pre-treated waste cooking oil into the three-neck flask.

  • In a separate beaker, prepare a solution of 1% (w/w of oil) sulfuric acid in methanol. The molar ratio of methanol to oil should be 5:1.[6]

  • Heat the oil to 70°C while stirring at 600 rpm.[6]

  • Once the oil reaches the desired temperature, add the methanol-sulfuric acid solution.

  • Maintain the reaction at 70°C for 300 minutes with continuous stirring.[6]

  • After the reaction is complete, transfer the mixture to a separatory funnel and allow it to settle.

  • The top layer contains the esterified oil. The bottom layer, containing excess methanol and sulfuric acid, can be discarded.

  • Wash the oil layer with warm water until the washings are neutral.

  • Dry the esterified oil by heating it to 110°C to remove any residual water.

Alkali-Catalyzed Transesterification

Objective: To convert triglycerides into fatty acid methyl esters (including this compound) and glycerol.

Materials:

  • Esterified waste cooking oil (or pre-treated oil with <2% FFA)

  • Methanol (CH₃OH)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Three-neck flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

Protocol:

  • Place the esterified oil into the three-neck flask.

  • In a separate beaker, dissolve 1% (w/w of oil) of NaOH or KOH in methanol. The molar ratio of methanol to oil should be between 6:1 and 12:1.[3][5]

  • Heat the oil to 60-65°C while stirring at 600 rpm.[5][6]

  • Once the oil reaches the desired temperature, add the methanolic catalyst solution.

  • Maintain the reaction at 60-65°C for 2-3 hours with continuous stirring.[5][6]

  • After the reaction is complete, transfer the mixture to a separatory funnel and allow it to settle for at least 12 hours.[6]

  • Two distinct layers will form: the upper layer is the crude FAME mixture (biodiesel), and the lower layer is glycerol.

  • Carefully separate and collect the upper FAME layer.

Purification of FAME Mixture

Objective: To remove impurities such as residual catalyst, soap, and excess methanol from the crude FAME mixture.

Materials:

  • Crude FAME mixture

  • Warm deionized water

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)[8]

  • Rotary evaporator

Protocol:

  • Wash the crude FAME layer with warm (50°C) deionized water in a separatory funnel.[11] Gently shake the funnel and allow the layers to separate.

  • Drain the lower aqueous layer.

  • Repeat the washing step 2-3 times until the wash water is clear and has a neutral pH.

  • Dry the washed FAME mixture by adding anhydrous sodium sulfate or magnesium sulfate and swirling.[8]

  • Filter the mixture to remove the drying agent.

  • Remove any residual methanol and water using a rotary evaporator under vacuum at 50°C.[12]

Analysis of this compound Content

Objective: To determine the concentration of this compound and other FAMEs in the purified product.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing the composition of FAMEs.[8][9]

General GC-MS Parameters:

  • Column: A polar capillary column (e.g., Carbowax) is typically used.[13]

  • Carrier Gas: Helium or Hydrogen.

  • Injection: Split injection is commonly used.[8]

  • Temperature Program: An initial temperature of around 120°C, held for a few minutes, followed by a ramp up to a final temperature of around 240°C.

  • Detector: Flame Ionization Detector (FID) for quantification and Mass Spectrometer (MS) for identification.

Identification: The identification of this compound and other FAMEs is achieved by comparing their retention times and mass spectra with those of known standards.

Visualizations

Transesterification_Workflow cluster_pretreatment Pre-treatment cluster_esterification Acid Esterification (if FFA > 2%) cluster_transesterification Alkali Transesterification cluster_purification Purification cluster_analysis Analysis raw_wco Raw Kitchen Waste Oil filtration Filtration raw_wco->filtration heating Heating (120°C) filtration->heating pretreated_wco Pre-treated WCO heating->pretreated_wco esterification Esterification (H₂SO₄, 70°C) pretreated_wco->esterification transesterification Transesterification (NaOH/KOH, 60-65°C) pretreated_wco->transesterification esterified_oil Esterified Oil esterification->esterified_oil esterified_oil->transesterification crude_fame Crude FAME Mixture transesterification->crude_fame washing Washing with Water crude_fame->washing drying Drying (Na₂SO₄/MgSO₄) washing->drying evaporation Rotary Evaporation drying->evaporation purified_fame Purified FAMEs (incl. This compound) evaporation->purified_fame gcms GC-MS Analysis purified_fame->gcms

Caption: Workflow for the production of this compound from kitchen waste oil.

Transesterification_Reaction triglyceride Triglyceride (from Waste Oil) catalyst Catalyst (NaOH or KOH) triglyceride->catalyst methanol 3 Methanol (CH₃OH) methanol->catalyst fame 3 Fatty Acid Methyl Esters (incl. This compound) catalyst->fame glycerol Glycerol catalyst->glycerol

Caption: The overall transesterification reaction of triglycerides.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Oxidative Stability of Methyl Linoleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in improving the oxidative stability of methyl linoleate.

Frequently Asked Questions (FAQs)

Q1: What is oxidative stability and why is it important for this compound?

A1: Oxidative stability refers to the resistance of this compound to degradation by oxidation. This compound is a polyunsaturated fatty acid methyl ester, making it highly susceptible to oxidation when exposed to factors like oxygen, light, and heat. This degradation can lead to the formation of off-flavors, undesirable aromas, and potentially toxic compounds, compromising the quality and safety of products in which it is used.[1][2]

Q2: What are the primary methods to improve the oxidative stability of this compound?

A2: The most common approach is the addition of antioxidants. These can be synthetic, such as Butylated Hydroxytoluene (BHT) and Ethoxyquin (EQ), or natural, such as tocopherols (Vitamin E), ascorbic acid (Vitamin C), and various plant extracts.[3][4] Proper storage conditions, including protection from light, high temperatures, and oxygen, are also crucial.[5]

Q3: Can I use a combination of antioxidants? Is there an advantage to this?

A3: Yes, using a combination of antioxidants can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects.[6][7] For example, Vitamin C can regenerate Vitamin E, allowing Vitamin E to continue scavenging free radicals for a longer period.[8][9] Combining antioxidants with different mechanisms, such as free radical scavengers and metal chelators (e.g., citric acid), can also provide more comprehensive protection.[3][10]

Q4: What are the standard methods to measure the oxidative stability of this compound?

A4: Several analytical methods are used to assess oxidative stability. These include:

  • Peroxide Value (PV): Measures the concentration of primary oxidation products (hydroperoxides).[11][12][13][14]

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay: Measures secondary oxidation products, such as malondialdehyde (MDA).[11][15][16]

  • Rancimat Method: An accelerated aging test that determines the induction period, which is a measure of the oil's resistance to oxidation.[8][17][18][19][20]

  • Gas Chromatography (GC): Can be used to measure the loss of this compound or the formation of volatile secondary oxidation products like hexanal.[21]

Troubleshooting Guides

Problem 1: My antioxidant-treated this compound is still oxidizing rapidly.

Possible Cause Troubleshooting Step
Inappropriate Antioxidant Concentration The antioxidant concentration may be too low to be effective or so high that it exhibits pro-oxidant activity. Review the literature for optimal concentration ranges for your specific antioxidant and experimental conditions.
Presence of Pro-oxidants Trace metals (like iron or copper) or other impurities can accelerate oxidation.[22] Consider purifying the this compound or adding a metal chelator like citric acid to your antioxidant blend.[3]
Suboptimal Storage Conditions Exposure to light, high temperatures, or oxygen will accelerate oxidation even in the presence of antioxidants.[5] Store samples in amber, airtight containers, purged with nitrogen, and at refrigerated or frozen temperatures.
Antioxidant Degradation The antioxidant itself may be unstable under your experimental conditions (e.g., high temperature).[23] Consider using a more thermally stable antioxidant or a synergistic combination.

Problem 2: I am getting inconsistent or unexpected results from my oxidative stability tests.

Possible Cause Troubleshooting Step
Peroxide Value (PV) is decreasing over time. Hydroperoxides (measured by PV) are primary oxidation products that decompose into secondary products. A decreasing PV may indicate that the oxidation has progressed to an advanced stage.[12] It is advisable to measure both primary and secondary oxidation products (e.g., using a TBARS assay) for a more complete picture.
Inconsistent Rancimat Induction Times. Ensure the sample size, airflow rate, and temperature are consistent for all measurements.[18] The presence of volatile impurities in the this compound can also affect the results.
High variability in TBARS assay results. The TBARS assay can react with other compounds besides malondialdehyde, leading to interference. Ensure consistent sample preparation and reaction times.[15] Running a blank for each sample can help to correct for background absorbance.

Quantitative Data on Antioxidant Performance

Table 1: Synergistic Effects of Antioxidant Blends on Oxidative Stability

Antioxidant CombinationMatrixMethodKey FindingReference
Vitamin E and Vitamin CThis compound SolutionOxygen UptakeVitamin C regenerates Vitamin E, prolonging the inhibition of oxidation.[8][9]
Ethoxyquin (EQ) + Butylated Hydroxytoluene (BHT) + Citric Acid (CA)High-Fat Animal FeedPV, p-AV, TOTOXThe ternary blend showed superior performance in reducing oxidation compared to single antioxidants.[3][10]
Lycopene + Vitamin E + Vitamin C + β-CaroteneThis compoundLipoperoxyl Radical ScavengingA mixture of all four antioxidants showed the greatest synergistic effect in scavenging free radicals.[24]
β-Carotene + Sesamol + Caffeic AcidBlended Vegetable OilsRancimatThis combination of natural antioxidants significantly improved the oxidative stability of the oil blend.[25]

Table 2: Efficacy of Natural Antioxidants in Inhibiting Lipid Oxidation

AntioxidantMatrixMethodEfficacyReference
Quercetin-3-O-glucoside (Q3G) EstersOil-in-water emulsionPV, TBARS50% to 100% inhibition of primary oxidation and 30% to 75% inhibition of secondary oxidation.[26]
Olive Cake Extract (200 ppm)Edible OilRancimatMore effective in increasing the protection factor and shelf-life than BHT.[4]
Cronaiky Methanol Extract (1000 ppm)Sunflower OilPV, TBARSComparable oxidation control to BHA and BHT at 100 and 200 ppm, respectively.[4]

Experimental Protocols

Peroxide Value (PV) Determination (AOCS Official Method Cd-8-53)

This method measures the hydroperoxides in fats and oils, which are primary products of oxidation.

Materials:

  • Glacial acetic acid-chloroform solution (3:2 v/v)

  • Saturated potassium iodide (KI) solution

  • 0.1 N Sodium thiosulfate (Na₂S₂O₃) solution, standardized

  • 1% Starch indicator solution

  • Sample of this compound

  • Erlenmeyer flasks with stoppers

  • Burette

Procedure:

  • Weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.[12]

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.[13]

  • Add 0.5 mL of saturated KI solution.[12]

  • Stopper the flask, swirl for one minute, and store in the dark for exactly one minute.[27]

  • Add 30 mL of distilled water and shake vigorously.[27]

  • Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution, shaking vigorously, until the yellow color of the iodine has almost disappeared.[27]

  • Add 0.5 mL of 1% starch indicator solution. The solution will turn blue.

  • Continue the titration with constant shaking until the blue color just disappears. Record the volume of titrant used.

  • Perform a blank determination under the same conditions without the sample.

  • Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

    • S = Volume of titrant for the sample (mL)

    • B = Volume of titrant for the blank (mL)

    • N = Normality of the sodium thiosulfate solution

    • W = Weight of the sample (g)

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay quantifies secondary oxidation products, primarily malondialdehyde (MDA).

Materials:

  • Thiobarbituric acid (TBA) reagent (e.g., 0.67% w/v)

  • Trichloroacetic acid (TCA) solution (e.g., 10%)

  • This compound sample

  • Test tubes

  • Vortex mixer

  • Boiling water bath

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Place 100 µL of the this compound sample into a test tube.

  • Add 200 µL of ice-cold 10% TCA to precipitate interfering proteins (if any in the matrix) and incubate on ice for 15 minutes.[16]

  • Centrifuge at approximately 2200 x g for 15 minutes at 4°C.[16]

  • Transfer 200 µL of the supernatant to a new test tube.

  • Add an equal volume (200 µL) of 0.67% TBA reagent.[16]

  • Incubate the mixture in a boiling water bath for 10 minutes to develop the pink color.[16]

  • Cool the tubes on ice to stop the reaction.

  • Measure the absorbance of the solution at 532 nm using a spectrophotometer.[28]

  • Quantify the MDA concentration using a standard curve prepared with 1,1,3,3-tetraethoxypropane.

Rancimat Method (AOCS Cd 12b-92)

This is an accelerated oxidation test to determine the oxidative stability index (OSI) or induction period.

Materials:

  • Rancimat instrument

  • Reaction vessels

  • Measuring vessels

  • Deionized water

  • This compound sample

Procedure:

  • Set the Rancimat instrument to the desired temperature (e.g., 110-120°C) and airflow rate.[18]

  • Accurately weigh a specified amount of the this compound sample (typically 3-5 g) directly into a clean, dry reaction vessel.[18]

  • Fill a measuring vessel with 60 mL of deionized water and place it in the instrument. Ensure the conductivity electrode is properly immersed.[19]

  • Connect the reaction vessel containing the sample to the instrument and place it in the heating block.

  • Start the measurement. Air is bubbled through the heated sample, and the volatile oxidation products are carried into the deionized water in the measuring vessel.

  • The instrument continuously measures the conductivity of the water. A sharp increase in conductivity marks the end of the induction period, as volatile acidic byproducts are formed.[8][17]

  • The induction time is automatically determined by the instrument's software and is reported in hours. A longer induction time indicates greater oxidative stability.

Visualizations

TroubleshootingWorkflow start Start: this compound Oxidizing Rapidly check_antioxidant Is an antioxidant present? start->check_antioxidant add_antioxidant Action: Add appropriate antioxidant (e.g., Vitamin E, BHT) check_antioxidant->add_antioxidant No check_concentration Is the antioxidant concentration optimal? check_antioxidant->check_concentration Yes success Success: Oxidative Stability Improved add_antioxidant->success adjust_concentration Action: Adjust concentration. Test a range of concentrations. check_concentration->adjust_concentration No check_storage Are storage conditions optimal (low temp, no light, no oxygen)? check_concentration->check_storage Yes adjust_concentration->success adjust_storage Action: Store in amber, airtight containers under nitrogen at low temperature. check_storage->adjust_storage No check_prooxidants Could pro-oxidants (e.g., trace metals) be present? check_storage->check_prooxidants Yes adjust_storage->success add_chelator Action: Purify sample or add a metal chelator (e.g., citric acid). check_prooxidants->add_chelator Yes check_prooxidants->success No add_chelator->success SynergisticAntioxidantAction cluster_oxidation Lipid Oxidation Cycle cluster_antioxidants Synergistic Antioxidant Action Lipid Radical (L•) Lipid Radical (L•) Peroxyl Radical (LOO•) Peroxyl Radical (LOO•) Lipid Radical (L•)->Peroxyl Radical (LOO•) + O2 Hydroperoxide (LOOH) Hydroperoxide (LOOH) Peroxyl Radical (LOO•)->Hydroperoxide (LOOH) + LH Vitamin E (Toc-OH) Vitamin E (Toc-OH) Peroxyl Radical (LOO•)->Vitamin E (Toc-OH) Radical Scavenging Lipid (LH) Lipid (LH) Lipid (LH)->Lipid Radical (L•) Initiation Vitamin E Radical (Toc-O•) Vitamin E Radical (Toc-O•) Vitamin E (Toc-OH)->Vitamin E Radical (Toc-O•) Vitamin E Radical (Toc-O•)->Vitamin E (Toc-OH) Vitamin C (AsH-) Vitamin C (AsH-) Vitamin E Radical (Toc-O•)->Vitamin C (AsH-) Regeneration Vitamin C Radical (As•-) Vitamin C Radical (As•-) Vitamin C (AsH-)->Vitamin C Radical (As•-) ExperimentalWorkflow cluster_analysis Oxidative Stability Analysis start Start: Prepare this compound Samples control Control Group (No Antioxidant) start->control treatment Treatment Groups (With Antioxidants) start->treatment storage Accelerated Storage (e.g., 60°C in oven) control->storage treatment->storage sampling Periodic Sampling (e.g., Day 0, 3, 7, 14) storage->sampling pv_test Peroxide Value (PV) Test (Primary Oxidation) sampling->pv_test tbars_test TBARS Assay (Secondary Oxidation) sampling->tbars_test rancimat_test Rancimat Test (Induction Time) sampling->rancimat_test data_analysis Data Analysis and Comparison pv_test->data_analysis tbars_test->data_analysis rancimat_test->data_analysis conclusion Conclusion on Antioxidant Efficacy data_analysis->conclusion

References

Technical Support Center: Methyl Linoleate Oxidation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl linoleate oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the rate of methyl linoleoleate oxidation in solution?

The rate of this compound oxidation is primarily influenced by a combination of environmental and chemical factors. Key determinants include:

  • Oxygen Pressure: The rate of oxidation generally decreases as oxygen pressure is reduced.[1][2] However, the ratio of certain hydroperoxide isomers may remain independent of oxygen pressure.[1][2]

  • Substrate Concentration: An increase in this compound concentration can lead to an increased rate of oxidation and also affect the ratio of hydroperoxide isomers formed.[1][2]

  • Solvent: The type of solvent used plays a crucial role. The rate of oxidation and the ratio of cis,trans to trans,trans hydroperoxides tend to increase with a higher dielectric constant of the solvent.[1]

  • Temperature: Higher temperatures generally accelerate the oxidation process.[3][4]

  • Initiators: The presence of radical initiators, such as azobisisobutyronitrile (AIBN), will significantly increase the rate of oxidation by promoting the formation of free radicals.[1][2]

  • Pro-oxidants: Transition metals (e.g., iron) can act as catalysts, accelerating the oxidation rate.[5][6]

  • Antioxidants: The presence of antioxidants, such as Vitamin E and Vitamin C, can suppress oxidation and introduce an induction period by scavenging peroxyl radicals.[7] Phenolic compounds also demonstrate antioxidant activity.[8][9]

  • Light: Exposure to light, especially UV light, can promote oxidation.[10]

Q2: What are the major products formed during this compound oxidation?

The primary products of this compound oxidation are conjugated diene hydroperoxides. Under controlled conditions, four main isomers are formed almost quantitatively:

  • 13-hydroperoxy-9-cis, 11-trans-octadecadienoic acid methyl ester

  • 13-hydroperoxy-9-trans, 11-trans-octadecadienoic acid methyl ester

  • 9-hydroperoxy-10-trans, 12-cis-octadecadienoic acid methyl ester

  • 9-hydroperoxy-10-trans, 12-trans-octadecadienoic acid methyl ester[1][2]

These primary products can further decompose into secondary oxidation products, including aldehydes (like malondialdehyde and 4-hydroxynonenal), ketones, epoxides, and other compounds that contribute to rancidity and can be cytotoxic.[11][12]

Q3: How can I monitor the progress of this compound oxidation?

Several analytical methods can be used to monitor the extent of lipid oxidation. The choice of method depends on the specific stage of oxidation and the products of interest.

  • Peroxide Value (PV): Measures the concentration of primary oxidation products (hydroperoxides). It is a common and simple method but may not be accurate in later stages of oxidation when hydroperoxides decompose.[13][14]

  • Conjugated Diene Measurement: The formation of conjugated dienes during the initial stages of oxidation can be monitored by UV spectrophotometry at around 234 nm.[11]

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay: This colorimetric assay is widely used to measure secondary oxidation products, primarily malondialdehyde (MDA).[13][15] However, it can be prone to interference from other compounds.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify specific hydroperoxide isomers and their secondary products.[9][16][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile secondary oxidation products.[18]

  • Oxygen Uptake: Measuring the consumption of oxygen can provide a direct measure of the oxidation rate.[1]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
High variability in results between replicates. Inconsistent sample preparation. Fluctuation in temperature or light exposure. Contamination with pro-oxidants (e.g., trace metals).Ensure precise and consistent pipetting and mixing. Use a temperature-controlled incubator/water bath and protect samples from light. Use high-purity solvents and reagents. Consider using chelating agents like EDTA if metal contamination is suspected.
Oxidation rate is too fast to measure accurately. High concentration of initiator or pro-oxidants. High temperature. High oxygen availability.Reduce the concentration of the initiator. Lower the experimental temperature. Control the oxygen partial pressure by using a gas mixture with a lower oxygen concentration.[3]
No or very slow oxidation observed. Presence of antioxidants in the sample or solvent. Low temperature. Insufficient initiator concentration. Limited oxygen diffusion in bulk samples.[3]Purify this compound and use high-purity solvents. Increase the temperature. Increase the concentration of the initiator. For bulk phase experiments, use a thinner layer of the sample to ensure adequate oxygen diffusion.[3]
TBARS assay shows high background or interfering peaks. Presence of non-lipid aldehydes or other reactive species in the sample. Interference from sample matrix components.Run appropriate blanks and controls. Consider using a more specific method like HPLC for MDA quantification.[19]
Peroxide value decreases over time. This is expected in the later stages of oxidation as hydroperoxides decompose into secondary products.[14]To capture the full oxidation profile, measure both primary (peroxide value, conjugated dienes) and secondary (TBARS, specific aldehydes by HPLC) oxidation products at multiple time points.

Experimental Protocols

Protocol 1: General Autoxidation of this compound in Solution

This protocol describes a general method for inducing and monitoring the oxidation of this compound.

Materials:

  • This compound (high purity)

  • Solvent (e.g., ethanol, hexane, or as required by the experimental design)

  • Radical initiator (e.g., 2,2′-Azobis(2-amidinopropane) dihydrochloride - AAPH, or azobisisobutyronitrile - AIBN)

  • Antioxidant/test compound (if applicable)

  • Inert gas (e.g., nitrogen or argon)

  • Temperature-controlled shaking water bath or incubator

  • UV-Vis Spectrophotometer

  • HPLC system (optional)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a stock solution of the radical initiator.

    • If testing an antioxidant, prepare a stock solution of the test compound.

  • Reaction Setup:

    • In a reaction vessel (e.g., a screw-cap vial), add the desired volume of the this compound stock solution.

    • If applicable, add the antioxidant solution.

    • Purge the solution with an inert gas to remove dissolved oxygen if the experiment requires a controlled start.

    • Initiate the reaction by adding the radical initiator solution.

    • Seal the vessel and place it in the temperature-controlled environment.

  • Monitoring Oxidation:

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • To measure conjugated diene formation, dilute the aliquot with the solvent and measure the absorbance at ~234 nm using a UV-Vis spectrophotometer.

    • Alternatively, analyze the aliquot using other methods like peroxide value determination or HPLC analysis of oxidation products.

  • Data Analysis:

    • Plot the absorbance (or concentration of oxidation products) against time to determine the oxidation rate.

    • If an antioxidant is used, determine the length of the induction period.

Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol is for measuring malondialdehyde (MDA), a secondary product of lipid peroxidation.

Materials:

  • Sample containing oxidized this compound

  • Thiobarbituric acid (TBA) solution (e.g., 0.8% w/v)

  • Acetic acid solution (e.g., 20% v/v, pH adjusted to 3.5)

  • Sodium dodecyl sulfate (SDS) solution (e.g., 8.1% w/v)

  • Malondialdehyde (MDA) or 1,1,3,3-tetramethoxypropane (TMP) for standard curve

  • Water bath (100°C)

  • Spectrophotometer

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of MDA or TMP standards of known concentrations.

  • Sample and Standard Preparation:

    • To 0.1 mL of the sample or standard, add 0.75 mL of 0.8% TBA, 0.75 mL of 20% acetic acid, and 0.1 mL of 8.1% SDS.[15]

    • Prepare a blank using 0.1 mL of the solvent instead of the sample.

  • Reaction:

    • Vortex the tubes and incubate them in a boiling water bath for 30-60 minutes.[15]

    • Cool the tubes in an ice bath for 10 minutes to stop the reaction.

  • Measurement:

    • Centrifuge the tubes to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Calculation:

    • Subtract the absorbance of the blank from the sample and standard readings.

    • Determine the concentration of MDA in the samples using the standard curve.

Quantitative Data Summary

Table 1: Effect of Antioxidants on this compound Oxidation

AntioxidantConcentrationInhibition Rate Constant (kinh) at 37°C (M⁻¹s⁻¹)Notes
Vitamin E-5.1 x 10⁵Each molecule can trap two peroxyl radicals.[7]
Vitamin C-7.5 x 10⁴Each molecule can trap one peroxyl radical under the studied conditions.[7]
Vitamin E + Vitamin C-4.0 x 10⁵ (apparent)Vitamin C regenerates Vitamin E, providing enhanced protection.[7]

Visualizations

Methyl_Linoleate_Oxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_decomposition Decomposition cluster_termination Termination (with Antioxidant) ML This compound (Polyunsaturated Fatty Acid) L_radical Lipid Radical (L•) ML->L_radical Initiator Initiator (e.g., Heat, Light, Metal Ions) Initiator->L_radical H• abstraction LOO_radical Peroxyl Radical (LOO•) L_radical->LOO_radical + O2 O2 Oxygen (O2) O2->LOO_radical LOOH Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) LOO_radical->LOOH + LH - L• Stable_Products Stable Products LOO_radical->Stable_Products + AH - A• ML_H Another this compound Molecule (LH) ML_H->LOOH Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) LOOH->Secondary_Products Further reactions Antioxidant Antioxidant (AH) Antioxidant->Stable_Products

Caption: Autoxidation pathway of this compound.

Experimental_Workflow_Troubleshooting Start Start Experiment Setup Prepare Reagents & Setup Reaction Start->Setup Run Run Oxidation Experiment Setup->Run Monitor Monitor Oxidation (e.g., UV-Vis, HPLC) Run->Monitor Analyze Analyze Data Monitor->Analyze Results Results Consistent? Analyze->Results End End Results->End Yes Troubleshoot Troubleshoot Results->Troubleshoot No Check_Reagents Check Reagent Purity & Concentrations Troubleshoot->Check_Reagents Check_Conditions Verify Temperature, Light, O2 Troubleshoot->Check_Conditions Check_Method Validate Analytical Method Troubleshoot->Check_Method Check_Reagents->Setup Check_Conditions->Run Check_Method->Monitor

Caption: Troubleshooting workflow for oxidation experiments.

Factors_Affecting_Oxidation Oxidation_Rate This compound Oxidation Rate Temp Temperature Antioxidants Antioxidants Temp->Oxidation_Rate Increases Oxygen Oxygen Pressure Oxygen->Oxidation_Rate Increases Concentration Substrate Concentration Concentration->Oxidation_Rate Increases Prooxidants Pro-oxidants (e.g., Metals) Prooxidants->Oxidation_Rate Increases Initiators Radical Initiators Initiators->Oxidation_Rate Increases Light Light Exposure Light->Oxidation_Rate Increases Antioxidants->Oxidation_Rate Decreases Low_O2 Low Oxygen Low_O2->Oxidation_Rate Decreases Low_Temp Low Temperature Low_Temp->Oxidation_Rate Decreases

Caption: Factors influencing the rate of oxidation.

References

Technical Support Center: Optimization of Enzymatic Synthesis of Methyl Linoleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the enzymatic synthesis of methyl linoleate.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific experimental challenges.

Question Answer
Why is my this compound yield consistently low? Several factors can contribute to low yields. Review the following: - Incorrect Reaction Temperature: Lipases have optimal temperatures. Deviations can significantly decrease activity. For instance, Lipozyme TL IM has an optimal operating temperature of around 70°C, but temperatures above 80°C can cause rapid, irreversible inactivation.[1] - Suboptimal Substrate Molar Ratio: An excess of methanol can inhibit or inactivate the lipase. The ideal molar ratio of linoleic acid to methanol needs to be optimized for your specific enzyme and reaction conditions. - Insufficient Enzyme Concentration: The amount of lipase directly impacts the reaction rate. If the concentration is too low, the reaction may not reach completion within the desired timeframe. However, excessively high concentrations may not be cost-effective. - Presence of Water: While a small amount of water is necessary for lipase activity, excess water will favor the reverse reaction (hydrolysis) of the ester, leading to lower yields of this compound.[2] - Inadequate Mixing: In a batch reactor, insufficient agitation (low rpm) can lead to poor contact between the substrates and the immobilized enzyme, resulting in a lower reaction rate.[2]
My reaction starts well but then slows down or stops prematurely. What could be the cause? This issue often points to enzyme inhibition or inactivation during the reaction. - Methanol Inhibition: Alcohols, including methanol, can act as competitive inhibitors for the lipase. High initial concentrations or accumulation of methanol around the enzyme can slow down the reaction. - Byproduct Inhibition: The accumulation of water as a byproduct of the esterification reaction can shift the equilibrium back towards hydrolysis, effectively stopping the synthesis of new ester. - pH Shift: If the reaction medium is not buffered, the consumption of linoleic acid can lead to a change in pH, which might move the enzyme out of its optimal pH range and reduce its activity.
How can I improve the reusability of my immobilized lipase? Enzyme deactivation during reuse is a common problem. - Proper Washing and Drying: After each cycle, ensure the immobilized enzyme is thoroughly washed with a suitable solvent (like hexane) to remove any residual substrates and products, and then dried appropriately. - Avoid Harsh Conditions: Exposure to extreme temperatures or pH during the reaction or washing steps can damage the enzyme, reducing its activity in subsequent uses. - Mechanical Stress: In stirred-tank reactors, high agitation speeds can cause physical damage to the immobilized support, leading to enzyme leaching and loss of activity.
I am observing the formation of unwanted byproducts. How can I minimize them? The primary byproduct in this synthesis is water, which promotes the reverse hydrolysis reaction. - Water Removal: Employ methods to remove water from the reaction medium as it is formed. This can be achieved by using molecular sieves, performing the reaction under a vacuum, or sparging with dry nitrogen.[3] - Optimize Substrate Ratio: A large excess of one substrate can sometimes lead to side reactions. Fine-tuning the molar ratio can help maximize the formation of the desired product.
Should I use a solvent-free system or an organic solvent? The choice depends on several factors. - Solvent-Free Systems: These are often preferred for being more environmentally friendly and can lead to higher volumetric productivity. However, they can be limited by high viscosity and potential substrate inhibition. - Organic Solvents: Non-polar solvents like hexane or iso-octane are commonly used. They can reduce viscosity and minimize substrate inhibition. However, the choice of solvent is critical, as polar organic solvents can strip the essential water layer from the enzyme, leading to inactivation. The solvent must be carefully selected to ensure high enzyme activity and stability.

Data Presentation: Optimization Parameters

The following tables summarize key quantitative data from various studies on the enzymatic synthesis of fatty acid esters, providing a basis for comparison and optimization.

Table 1: Optimal Reaction Conditions for Lipase-Catalyzed Esterification

EnzymeSubstratesMolar Ratio (Acid:Alcohol)Temperature (°C)Enzyme Load (% w/w)Reaction Time (h)Conversion/Yield (%)Reference
Lipozyme TL IMLinseed Oil & Tricaprylin-40-60104-24-[2]
Lipozyme TL IMBorage Oil & Glyceride-501024~93[3]
Novozym 435Policosanols & CLA1:261.33.70.57~95[4]
Candida antarctica Lipase (Chirazyme L-2)CLA & Sorbitol5:110150 mg/mL72~98[5]
Lipozyme RM IMGlycerol & Stearic/Capric Acids1:3-7.9-8.013.6-14.058[2]

Table 2: Comparison of Lipase Performance in Ester Synthesis

LipaseSupport/FormOptimal Temperature Range (°C)Key Characteristics
Lipozyme® TL IMImmobilized on a non-compressible carrier70 (optimal), >80 (inactivation)1,3-specific triacylglycerol lipase. Robust for interesterification.[1]
Novozym 435 (Candida antarctica Lipase B)Immobilized on macroporous acrylic resin40-60Widely used due to high resistance to solvents and temperature, and broad substrate spectrum.
Candida rugosa Lipase-35-55Can provide high hydrolysis rates for preparing fatty acids from oils.[6]
Rhizomucor miehei LipaseImmobilized54-55Effective for monolaurin synthesis in solvent-free systems.[7]

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis of this compound in a laboratory setting. This protocol is a synthesis of common practices and should be optimized for specific laboratory conditions and materials.

Objective: To synthesize this compound from linoleic acid and methanol using an immobilized lipase.

Materials:

  • Linoleic acid (high purity)

  • Methanol (anhydrous)

  • Immobilized lipase (e.g., Lipozyme TL IM or Novozym 435)

  • Hexane (or other suitable non-polar solvent)

  • Molecular sieves (3Å or 4Å), activated

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

  • Equipment for product analysis (e.g., GC-FID)

Procedure:

  • Reactant Preparation:

    • Accurately weigh linoleic acid and add it to the reaction vessel.

    • Add methanol to the reaction vessel. The molar ratio of linoleic acid to methanol should be optimized, a common starting point is 1:1 to 1:3.

  • Enzyme and Water Removal Agent Addition:

    • Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate weight.

    • Add activated molecular sieves (approximately 10-20% w/w of the reaction mixture) to adsorb the water produced during the reaction.

  • Reaction Incubation:

    • Securely cap the reaction vessel.

    • Place the vessel in a shaking incubator or on a heated magnetic stirrer.

    • Set the temperature to the optimal value for the chosen lipase (e.g., 50-70°C).

    • Set the agitation to a speed that ensures the immobilized enzyme remains suspended (e.g., 150-200 rpm).

    • Allow the reaction to proceed for the desired duration (e.g., 8-24 hours). Monitor the reaction progress by taking small aliquots at different time points and analyzing the conversion of linoleic acid.

  • Product Recovery and Purification:

    • After the reaction, cool the mixture to room temperature.

    • Separate the immobilized lipase and molecular sieves by filtration or centrifugation. The enzyme can be washed with hexane, dried, and stored for reuse.

    • Transfer the liquid phase to a separation funnel.

    • Add hexane to dilute the product and facilitate washing.

    • Wash the organic phase with a 5% sodium bicarbonate solution to remove any unreacted linoleic acid.

    • Wash the organic phase with distilled water until the aqueous phase is neutral.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the hexane under reduced pressure to obtain the crude this compound.

  • Product Analysis:

    • Analyze the purity and yield of the this compound using a suitable analytical technique, such as Gas Chromatography with Flame Ionization Detection (GC-FID).

Mandatory Visualizations

Lipase Catalytic Mechanism for Esterification

The following diagram illustrates the catalytic mechanism of a lipase in the synthesis of this compound from linoleic acid and methanol. This process follows a Ping-Pong Bi-Bi mechanism involving the formation of an acyl-enzyme intermediate.

Lipase_Catalytic_Mechanism cluster_acylation Acylation Step cluster_deacylation Deacylation Step Enzyme Enzyme Acyl_Enzyme Acyl-Enzyme Intermediate Enzyme->Acyl_Enzyme Linoleic Acid binds Linoleic_Acid Linoleic Acid Linoleic_Acid->Acyl_Enzyme Water_Out Water Acyl_Enzyme->Water_Out Water is released Methanol Methanol Regenerated_Enzyme Regenerated Enzyme Acyl_Enzyme->Regenerated_Enzyme Methanol binds Methanol->Regenerated_Enzyme Methyl_Linoleate This compound Regenerated_Enzyme->Methyl_Linoleate This compound is released

Caption: Lipase-catalyzed esterification of linoleic acid.

Experimental Workflow for this compound Synthesis

This diagram outlines the key steps in the experimental workflow for the enzymatic synthesis of this compound.

Experimental_Workflow Start Start Reactant_Mixing Mix Linoleic Acid and Methanol Start->Reactant_Mixing Enzyme_Addition Add Immobilized Lipase & Molecular Sieves Reactant_Mixing->Enzyme_Addition Incubation Incubate at Optimal Temperature & Agitation Enzyme_Addition->Incubation Separation Separate Enzyme & Molecular Sieves Incubation->Separation Purification Wash with NaHCO3 & Water Separation->Purification Drying_Evaporation Dry with Na2SO4 & Evaporate Solvent Purification->Drying_Evaporation Analysis Analyze Product by GC-FID Drying_Evaporation->Analysis End End Analysis->End

Caption: Workflow for enzymatic synthesis of this compound.

References

Technical Support Center: HPLC-ELSD Analysis of Fatty Acid Methyl Esters (FAMEs)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of achieving reproducible results for Fatty Acid Methyl Esters (FAMEs) using High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD).

Troubleshooting Guides

This section addresses specific, common problems encountered during the HPLC-ELSD analysis of FAMEs.

Q1: What are the primary causes of poor peak area reproducibility?

A1: Poor peak area reproducibility in HPLC-ELSD analysis of FAMEs is a frequent issue stemming from multiple factors related to the detector, column, mobile phase, and sample preparation.

  • Detector-Related Issues:

    • Sub-optimal ELSD Settings: The ELSD response is highly sensitive to settings like drift tube temperature and nebulizer gas flow rate.[1][2] These must be optimized for the specific FAMEs and mobile phase being used, as even minor changes can significantly alter peak areas.[3] For volatile FAMEs like palmitic acid methyl ester (PAME), signal intensity can decrease rapidly at higher temperatures.[4]

    • Detector Contamination: The ELSD nebulizer and drift tube can become contaminated with baked-on sample residue over time, leading to inconsistent signal response.[5] Regular cleaning is essential for maintaining performance.[5] A dirty detector is a common cause of peak area changes.[5]

  • Column and Mobile Phase Issues:

    • Column Fouling: Lipids, including FAMEs, may not fully dissolve in common mobile phases like hexane and can accumulate on the column.[5] This fouling of the stationary phase leads to changes in peak area and retention time.[5] Regular column flushing with a strong solvent like isopropanol (IPA) is recommended to clean and recondition it.[5]

    • Mobile Phase Inconsistency: The composition of the mobile phase, including the identity and concentration of any buffers or additives, can substantially influence ELSD peak areas.[6][7] Using pre-mixed mobile phases is often recommended over on-the-fly mixing by the pump, especially for low-percentage additives, to avoid baseline noise and reproducibility problems.[5]

  • Sample-Related Issues:

    • Solubility Problems: Incomplete dissolution of the FAME sample in the injection solvent or mobile phase will lead to inconsistent results.[5] Ensure complete solubility and filter all samples before injection.[5][8]

    • Sample Overload: Injecting too much sample can saturate the column and the detector, leading to peak distortion and non-linear responses, which affects area reproducibility.[9][10]

Q2: Why is my retention time drifting or varying between injections?

A2: Retention time (Rt) drift is typically caused by issues with the column, mobile phase, or HPLC pump, rather than the ELSD detector itself.[5]

  • Column Problems:

    • Column Fouling: As mentioned above, the accumulation of lipids on the column can alter its chemistry, causing retention times to shift over a series of injections.[5]

    • Column Degradation: The breakdown of the stationary phase, often accelerated by mobile phases outside the recommended pH range (typically 2-8), can cause irreversible changes in retention.[11]

    • Insufficient Equilibration: The column requires adequate time to equilibrate with the mobile phase, especially during gradient elution or after a shutdown. Insufficient equilibration is a common cause of Rt drift in the initial runs of a sequence.[12][13]

  • Mobile Phase Issues:

    • Compositional Changes: Evaporation of volatile solvents (like hexane) from the mobile phase reservoir can alter its composition over time, leading to gradual changes in retention.[13] It is crucial to use freshly prepared mobile phases.[14]

    • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column temperature, causing retention times to shift.[12][14] Using a column oven provides a stable thermal environment.[14][15]

  • Hardware and Flow Rate Issues:

    • Pump Performance: Leaks in the pump, check valves, or fittings can lead to an inconsistent flow rate, which directly impacts retention times.[13][15] Erratic retention times can be a symptom of pump leaks.[13]

    • Mixing Problems: For gradient methods or those using on-the-fly mixing, inefficient or inconsistent mobile phase mixing can cause Rt variations.[13]

Q3: How can I troubleshoot poor peak shapes (tailing, fronting, splitting)?

A3: Poor peak shape compromises resolution and integration accuracy.[11] The causes can be chemical or physical.

  • Peak Tailing:

    • Cause: Often results from strong, undesirable interactions between the analyte and active sites on the column packing material (e.g., residual silanols).[9][16] It can also be caused by column contamination or fouling.[5][9]

    • Solution:

      • Ensure the sample is fully dissolved in the mobile phase.[16]

      • Flush the column to remove contaminants.[5][9]

      • If using a silica-based column, consider adding a modifier to the mobile phase to mask active sites.[9]

      • If the column is old or degraded, replace it.[9][16]

  • Peak Fronting:

    • Cause: This is a classic symptom of sample overload, where the concentration of the sample injected is too high for the column to handle.[10][11] It can also be caused by a collapsed column bed or column voids.[9]

    • Solution:

      • Dilute the sample or reduce the injection volume and re-inject.[10][14] If the peak shape improves, the original issue was overloading.[11]

      • If the problem persists, the column may be damaged and require replacement.[9]

  • Peak Splitting:

    • Cause: A major cause is a mismatch between the injection solvent and the mobile phase, where the sample solvent is significantly stronger than the mobile phase.[16] It can also be caused by a partially blocked frit or a void at the head of the column.[9]

    • Solution:

      • Whenever possible, dissolve the sample in the initial mobile phase.[16]

      • If a stronger solvent is necessary for solubility, inject the smallest possible volume.[16]

      • Check for blockages by back-flushing the column (if permitted by the manufacturer) or replacing the inlet frit.[15]

Q4: My baseline is noisy, drifting, or has spikes. What should I do?

A4: An unstable baseline interferes with the detection of small peaks and reduces analytical precision.

  • High Noise/Spikes:

    • Cause: Often caused by air bubbles in the system, a contaminated mobile phase, or the use of a highly volatile mobile phase (like hexane) without proper ELSD parameter optimization.[3][12] When switching to a more volatile solvent, the ELSD settings must be re-optimized to prevent the solvent from boiling in the detector, which causes noise.[3] Electrical interference can also cause spikes.[12]

    • Solution:

      • Degas the mobile phase thoroughly.[12]

      • Re-optimize ELSD gas flow and temperature settings for the specific mobile phase used.[3]

      • Filter the mobile phase and samples to remove particulates.[12]

  • Baseline Drift:

    • Cause: Typically related to changes in mobile phase composition, temperature fluctuations, or insufficient column equilibration.[12] A contaminated column or detector cell can also contribute to drift.[12]

    • Solution:

      • Allow sufficient time for the column to equilibrate.[12]

      • Use a column oven to maintain a stable temperature.[12]

      • Use fresh, high-purity solvents and ensure mobile phase reservoirs are well-sealed to prevent evaporation.[10][12]

Frequently Asked Questions (FAQs)

Q1: Why is HPLC-ELSD considered a challenging method for FAME analysis?

A1: The challenge arises from the semi-volatile nature of many FAMEs and the fundamental mechanism of the ELSD.[17][18] The ELSD works by nebulizing the column effluent into fine droplets, evaporating the mobile phase solvent in a heated drift tube, and then detecting the light scattered by the remaining non-volatile analyte particles.[19] Shorter-chain FAMEs (e.g., C12, C16) can be volatile enough to evaporate along with the mobile phase, especially at high drift tube temperatures, leading to a weak or non-existent signal.[4][17][18] This requires careful optimization and often sub-ambient detector temperatures to achieve adequate sensitivity.[4][18] Furthermore, the ELSD response is non-linear and can be influenced by many experimental parameters, making method development and achieving reproducibility more demanding than for other detectors.[6]

Q2: What are the most critical ELSD parameters to optimize for FAMEs?

A2: The two most critical parameters are the drift tube (or evaporator) temperature and the nebulizer gas flow rate .[2][20]

  • Drift Tube Temperature: This must be high enough to evaporate the mobile phase but low enough to prevent the evaporation of the more volatile FAMEs. For compounds like palmitic acid methyl ester, the signal rapidly decreases as the temperature is raised above ambient.[4] The optimal temperature is often a balance between analyte response and baseline noise, as lower temperatures can sometimes increase noise.[17]

  • Nebulizer Gas Flow Rate: This affects the size of the droplets formed. The gas flow should be optimized to produce a stable spray and maximize the signal-to-noise (S/N) ratio for the analyte of interest.[1][2]

Optimization should always be performed by monitoring the S/N ratio of a target analyte peak, not by simply trying to achieve the quietest baseline.[3]

Q3: How does mobile phase composition affect FAME analysis by HPLC-ELSD?

A3: Mobile phase composition has a significant impact on both the chromatographic separation and the detector response.

  • Separation: In normal-phase HPLC, a common mode for FAMEs, the mobile phase is typically a non-polar solvent like hexane with a small amount of a more polar modifier like ethyl acetate.[5] In reversed-phase, mixtures of acetonitrile, methanol, water, or other solvents are used.[21][22] The precise ratio of solvents is critical for achieving the desired separation.[17]

  • Detector Response: The choice of solvents and additives can substantially alter the final peak areas detected by the ELSD.[6] This is because different solvents affect droplet size during nebulization and the final particle characteristics after evaporation.[6][7] Volatile buffers (e.g., those with formic acid or acetic acid) are often used, but their type and concentration can change the response for different lipids, making consistent mobile phase preparation essential for reproducibility.[6][7]

Q4: Is Gas Chromatography (GC-FID) a better alternative for FAME analysis?

A4: For many applications involving FAMEs, Gas Chromatography with a Flame Ionization Detector (GC-FID) is the more traditional and often preferred method.[5] It is generally considered easier and more robust for analyzing these volatile compounds.[5] However, HPLC-ELSD offers the advantage of being able to analyze samples without derivatization and is fully compatible with gradient elution, which is useful for separating complex lipid mixtures in a single run.[18] The choice between HPLC-ELSD and GC-FID depends on the specific FAMEs being analyzed, the complexity of the sample matrix, and the available instrumentation.

Experimental Protocols & Data

Table 1: Example HPLC-ELSD Method Parameters for FAME Analysis
ParameterMethod 1 (Normal Phase)Method 2 (Reversed Phase)
Column Silica, 25 cm x 4.6 mm[5]Hypersil GOLD 1.9 µm, 200 x 2.1 mm[21]
Mobile Phase A: Hexane (99.3%)B: Ethyl Acetate (0.7%)[5]A: 50:30:19.8:0.2 (v/v) methanol/acetonitrile/water/formic acidB: 59.8:40:0.2 (v/v) methanol/acetone/formic acid[21]
Flow Rate 0.6 mL/min[5]0.3 mL/min[21]
Column Temp. Not Specified60 °C[21]
ELSD Temp. 23 °C (Drift Tube)[5]28 °C[21]
Gas Pressure 2.2 bar (Nitrogen)[5]3.5 bar[21]
Reference Chromatography Forum Discussion[5]Thermo Fisher Application Note[21]
Table 2: Effect of ELSD Temperature on Signal-to-Noise (S/N) for Palmitic Acid Methyl Ester (PAME)

This data illustrates the critical importance of optimizing the evaporator temperature for volatile FAMEs. While the highest peak area was achieved at the lowest temperature, the best sensitivity (S/N) was found at 25 °C due to reduced baseline noise.[4]

Evaporator Temp. (°C)Nebulizer Temp. (°C)AreaS/N
15252901100
20302568126
25352001134
30401489108
405050244
50609810
6070202
Data adapted from Agilent Technologies Application Note.[4]

Visualizations

ELSD_Mechanism cluster_hplc HPLC System cluster_elsd ELSD Detector HPLC_Eluent HPLC Column Eluent (Mobile Phase + FAME) Nebulizer 1. Nebulization HPLC_Eluent->Nebulizer Enters Detector Evaporator 2. Evaporation Nebulizer->Evaporator Aerosol Droplets Detector 3. Detection Evaporator->Detector Analyte Particles Data_System Data System (Chromatogram) Detector->Data_System Signal

Caption: The three-stage mechanism of Evaporative Light-Scattering Detection (ELSD).

Troubleshooting_Workflow cluster_area Peak Area Variation cluster_rt Retention Time Drift cluster_shape Poor Peak Shape start Reproducibility Issue Observed (Peak Area, RT, Shape) cause_area Potential Causes: - Incorrect ELSD Settings - Detector Contamination - Sample Solubility - Column Fouling start->cause_area Area Issues cause_rt Potential Causes: - Column Fouling - Temp Fluctuation - Mobile Phase Change - Pump/Leak Issues start->cause_rt RT Issues cause_shape Potential Causes: - Sample Overload (Fronting) - Solvent Mismatch (Splitting) - Column Contamination (Tailing) start->cause_shape Shape Issues sol_area Solutions: - Optimize Temp/Gas Flow - Clean Nebulizer/Drift Tube - Check Sample Prep - Flush Column cause_area->sol_area sol_rt Solutions: - Flush/Replace Column - Use Column Oven - Prepare Fresh Mobile Phase - Check System Pressure cause_rt->sol_rt sol_shape Solutions: - Dilute Sample - Dissolve Sample in MP - Flush or Replace Column cause_shape->sol_shape

Caption: Troubleshooting workflow for common HPLC-ELSD reproducibility issues.

ELSD_Optimization_Logic start Begin Optimization select_std Select most volatile FAME as test standard start->select_std optimize_gas Optimize Nebulizer Gas Flow (e.g., test 1.0, 1.5, 2.0 L/min) select_std->optimize_gas optimize_temp Optimize Drift Tube Temperature (e.g., test 20°C to 50°C) optimize_gas->optimize_temp monitor Monitor Signal-to-Noise (S/N) Ratio for each setting optimize_temp->monitor final_settings Select settings with Maximum S/N Ratio monitor->final_settings end_opt Optimization Complete final_settings->end_opt

Caption: Logical workflow for optimizing key ELSD parameters for FAME analysis.

References

Overcoming retention time drift in methyl linoleate chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Methyl Linoleate Chromatography

Welcome to the technical support center for gas chromatography (GC) analysis of this compound and other fatty acid methyl esters (FAMEs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve issues related to retention time (RT) drift, ensuring the accuracy and reproducibility of your results.

Troubleshooting Guide: Retention Time Drift

Retention time drift, where the elution time of an analyte changes between runs, is a common issue in gas chromatography.[1] This guide provides a systematic approach to diagnosing and resolving the root cause of this problem.

Q1: My retention times are drifting. Where do I start?

A1: Start by determining the nature of the drift. Is it sudden and erratic, or gradual and consistent in one direction? The pattern of the drift will help you pinpoint the most likely cause.

Below is a logical workflow to guide your troubleshooting efforts.

TroubleshootingWorkflow Start Retention Time (RT) Drift Observed NatureOfDrift What is the nature of the drift? Start->NatureOfDrift SuddenDrift Sudden / Erratic Drift NatureOfDrift->SuddenDrift Sudden GradualDrift Gradual / Unidirectional Drift NatureOfDrift->GradualDrift Gradual CheckLeaks Check for Leaks (Septum, Fittings, Gas Lines) SuddenDrift->CheckLeaks CheckPressure Verify Carrier Gas Pressure & Flow Rate SuddenDrift->CheckPressure CheckOven Check Oven Temperature Controller & Stability SuddenDrift->CheckOven ColumnDegradation Inspect for Column Degradation (Contamination, Phase Bleed) GradualDrift->ColumnDegradation MethodParameters Review Method Parameters (Temperature Program, Flow) GradualDrift->MethodParameters SampleMatrix Consider Sample Matrix Effects & Injection Volume GradualDrift->SampleMatrix ColumnMaintenance Perform Column Maintenance (Trim Inlet, Condition Column) CheckLeaks->ColumnMaintenance ColumnDegradation->ColumnMaintenance

Caption: Troubleshooting workflow for retention time drift.

Q2: The retention time shift was sudden. What are the likely causes?

A2: Sudden and erratic shifts in retention time are often caused by abrupt changes in the system's physical conditions.[2][3] The most common culprits are:

  • Leaks: A leak in the injector, column fittings, or gas lines is a primary suspect.[4] Even small leaks can cause significant fluctuations in carrier gas flow and pressure.[2] A leak can be introduced after replacing the septum or performing inlet maintenance.[4]

  • Carrier Gas Flow Instability: Issues with the gas supply (e.g., a nearly empty cylinder) or the electronic pressure control (EPC) module can lead to unstable flow rates.[2][3]

  • Oven Temperature Malfunction: A faulty oven temperature controller can cause inconsistent heating, directly impacting retention times.[2][3]

Q3: The retention time is drifting gradually in one direction over a series of runs. What should I investigate?

A3: Gradual, unidirectional drift is typically related to slower changes in the column or system.[1] Key areas to investigate include:

  • Column Degradation: This is a very common cause. Over time, the stationary phase can degrade due to:

    • Contamination: Buildup of non-volatile residues from the sample matrix at the column inlet.[5]

    • Oxygen Damage: The presence of oxygen in the carrier gas, often from leaks or impure gas, can degrade certain stationary phases.[5]

    • Thermal Damage: Operating the column at or above its maximum recommended temperature can cause the stationary phase to bleed and degrade.[5]

  • Changes in Method Parameters: If the GC is operated in constant pressure mode, the carrier gas flow rate will decrease as the oven temperature increases, leading to longer retention times for later-eluting peaks.[6] Operating in constant flow mode can mitigate this.[6]

  • Column Equilibration: A new column may exhibit retention time drift for the first several injections as active sites on the stationary phase become saturated.[7] Similarly, a system that has been idle may require several conditioning runs to stabilize.[8]

Q4: How do I perform a leak check on my GC system?

A4: A leak check is a critical step in troubleshooting sudden retention time shifts. While specific procedures can vary by instrument, a general manual protocol is as follows:

Experimental Protocol: Manual Inlet Leak Check
  • Set Initial Conditions:

    • Set the oven temperature to ambient.

    • Set the inlet to splitless mode.

    • Enter the correct column dimensions into the instrument software.[4]

  • Pressurize the Inlet:

    • Set the inlet pressure to a typical value for your analysis (e.g., 25 psi).

    • Cap the split vent outlet with a septum.

  • Turn Off Gas Flow:

    • Turn off the carrier gas supply to the inlet.

  • Monitor Pressure Drop:

    • Observe the pressure reading on the instrument's display.

    • A stable pressure indicates a leak-free system. A pressure drop of more than 0.1-0.2 psi/min suggests a significant leak that needs to be addressed.

  • Identify the Leak:

    • If a leak is detected, use an electronic leak detector or a Snoop-like solution to check common leak points: the septum nut, column fittings, and gas line connections.[4]

  • Remedy and Re-test:

    • Tighten fittings or replace seals (e.g., the septum, O-rings) as necessary.[9]

    • Repeat the leak check to confirm the issue is resolved.

Frequently Asked Questions (FAQs)

Q5: How does oven temperature affect the retention time of this compound?

A5: Oven temperature has a significant impact on retention time.[10] As the column temperature increases, the vapor pressure of the analytes rises, causing them to spend less time interacting with the stationary phase and more time in the mobile (gas) phase.[10] This results in shorter retention times.[11][12] Conversely, lower temperatures lead to longer retention times but can improve separation.[11] Temperature programming, where the temperature is gradually increased during a run, is often used to achieve good separation of complex mixtures with varying boiling points in a reasonable timeframe.[13][14][15]

Temperature ChangeEffect on Retention Time
Increase Decreases
Decrease Increases
~30°C (86°F) Increase Approximately halves the retention time[10][14][15]

Q6: Can the carrier gas flow rate cause my retention times to drift?

A6: Yes, the carrier gas flow rate is a critical parameter.[6] A higher flow rate reduces the time analytes spend in the column, leading to shorter retention times.[12][16] A lower flow rate increases interaction with the stationary phase, resulting in longer retention times.[16] Therefore, maintaining a precise and constant flow rate is essential for reproducible retention times.[6] Inconsistent flow, whether from leaks or controller issues, is a direct cause of RT drift.[2][3]

FlowRateEffect cluster_cause Cause cluster_effect Effect on Retention Time HigherFlow Higher Flow Rate ShorterRT Shorter RT HigherFlow->ShorterRT leads to LowerFlow Lower Flow Rate LongerRT Longer RT LowerFlow->LongerRT leads to

Caption: Relationship between carrier gas flow rate and retention time.

Q7: My retention times are shorter after I trim the column for maintenance. Why?

A7: Trimming the column removes a portion from the inlet, effectively shortening its total length.[2] Since analytes have a shorter distance to travel, their retention times will naturally decrease.[12] After trimming a column, it is crucial to update the new, shorter length in your GC system's software.[8] This allows the electronic pressure control (EPC) to accurately calculate the required head pressure to maintain the set flow rate or linear velocity, ensuring method consistency.[2][3] Failure to update the column length will result in incorrect flow rates and retention time shifts.[3]

Q8: What is "column conditioning" and can it help with retention time drift?

A8: Column conditioning is the process of heating a new GC column (or one that has been stored) under a steady flow of carrier gas to remove any contaminants and stabilize the stationary phase. This is a critical step to ensure reproducible performance. If a system has been idle, performing a few blank injections (e.g., injecting only the solvent) before running samples can help re-equilibrate the column and stabilize retention times.[8]

Experimental Protocol: GC Column Conditioning
  • Installation: Install the column in the injector but leave the detector end disconnected. This prevents any contaminants from bleeding onto the detector.

  • Carrier Gas Flow: Set the carrier gas flow rate according to the manufacturer's recommendation for your column's internal diameter. Ensure the gas is high purity and oxygen-free.[5]

  • Purge Column: Allow the carrier gas to flow through the column at an ambient temperature for 15-30 minutes to purge any oxygen from the system.

  • Temperature Program:

    • Set the oven to a temperature approximately 20°C above your initial method temperature.

    • Slowly ramp the temperature (e.g., 5-10°C/min) to the conditioning temperature specified by the column manufacturer. Never exceed the column's maximum operating temperature. [5]

    • Hold at the conditioning temperature for 1-2 hours. For columns used in mass spectrometry, a longer conditioning time may be required.

  • Cool Down and Connect: Cool the oven down, turn off the gas flow, and connect the column to the detector.

  • Equilibration: Perform a blank run using your analytical method to ensure a stable baseline and consistent retention times.

Q9: Could my sample itself be causing retention time drift?

A9: Yes, this is known as a "matrix effect".[17] Components within your sample matrix can accumulate on the column, particularly at the inlet.[5] This buildup can create active sites that alter the interaction between your analyte (this compound) and the stationary phase, leading to peak tailing and retention time shifts.[5] Furthermore, injecting samples with high concentrations of analytes can sometimes cause shifts in retention time.[18] Proper sample preparation to remove non-volatile residues is crucial.[5] Using a guard column or a retention gap can also help protect the analytical column from matrix contamination.[9]

References

Technical Support Center: Purification of Methyl Linoleate from Corn Oil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of methyl linoleate from corn oil.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Problem IDQuestionPossible CausesSuggested Solutions
ML-T01 Low yield of crude Fatty Acid Methyl Esters (FAMEs) after transesterification. 1. Incomplete Reaction: Insufficient reaction time, incorrect temperature, or non-optimal methanol-to-oil molar ratio.[1] 2. Catalyst Poisoning: Presence of excess free fatty acids (FFAs) or water in the corn oil neutralizes the alkali catalyst.[2] 3. Soap Formation: Saponification of triglycerides due to high FFA and water content, leading to the consumption of catalyst and formation of an emulsion that complicates separation.[2]1. Optimize Reaction Conditions: Ensure a methanol-to-oil molar ratio of 6:1 and a reaction temperature of 60°C with a suitable catalyst concentration (e.g., 1.25% NaOH).[1] Extend reaction time if necessary. 2. Pre-treat the Oil: If the FFA content is high, perform an initial acid-catalyzed esterification step to convert FFAs to esters before the base-catalyzed transesterification. Ensure the oil is anhydrous. 3. Wash the Crude Product: After the reaction, wash the methyl ester phase with warm distilled water to remove soap, residual catalyst, and glycerol.[1] Neutralization with a dilute acid like HCl can also improve separation and yield.[1]
ML-T02 Difficulty in separating the glycerol layer from the methyl ester layer. 1. Emulsion Formation: Presence of soaps due to saponification. 2. High Viscosity: Incomplete conversion of triglycerides can result in a more viscous product mixture.1. Break the Emulsion: Add a small amount of a saturated NaCl solution or a dilute acid to break the emulsion. Centrifugation can also aid in phase separation. 2. Ensure Complete Reaction: Verify reaction completion through thin-layer chromatography (TLC) or gas chromatography (GC) analysis. If incomplete, re-optimize reaction conditions.
ML-P01 Low purity of this compound after initial purification. 1. Co-elution of Other FAMEs: Methyl oleate, palmitate, and stearate are common FAMEs in corn oil that may not be fully separated by the initial purification method.[3][4] 2. Residual Impurities: Incomplete removal of glycerol, catalyst, or soaps during washing steps.[1]1. Employ a Secondary Purification Step: Use a more selective purification technique such as urea complexation, which preferentially crystallizes saturated and monounsaturated FAMEs, leaving polyunsaturated FAMEs like this compound in the liquid phase.[5][6] Silver ion chromatography can also be used to separate FAMEs based on their degree of unsaturation. 2. Thorough Washing: Ensure multiple washes with distilled water until the aqueous phase is neutral. Drying the FAMEs over anhydrous sodium sulfate can remove residual water.[1]
ML-P02 Crystallization of the product at low temperatures. Presence of Saturated FAMEs: Methyl palmitate and methyl stearate have higher melting points and will crystallize at lower temperatures.[7]Perform Winterization: This process involves chilling the FAME mixture to a specific temperature to crystallize the saturated FAMEs, which can then be removed by filtration.[8][7][9] This enriches the liquid fraction in unsaturated FAMEs like this compound.
ML-A01 Inaccurate quantification of this compound purity by Gas Chromatography (GC). 1. Co-elution of Isomers: Geometric isomers (cis/trans) of unsaturated FAMEs may not be resolved on certain GC columns.[10] 2. Contamination of the GC System: Impurities from the sample, such as cholesterol if working with biological samples, can co-elute with FAME peaks.[11]1. Select an Appropriate GC Column: Use a highly polar cyanopropyl column for detailed separation of cis/trans isomers.[10][12][13] 2. Purify the Sample Before Injection: If impurities are suspected, an additional purification step using column chromatography (e.g., on an amino-phase HPLC column) can remove interfering substances before GC analysis.[11]

Frequently Asked Questions (FAQs)

1. What is the typical fatty acid composition of corn oil?

Corn oil is rich in polyunsaturated fatty acids. A typical composition includes a high percentage of linoleic acid (a polyunsaturated omega-6 fatty acid), followed by oleic acid (a monounsaturated omega-9 fatty acid), and smaller amounts of saturated fatty acids like palmitic acid and stearic acid.[3][4]

2. Why is transesterification necessary?

Transesterification is the process of converting triglycerides (the main component of corn oil) into fatty acid methyl esters (FAMEs) and glycerol.[2] This is necessary because FAMEs are less viscous and more volatile than triglycerides, which makes them suitable for analysis by gas chromatography and easier to purify.

3. What are the most common methods for purifying this compound from the FAME mixture?

The most common methods include:

  • Winterization: A process to remove saturated FAMEs by cooling the mixture and filtering out the crystallized components.[8][7][9]

  • Urea Complexation: This technique separates FAMEs based on their structure. Saturated and monounsaturated FAMEs form crystalline inclusion complexes with urea, while polyunsaturated FAMEs like this compound do not and remain in the liquid phase.[5][6][14]

  • Column Chromatography: Techniques like silver ion chromatography can separate FAMEs based on the number and configuration of double bonds.[14]

  • Molecular Distillation: This can be used as a final polishing step to achieve high purity.[5]

4. How can I monitor the progress of the transesterification reaction?

The progress of the reaction can be monitored using thin-layer chromatography (TLC). Spot the reaction mixture on a TLC plate and develop it in a suitable solvent system (e.g., hexane/diethyl ether). The disappearance of the triglyceride spot and the appearance of the FAME spot indicate the progression of the reaction. Gas chromatography (GC) can provide a more quantitative assessment of the conversion.

5. What is the expected yield and purity of this compound after purification?

The yield and purity depend on the chosen purification method. For instance, a study on purifying ethyl linoleate (structurally similar to this compound) using urea complexation achieved a concentration of 45.06%, which was further increased to 60.45% after molecular distillation.[5] Another study on concentrating linoleic acid from sunflower oil via urea complexation reported a purity of 87.8% with a recovery of 83.4%.[15]

6. How should I store purified this compound?

This compound is an unsaturated fatty acid ester and is susceptible to oxidation. It should be stored under an inert atmosphere (e.g., nitrogen or argon) at a low temperature, typically -20°C or -80°C, to minimize degradation.[16] The use of antioxidants may also be considered for long-term storage.

Data Presentation

Table 1: Comparison of Purification Techniques for Unsaturated Fatty Acid Esters

Purification MethodPrinciple of SeparationTypical Purity AchievedAdvantagesDisadvantagesReference
Winterization Difference in melting points (crystallization of saturated FAMEs at low temperatures).Enrichment of unsaturated FAMEs, specific purity depends on initial composition.Simple, cost-effective for removing bulk saturated FAMEs.Not highly selective for specific unsaturated FAMEs.[8][7][9]
Urea Complexation Formation of crystalline inclusion complexes of urea with saturated and monounsaturated FAMEs.Can increase linoleate concentration significantly (e.g., to over 80%).[15]Highly effective for separating based on degree of unsaturation.Requires use of organic solvents and precise temperature control.[5][6]
Silver Ion Chromatography Differential complexation of silver ions with the double bonds of unsaturated FAMEs.High purity, capable of separating isomers.Excellent separation of FAMEs with varying degrees of unsaturation.More complex and expensive than other methods.[14]
Molecular Distillation Separation based on molecular weight under high vacuum.Can achieve high purity (e.g., >60% for ethyl linoleate after initial enrichment).Effective for final purification of thermally sensitive compounds.Requires specialized equipment.[5]

Experimental Protocols

Protocol 1: Transesterification of Corn Oil to Fatty Acid Methyl Esters (FAMEs)

Materials:

  • Corn oil

  • Methanol (anhydrous)

  • Sodium hydroxide (NaOH) pellets

  • Hexane

  • Distilled water

  • Anhydrous sodium sulfate

  • Hydrochloric acid (HCl), dilute solution (optional, for neutralization)

Procedure:

  • Preparation of Sodium Methoxide Catalyst: In a dry flask, carefully dissolve 1.25 g of NaOH in 22 mL of anhydrous methanol with stirring. This should be done shortly before use as sodium methoxide is sensitive to moisture.[1]

  • Reaction Setup: Place 100 g of corn oil into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Heat the oil to 60°C.[1]

  • Transesterification Reaction: Once the oil reaches 60°C, add the freshly prepared sodium methoxide solution. Stir the mixture vigorously for 1 to 1.5 hours, maintaining the temperature at 60°C.[1]

  • Phase Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow it to stand. Two distinct layers will form: an upper layer of methyl esters (biodiesel) and a lower layer of glycerol.[1]

  • Glycerol Removal: Carefully drain and discard the lower glycerol layer.

  • Washing and Neutralization:

    • Add warm distilled water (approximately 20% of the volume of the ester layer) to the separatory funnel, gently shake, and allow the layers to separate. Drain the lower aqueous layer containing residual catalyst, methanol, and soaps.[1]

    • Repeat the washing step 2-3 more times, or until the wash water is neutral. A neutralization step with dilute HCl before washing can improve separation and yield.[1]

  • Drying: Transfer the washed FAME layer to a clean, dry flask and add anhydrous sodium sulfate to remove any remaining water. Swirl the flask and let it sit for about 30 minutes.

  • Filtration: Filter the FAMEs to remove the sodium sulfate. The resulting clear, yellowish liquid is the crude FAME mixture, which can be analyzed by GC or further purified.

Protocol 2: Purification of this compound using Urea Complexation

Materials:

  • Crude FAME mixture from Protocol 1

  • Urea

  • Methanol or 95% Ethanol

  • Hexane

Procedure:

  • Dissolution: In a flask, dissolve the crude FAME mixture in a solution of urea in methanol or 95% ethanol. A common starting point is a urea-to-FAMEs ratio of 2.5:1 (w/w) and an ethanol-to-urea ratio of 15:1 (w/w).[5] Heat the mixture gently with stirring until everything is dissolved.

  • Crystallization: Slowly cool the solution to a low temperature (e.g., -6°C) and allow it to crystallize for an extended period (e.g., 15 hours).[5] Saturated and monounsaturated FAMEs will form crystalline adducts with urea.

  • Filtration: Separate the urea-FAME crystals from the liquid filtrate by vacuum filtration at the low crystallization temperature. The filtrate is now enriched in polyunsaturated FAMEs, including this compound.

  • Filtrate Processing:

    • Wash the collected crystals with a small amount of cold hexane to recover any entrapped filtrate. Combine this hexane wash with the main filtrate.

    • To recover the FAMEs from the filtrate, add warm water. The urea will dissolve in the water, and the FAMEs will form an oily layer on top.

    • Extract the FAMEs with hexane.

  • Solvent Removal: Evaporate the hexane from the extracted FAMEs using a rotary evaporator to obtain the purified this compound-rich fraction.

  • Analysis: Analyze the purity of the this compound fraction using gas chromatography (GC).

Visualizations

G cluster_0 Transesterification cluster_1 Purification corn_oil Corn Oil (Triglycerides) reactor Reaction at 60°C corn_oil->reactor methanol Methanol methanol->reactor catalyst NaOH Catalyst catalyst->reactor separation Phase Separation reactor->separation glycerol Glycerol Byproduct separation->glycerol Remove crude_fame Crude FAMEs separation->crude_fame washing Water Washing crude_fame->washing drying Drying (Na2SO4) washing->drying urea Urea Complexation drying->urea filtration Low-Temp Filtration urea->filtration crystals Urea-Saturated FAME Crystals filtration->crystals Discard filtrate Filtrate (this compound Enriched) filtration->filtrate evaporation Solvent Evaporation filtrate->evaporation pure_ml Purified this compound evaporation->pure_ml

Caption: Experimental workflow for the purification of this compound from corn oil.

G cluster_0 Troubleshooting: Low FAME Yield low_yield Low FAME Yield cause1 Incomplete Reaction? low_yield->cause1 cause2 Catalyst Poisoning (Water/FFA)? low_yield->cause2 cause3 Soap Formation? low_yield->cause3 sol1 Optimize Temp/Time/Ratio cause1->sol1 Solution sol2 Pre-treat Oil (Dry/Esterify FFAs) cause2->sol2 Solution sol3 Improve Washing/Neutralization cause3->sol3 Solution

Caption: Logic diagram for troubleshooting low FAME yield.

References

Technical Support Center: Analysis of Methyl Linoleate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of methyl linoleate isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of separating and identifying these challenging compounds.

Troubleshooting Guide

This section addresses common problems encountered during the analysis of this compound isomers.

Question: Why are my this compound isomers co-eluting in my gas chromatogram?

Answer: Co-elution of this compound isomers is a frequent challenge due to their similar physical and chemical properties. Several factors can contribute to this issue:

  • Inappropriate GC Column: The choice of gas chromatography (GC) column is critical. Non-polar columns are generally inadequate for separating isomers. Highly polar stationary phases are necessary to resolve positional and geometric isomers.

  • Suboptimal GC Method Parameters: The temperature program, carrier gas flow rate, and injection parameters can significantly impact separation.

  • Insufficient Column Length: Longer capillary columns generally provide better resolution for complex mixtures of isomers.

Troubleshooting Steps:

  • Evaluate Your GC Column:

    • Use a Highly Polar Column: For resolving cis/trans isomers, highly polar cyanopropylsiloxane-based columns (e.g., CP-Sil 88, HP-88, SP-2560, and Rt-2560) are recommended.[1][2][3] Ionic liquid-based columns, such as SLB-IL111, have shown excellent performance in separating geometric isomers.[4]

    • Consider Column Length: For complex samples, longer columns (e.g., 100 meters) can provide the necessary resolution.[5][6]

  • Optimize GC Method Parameters:

    • Temperature Program: A slow temperature ramp can improve the separation of closely eluting peaks.

    • Carrier Gas: Ensure the carrier gas flow rate is optimized for your column dimensions and carrier gas type (e.g., helium, hydrogen).

  • Check for System Issues:

    • Column Installation: An improperly installed column can lead to peak broadening and poor separation. Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.

    • Leaks: Leaks in the GC system can affect carrier gas flow and lead to poor chromatography.[7]

Question: I can separate my isomers, but I cannot definitively identify the position of the double bonds from the mass spectrum. Why?

Answer: Standard electron ionization mass spectrometry (EI-MS) of fatty acid methyl esters (FAMEs) often does not provide diagnostic ions to determine the location of double bonds. This is because the high energy of electron ionization causes double bond migration, leading to non-specific fragmentation patterns.

Troubleshooting and Solutions:

  • Chemical Derivatization: To pinpoint double bond locations, derivatization of the FAMEs is necessary. This introduces functional groups at the site of the double bond, leading to characteristic fragmentation upon MS analysis.

    • Dimethyl Disulfide (DMDS) Adducts: Reacting FAMEs with DMDS forms adducts that, upon fragmentation in the mass spectrometer, yield ions that are indicative of the original double bond position.[8][9][10]

    • 4,4-Dimethyloxazoline (DMOX) Derivatives: DMOX derivatives provide clear fragmentation patterns that allow for the localization of double bonds.[11]

    • Picolinyl Esters: These derivatives also yield informative fragments for double bond localization.

  • Covalent Adduct Chemical Ionization Tandem Mass Spectrometry (CACI-MS/MS): This technique can be a powerful tool for identifying the positions of double bonds in FAMEs without derivatization.

Question: My derivatization reaction (e.g., DMDS) is not working efficiently, or I am getting complex, uninterpretable mass spectra.

Answer: Inefficient derivatization or the formation of multiple products can complicate analysis.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Reaction Time and Temperature: For DMDS derivatization, the reaction time and temperature can influence the formation of mono-adducts versus poly-adducts. For polyunsaturated FAMEs, lower temperatures and controlled reaction times are often necessary to favor the formation of mono-adducts, which are easier to interpret.[8]

    • Reagent Purity and Concentration: Ensure the purity of your derivatizing agents and solvents. The concentration of reagents like iodine in the DMDS reaction is critical.

  • Sample Purity: The presence of contaminants in the sample can interfere with the derivatization reaction. Ensure your FAME sample is clean before proceeding with derivatization.

  • Proper Sample Handling:

    • Anhydrous Conditions: Some derivatization reactions are sensitive to moisture. Ensure all glassware and solvents are dry.

    • Inert Atmosphere: To prevent oxidation of unsaturated fatty acids, perform reactions under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for separating this compound isomers?

A1: Highly polar capillary columns are the best choice. Cyanopropyl-based phases are widely used and effective for separating both positional and geometric isomers.[1][12] For enhanced separation of geometric (cis/trans) isomers, ionic liquid columns have demonstrated superior performance.[4][13]

Q2: Can I use a non-polar GC column for this compound isomer analysis?

A2: Non-polar columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase, are generally not suitable for separating this compound isomers as they primarily separate compounds based on boiling point, and isomers often have very similar boiling points.[14]

Q3: How can I improve the resolution of cis and trans isomers?

A3: To improve the resolution of cis and trans isomers:

  • Use a highly polar cyanopropyl or ionic liquid GC column.[1][4]

  • Increase the column length (e.g., 100 m).[5][6]

  • Optimize the GC oven temperature program with a slow ramp rate.

  • Consider using silver-ion high-performance liquid chromatography (Ag+-HPLC) for fractionation of isomers prior to GC analysis.

Q4: What are the expected limits of detection (LOD) and quantification (LOQ) for this compound isomers using GC-MS?

A4: The LOD and LOQ can vary depending on the specific instrument, method, and derivatization technique used. However, sensitive GC-MS methods can achieve LODs in the low femtomole range on-column.[15] For some GC-MS methods, LODs for FAMEs have been reported in the range of 11-12 ng/mL.[16] A study using a specific GC-MS setup reported an LOD of 3 ppm and an LOQ of 11 ppm for this compound.[17]

Q5: Are there alternatives to derivatization for identifying double bond positions?

A5: While derivatization is a common and effective approach, other techniques exist. Covalent Adduct Chemical Ionization Tandem Mass Spectrometry (CACI-MS/MS) can provide information on double bond location without prior derivatization. High-resolution mass spectrometry and advanced fragmentation techniques may also offer insights but are often less straightforward for routine analysis.

Data Presentation

Table 1: Comparison of GC Columns for the Separation of C18:2 Geometric Isomers

GC Column TypeStationary PhaseTypical PerformanceReference(s)
Non-polar5% Phenyl-methylpolysiloxanePoor separation of geometric isomers.[4]
Medium/High-PolarityCyanopropyl siloxane (e.g., DB-225MS)Partial separation of geometric isomers; some co-elution may occur.[4]
Highly PolarHigh-content cyanopropyl (e.g., HP-88, Rt-2560)Good separation of many cis/trans isomers.[1]
Extremely PolarIonic Liquid (e.g., SLB-IL111)Baseline separation of the four C18:2 geometric isomers (cis,cis; cis,trans; trans,cis; trans,trans) has been achieved.[4][13]

Table 2: Quantitative Performance Data for Selected FAME Analysis Methods

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (RSD%)Reference(s)
GC-MSFAMEs in human plasmaLow femtomol range on-column-< 10% CV[15]
GC-MSThis compound3 ppm11 ppm-[17]
GC-MSMethyl hexadecanoate11.94 ng/mL39.80 ng/mL< 7.16%[16]
GC-MSMethyl stearate11.90 ng/mL39.68 ng/mL< 7.16%[16]
GC-FIDMethyl oleate & linoleate--< 5%

Experimental Protocols

Protocol 1: Fatty Acid Methyl Ester (FAME) Preparation using Methanolic HCl

This protocol describes a common method for the preparation of FAMEs from lipids.

  • Reagent Preparation: Prepare a 2 M methanolic hydrochloride solution by carefully and slowly adding acetyl chloride to methanol (e.g., 2 mL acetyl chloride to 18 mL methanol). Caution: This reaction is exothermic.

  • Sample Preparation: Weigh approximately 25 mg of the oil or fat sample into a vial.

  • Esterification: Add the methanolic HCl reagent to the sample.

  • Incubation: Heat the mixture in a sealed vial at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 1-2 hours) to allow for complete esterification.

  • Extraction: After cooling, add a non-polar solvent such as hexane or heptane and water to the vial. Vortex thoroughly.

  • Phase Separation: Centrifuge the vial to achieve clear separation of the organic and aqueous layers.

  • Sample Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC analysis.

Protocol 2: DMDS Derivatization for Double Bond Localization

This protocol outlines the derivatization of FAMEs with dimethyl disulfide (DMDS) to determine double bond positions.

  • Sample Preparation: Dissolve approximately 10 mg of the FAME sample in 50 µL of hexane.[8]

  • Reagent Addition: Add 200 µL of DMDS and 40 µL of an iodine solution (60 mg of iodine in 1 mL of diethyl ether) to the sample vial.[8]

  • Reaction: Incubate the mixture. Reaction conditions can be varied to optimize for mono-adduct formation (e.g., room temperature for several hours or 50°C for 1 hour).[8]

  • Quenching: Stop the reaction by adding a 5% aqueous solution of sodium thiosulfate until the iodine color disappears.

  • Extraction: Add hexane and water, vortex, and centrifuge to separate the phases.

  • Analysis: Collect the upper hexane layer containing the DMDS adducts for GC-MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_derivatization Optional Derivatization for Positional Isomers Lipid_Sample Lipid Sample Esterification Esterification (e.g., Methanolic HCl) Lipid_Sample->Esterification FAMEs Fatty Acid Methyl Esters (FAMEs) Esterification->FAMEs GC_Separation GC Separation (Polar Column) FAMEs->GC_Separation Direct Analysis Derivatization Derivatization (e.g., DMDS) FAMEs->Derivatization MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis & Identification MS_Detection->Data_Analysis Derivatized_FAMEs Derivatized FAMEs Derivatization->Derivatized_FAMEs Derivatized_FAMEs->GC_Separation Analysis of Adducts

General workflow for the analysis of this compound isomers.

Troubleshooting_Coelution Start Co-elution of Isomers Observed Check_Column Is the GC column highly polar? Start->Check_Column Change_Column Switch to a highly polar (e.g., cyanopropyl or ionic liquid) column. Check_Column->Change_Column No Check_Method Are GC method parameters optimized? Check_Column->Check_Method Yes Resolution_Improved Resolution Improved Change_Column->Resolution_Improved Optimize_Method Optimize temperature program (slower ramp) and flow rate. Check_Method->Optimize_Method No Check_System Check for system issues (leaks, column installation). Check_Method->Check_System Yes Optimize_Method->Resolution_Improved Fix_System Perform system maintenance (fix leaks, reinstall column). Check_System->Fix_System Issues Found Check_System->Resolution_Improved No Issues Fix_System->Resolution_Improved

Decision tree for troubleshooting isomer co-elution in GC.

References

Technical Support Center: Methyl Linoleate Contamination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding, detecting, and mitigating methyl linoleate contamination in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in laboratory experiments?

This compound is the methyl ester of linoleic acid, an omega-6 fatty acid. It is a common component of various biological and commercial products. In a laboratory setting, it can be a source of contamination that may interfere with experimental results, particularly in sensitive assays used in drug discovery and development. Its presence can lead to artifacts, alter cellular signaling pathways, and compromise the integrity of research data.

Q2: What are the common sources of this compound contamination in the lab?

This compound contamination can originate from several sources within a typical laboratory environment. These include:

  • Plastic Lab Consumables: Polypropylene and other plastics used in microcentrifuge tubes, pipette tips, and cell culture flasks can leach fatty acid esters, including methyl linoleoleate, into solvents and aqueous solutions. This is a significant and often overlooked source of contamination.[1][2]

  • Biological Samples: this compound is a naturally occurring compound in many biological matrices, including cell membranes and serum used in cell culture media.

  • Reagents and Solvents: Certain grades of solvents or reagents may contain lipid impurities. It is crucial to use high-purity solvents and reagents suitable for your specific application.

  • Cross-Contamination: Improper handling of samples and reagents can lead to the transfer of this compound from a contaminated source to your experiment.

Q3: How can I prevent this compound contamination?

Preventing contamination is the most effective strategy. Here are some key preventative measures:

  • Use High-Quality Consumables: Whenever possible, use labware made from materials with low potential for leaching, such as glass or high-quality, certified low-leach plastics.

  • Solvent and Reagent Purity: Utilize high-purity, HPLC, or MS-grade solvents and reagents.

  • Proper Laboratory Practices: Adhere to strict aseptic techniques and good laboratory practices to minimize cross-contamination. This includes regularly cleaning lab surfaces and equipment.[3][4]

  • Dedicated Reagents and Equipment: For highly sensitive assays, consider using dedicated glassware, solvents, and other equipment that have not been exposed to potentially high concentrations of lipids.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Results in Cell-Based Assays

Symptoms:

  • Variability in cell viability or proliferation assays.

  • Alterations in cellular morphology.

  • Inconsistent results in signaling pathway studies (e.g., phosphorylation events).[5][6]

Possible Cause: this compound contamination in cell culture media or assay reagents. Fatty acid esters can modulate signaling pathways, such as the Akt/GSK3β pathway, and influence cell behavior.[5]

Troubleshooting Steps:

  • Analyze Blanks: Prepare and analyze "mock" samples containing only the cell culture medium, buffers, and solvents used in your experiment. This can help identify if the contamination is from one of these components.

  • Test Different Labware: If contamination is suspected from plastic consumables, repeat a small-scale experiment using glass alternatives where possible and compare the results.

  • Purify Key Reagents: If a specific reagent is suspected, consider purifying it using an appropriate method (see "Experimental Protocols" section) before use.

Issue 2: Artifacts in Analytical Measurements (e.g., GC-MS, LC-MS)

Symptoms:

  • Presence of an unexpected peak corresponding to the mass-to-charge ratio (m/z) of this compound in chromatograms.

  • High background signal in lipidomics or metabolomics analyses.[7]

Possible Cause: Contamination from extraction solvents, plasticware used during sample preparation, or carryover from previous samples.

Troubleshooting Workflow:

start Unexpected Peak Detected blank_analysis Analyze a Method Blank (Solvents and Reagents Only) start->blank_analysis peak_present Peak Present in Blank? blank_analysis->peak_present source_reagents Source is Likely Reagents or Solvents peak_present->source_reagents Yes source_sample_prep Source is Likely from Sample Handling or Matrix peak_present->source_sample_prep No clean_solvents Use New, High-Purity Solvents source_reagents->clean_solvents sample_cleanup Implement Sample Cleanup Protocol (LLE or SPE) source_sample_prep->sample_cleanup test_labware Test for Leaching from Labware (Incubate Solvents in Plastics) clean_solvents->test_labware leaching_present Leaching Detected? test_labware->leaching_present use_glassware Switch to Glassware or Low-Leach Plastics leaching_present->use_glassware Yes end_reagents Re-analyze leaching_present->end_reagents No use_glassware->end_reagents end_sample Re-analyze sample_cleanup->end_sample

Caption: Troubleshooting workflow for analytical artifacts.

Data Presentation

Table 1: Quantitative Data on Fatty Acid Leaching from Polypropylene (PP) Labware

AnalyteLabwareExtraction SolventLeached Concentration (ppm)Reference
Palmitic Acid (C16:0)Syringe and Syringe FilterDichloromethane:Methanol (4:1)6.6 ± 1.2[1][2]
Stearic Acid (C18:0)Syringe and Syringe FilterDichloromethane:Methanol (4:1)8.9 ± 2.1[1][2]

Note: While specific data for this compound is limited, this data for similar long-chain fatty acids highlights the potential for significant contamination from plastic labware.

Table 2: Efficiency of Lipid Removal Techniques

TechniqueSample MatrixTarget LipidsRemoval EfficiencyReference
Liquid-Liquid Extraction (LLE)Protein SolutionGeneral Lipids>90% (variable)[8]
Solid-Phase Extraction (SPE)Cheese LipidsPhospholipids~90% recovery[9]
Solid-Phase Extraction (SPE)Cell Culture MediaFatty Acid Methyl EstersConcentration dependent[10]

Experimental Protocols

Protocol 1: Detection of this compound in Biological Samples by GC-MS

This protocol is adapted for the analysis of fatty acid methyl esters (FAMEs) from biological samples.[11][12]

1. Sample Preparation and Lipid Extraction: a. To 1 mL of aqueous sample (e.g., cell culture supernatant, homogenized tissue), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture. b. Vortex vigorously for 15 minutes. c. Add 1.25 mL of chloroform and vortex for 1 minute. d. Add 1.25 mL of water and vortex for 1 minute. e. Centrifuge at 2,000 x g for 10 minutes to separate the phases. f. Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

2. Transesterification to FAMEs: a. Evaporate the collected organic phase to dryness under a gentle stream of nitrogen. b. Add 2 mL of 2% sulfuric acid in methanol to the dried lipid extract. c. Cap the tube tightly and heat at 80°C for 1 hour. d. Allow the tube to cool to room temperature. e. Add 1 mL of hexane and 0.5 mL of water, and vortex to extract the FAMEs into the hexane layer. f. Collect the upper hexane layer for GC-MS analysis.

3. GC-MS Analysis: a. GC Column: Use a suitable capillary column for FAME analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). b. Oven Program: Initial temperature of 100°C for 2 minutes, ramp to 250°C at 4°C/minute.[11] c. Injector: Splitless injection at 250°C. d. Carrier Gas: Helium at a constant flow rate. e. MS Detection: Electron impact (EI) ionization at 70 eV. Scan range of m/z 50-500. f. Identification: Identify this compound based on its retention time and characteristic mass spectrum.

Mass Spectral Data for this compound:

  • Molecular Ion (M+): m/z 294

  • Key Fragment Ions (m/z): 263, 95, 81, 67 (base peak), 55[13][14][15][16]

Protocol 2: Removal of this compound Contamination by Liquid-Liquid Extraction (LLE)

This protocol is a general method for removing lipids from aqueous samples such as protein solutions.[17]

  • Adjust the pH of the aqueous sample to be outside the isoelectric point of the protein of interest to ensure its solubility.

  • Add an equal volume of a non-polar organic solvent such as hexane or ethyl acetate.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 10 minutes to achieve a clean phase separation.

  • Carefully remove the upper organic layer containing the lipids.

  • Repeat the extraction (steps 2-5) two more times with fresh organic solvent for optimal removal.

  • The lower aqueous phase is now depleted of lipids.

Protocol 3: Removal of this compound Contamination by Solid-Phase Extraction (SPE)

This protocol utilizes a normal-phase SPE cartridge to separate lipids from a sample.[18][19][20]

  • Cartridge Conditioning: Condition a silica-based SPE cartridge by washing with 5 mL of hexane.

  • Sample Loading: Dissolve the dried sample extract in a small volume of hexane and load it onto the conditioned cartridge.

  • Elution of Non-polar Lipids: Elute non-polar lipids, including this compound, with 10 mL of a hexane:diethyl ether (9:1 v/v) mixture. Collect this fraction if this compound is the analyte of interest, or discard it if it is a contaminant.

  • Elution of More Polar Compounds: Elute more polar compounds of interest with a more polar solvent system (e.g., dichloromethane:methanol).

Signaling Pathways and Experimental Workflows

Potential Impact of this compound on Signaling Pathways

ML This compound (Contaminant) Akt Akt ML->Akt Inhibits Phosphorylation GSK3b GSK3β Akt->GSK3b Inhibits Phosphorylation BetaCatenin β-catenin GSK3b->BetaCatenin Leads to Degradation MITF MITF BetaCatenin->MITF Activates Transcription Melanogenesis Melanogenesis MITF->Melanogenesis Promotes

Caption: Potential interference of this compound with the Akt/GSK3β pathway.

Experimental Workflow for Investigating Contamination

The following workflow can be used to systematically investigate and address suspected this compound contamination.

start Suspected Contamination hypothesis Hypothesize Potential Sources (Labware, Reagents, etc.) start->hypothesis design_exp Design Control Experiments hypothesis->design_exp controls Include: - Method Blanks - Glassware vs. Plasticware - Fresh vs. Old Reagents design_exp->controls run_exp Execute Experiments controls->run_exp analyze Analyze for this compound (GC-MS or LC-MS) run_exp->analyze results Contamination Source Identified? analyze->results implement_changes Implement Corrective Actions: - Change Labware - Purify Reagents results->implement_changes Yes troubleshoot_further Troubleshoot Further results->troubleshoot_further No revalidate Re-validate Assay implement_changes->revalidate end Contamination Resolved revalidate->end

Caption: Workflow for investigating this compound contamination.

References

Safe handling and storage procedures for methyl linoleate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and storage of methyl linoleate, along with troubleshooting guides for common experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound is the methyl ester of linoleic acid, an omega-6 polyunsaturated fatty acid. In research, it is frequently used as a model substrate in studies of lipid peroxidation and antioxidant efficacy.[1][2] It also serves as a standard in the gas chromatographic analysis of fatty acid methyl esters (FAMEs) and is used in cell culture studies to investigate the effects of fatty acids on cellular processes.[3][4]

Q2: What are the primary hazards associated with this compound?

This compound is generally considered to have low acute toxicity but can cause mild skin and eye irritation upon contact.[5][6] The primary hazard is its susceptibility to autoxidation, especially when exposed to air, light, heat, and incompatible materials.[7][8] This process can lead to the formation of peroxides and other degradation products. Materials soaked with this compound, such as rags or absorbent materials, may undergo spontaneous combustion due to autoxidation.[9]

Q3: What are the proper personal protective equipment (PPE) requirements for handling this compound?

When handling this compound, it is essential to wear appropriate personal protective equipment to prevent skin and eye contact. This includes:

  • Safety glasses with side shields or chemical goggles.[5][10]

  • Chemical-resistant gloves (e.g., nitrile or neoprene).[10]

  • A lab coat or other protective clothing.[5][9]

  • In situations with a risk of generating aerosols or vapors, ensure adequate ventilation or use respiratory protection.[5][10]

Q4: How should I respond to a spill of this compound?

For minor spills, absorb the liquid with an inert material such as sand, earth, or vermiculite.[9] Collect the absorbed material into a suitable, labeled container for disposal.[10] Be aware that absorbent materials soaked with this compound can be a fire hazard due to autoxidation; it is recommended to wet the material with water before disposal.[9] For major spills, evacuate the area and alert the appropriate safety personnel.

Q5: What should I do in case of accidental exposure to this compound?

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Storage and Stability

Q6: What are the ideal storage conditions for this compound to ensure its stability?

To maintain the integrity and prevent degradation of this compound, it should be stored under the following conditions:

  • Temperature: Store in a cool, dry place.[5][10] Some suppliers recommend refrigeration or storage at -20°C for long-term stability.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[7]

  • Container: Keep the container tightly sealed and in its original packaging if possible.[5][9][10]

  • Light: Protect from light by using an amber vial or storing it in a dark location.

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[6][8]

Q7: How can I visually assess if my this compound has degraded?

Degradation of this compound may be indicated by a change in color from colorless or pale yellow to a more pronounced yellow or brownish hue. An off-odor may also develop. However, the absence of these signs does not guarantee that oxidation has not occurred. For sensitive experiments, it is advisable to use freshly opened or properly stored material.

Quantitative Data Summary

PropertyValueSource(s)
Molecular Formula C₁₉H₃₄O₂[7]
Molecular Weight 294.47 g/mol
Appearance Colorless to pale yellow liquid[11]
Melting Point -35 °C[8]
Boiling Point 192 °C at 4 mmHg
Density ~0.889 g/mL at 25 °C
Flash Point >110 °C

Experimental Protocols & Troubleshooting

Lipid Peroxidation Assay

Objective: To induce and measure the peroxidation of this compound as a model for lipid oxidation.

Detailed Methodology:

  • Preparation of this compound Emulsion:

    • Prepare a phosphate buffer (50 mM, pH 7.4).

    • Add this compound to the buffer to a final concentration of 1 mM.

    • Emulsify the mixture by sonication or vigorous vortexing until a homogenous, milky suspension is formed.

  • Induction of Peroxidation:

    • To initiate the reaction, add a freshly prepared solution of ferrous sulfate (FeSO₄) and ascorbic acid to the emulsion. Final concentrations should be in the range of 10-100 µM.

    • Incubate the mixture at 37°C with gentle shaking.

  • Measurement of Peroxidation:

    • At various time points, take aliquots of the reaction mixture.

    • Measure the formation of conjugated dienes, an early marker of lipid peroxidation, by spectrophotometry at 234 nm.

    • Alternatively, measure the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, using the Thiobarbituric Acid Reactive Substances (TBARS) assay.[12]

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
No or low peroxidation observed Inactive iron or ascorbic acid solutions.Prepare fresh solutions of ferrous sulfate and ascorbic acid immediately before use.
Poor emulsification of this compound.Ensure proper sonication or vortexing to create a stable emulsion. The addition of a small amount of a suitable detergent (e.g., Tween 20) may help, but check for interference with the assay.
Presence of antioxidants in the system.Ensure all glassware is thoroughly cleaned and that buffers and water are of high purity and free from contaminating antioxidants.
High background signal Autoxidation of this compound prior to the experiment.Use a fresh, unopened vial of this compound or a sample that has been properly stored under an inert atmosphere and protected from light. Purge solutions with nitrogen or argon before use.
Inconsistent results between replicates Inhomogeneous emulsion.Ensure the emulsion is well-mixed before aliquoting.
Temperature fluctuations during incubation.Use a calibrated water bath or incubator to maintain a constant temperature.
Preparation of this compound-BSA Complex for Cell Culture

Objective: To prepare a soluble and bioavailable form of this compound for use in cell culture experiments.

Detailed Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in ethanol (e.g., 100 mM).

    • Prepare a stock solution of fatty acid-free Bovine Serum Albumin (BSA) in sterile phosphate-buffered saline (PBS) or serum-free culture medium (e.g., 10% w/v).[6]

  • Complex Formation:

    • Warm the BSA solution to 37°C.[6]

    • Slowly add the this compound stock solution to the BSA solution while gently vortexing or stirring. The final molar ratio of this compound to BSA is critical and should be optimized for the specific cell type and experiment (a common starting point is 3:1 to 6:1).

    • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.[6][13]

  • Sterilization and Use:

    • Sterilize the this compound-BSA complex by passing it through a 0.22 µm filter.

    • The complex can then be diluted to the desired final concentration in the cell culture medium.

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
Cloudiness or precipitation in the final solution Exceeded the binding capacity of BSA.Decrease the molar ratio of this compound to BSA. Ensure the BSA is fully dissolved before adding the fatty acid.
Incorrect temperature during complexation.Maintain a constant temperature of 37°C during the incubation step.[6][13]
Cell toxicity observed High concentration of free this compound.Optimize the this compound:BSA ratio. Lower the final concentration of the complex in the culture medium.
Ethanol toxicity from the stock solution.Ensure the final concentration of ethanol in the culture medium is non-toxic (typically <0.1%). Prepare a vehicle control with the same amount of ethanol and BSA without the fatty acid.
Inconsistent cellular responses Variability in the preparation of the complex.Standardize the protocol for preparing the this compound-BSA complex, including incubation time, temperature, and mixing speed.
Degradation of this compound.Prepare the complex fresh for each experiment. Store the this compound stock solution properly.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Assess Hazards Assess Hazards Don PPE Don PPE Assess Hazards->Don PPE Chemical & Physical Hazards Identified Work in Ventilated Area Work in Ventilated Area Don PPE->Work in Ventilated Area Dispense Reagent Dispense Reagent Work in Ventilated Area->Dispense Reagent Perform Experiment Perform Experiment Dispense Reagent->Perform Experiment Dispose of Waste Dispose of Waste Perform Experiment->Dispose of Waste Experiment Complete Clean Work Area Clean Work Area Dispose of Waste->Clean Work Area Store Properly Store Properly Clean Work Area->Store Properly Troubleshooting_Lipid_Peroxidation Start Start Problem Inconsistent Results? Start->Problem Check_Emulsion Verify Homogeneity of This compound Emulsion Problem->Check_Emulsion Yes Re-run_Assay Re-run Assay Problem->Re-run_Assay No Check_Reagents Prepare Fresh FeSO₄ and Ascorbic Acid Solutions Check_Emulsion->Check_Reagents Check_Storage Use Fresh or Properly Stored this compound Check_Reagents->Check_Storage Check_Temp Ensure Constant Incubation Temperature Check_Storage->Check_Temp Check_Temp->Re-run_Assay

References

Technical Support Center: Methyl Linoleate Oxidation Induced by Iron and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the iron and ascorbic acid-induced oxidation of methyl linoleate.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Question Possible Cause(s) Suggested Solution(s)
Why am I not observing any lipid peroxidation (e.g., no increase in TBARS or conjugated dienes)? 1. Reagent Degradation: Ascorbic acid solutions are prone to oxidation. Ferrous iron (Fe²⁺) can oxidize to ferric iron (Fe³⁺), which is less reactive in initiating the Fenton reaction. 2. Incorrect pH: The pH of the reaction buffer can significantly impact the reaction rate. 3. Insufficient Reagent Concentration: The concentrations of iron, ascorbic acid, or this compound may be too low to produce a detectable signal. 4. Presence of Chelating Agents: Trace amounts of chelating agents (e.g., EDTA from buffers) can sequester iron, preventing it from participating in the reaction.1. Prepare Fresh Reagents: Always use freshly prepared ascorbic acid and iron solutions for each experiment. 2. Verify pH: Ensure your reaction buffer is at the optimal pH for the specific micellar system you are using. The presence of a Fe(II)/Fe(III) couple is essential for initiation, which is related to the pH of the micellar solutions.[1][2] 3. Optimize Concentrations: Perform a concentration-response experiment to determine the optimal concentrations of your reagents. 4. Use High-Purity Water: Prepare all solutions in high-purity, deionized water to avoid contamination with chelating agents.
My results show high variability between replicates. What could be the cause? 1. Inconsistent Mixing: Inadequate mixing of the reaction components can lead to localized differences in reaction rates. 2. Temperature Fluctuations: The rate of oxidation is sensitive to temperature changes. 3. Light Exposure: Photosensitive reactions can contribute to variability. 4. Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant errors.1. Standardize Mixing: Use a vortex mixer or standardized stirring protocol to ensure uniform mixing of reagents. 2. Maintain Constant Temperature: Perform all incubations in a temperature-controlled water bath or incubator. 3. Protect from Light: Conduct experiments under subdued lighting or in amber-colored tubes to minimize light-induced oxidation. 4. Calibrate Pipettes: Regularly calibrate your pipettes and use appropriate sizes for the volumes being dispensed.
The TBARS assay is giving a high background signal in my control samples. Why? 1. Sample Matrix Interference: Complex biological samples or buffers can contain substances that react with thiobarbituric acid (TBA), leading to a false-positive signal.[3] 2. Sample Oxidation During Preparation: Samples may undergo oxidation during homogenization or storage.1. Use a Sample Blank: For each sample, prepare a blank that contains all reagents except TBA to measure and subtract the background absorbance. For complex samples, a spectral scan from 400-700 nm is recommended to identify interfering substances.[3] 2. Add Antioxidants During Preparation: Consider adding an antioxidant like butylated hydroxytoluene (BHT) during sample homogenization to prevent in vitro oxidation.
The color in my TBARS assay is fading quickly after development. What should I do? Unstable Chromophore: The MDA-TBA adduct can be unstable under certain conditions.Read Absorbance Promptly: Measure the absorbance of your samples as soon as possible after the incubation and cooling steps.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind this compound oxidation induced by iron and ascorbic acid?

A1: The primary mechanism involves the Fenton reaction. Ascorbic acid acts as a pro-oxidant by reducing ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[4] The Fe²⁺ then reacts with hydrogen peroxide (which can be present in trace amounts or formed in situ) to generate highly reactive hydroxyl radicals (•OH). These radicals can abstract a hydrogen atom from this compound, initiating a chain reaction of lipid peroxidation.

Q2: What is the dual role of ascorbic acid in this reaction?

A2: Ascorbic acid can act as both a pro-oxidant and an antioxidant, depending on its concentration relative to iron. At low ascorbic acid-to-iron ratios (e.g., 1:1), it primarily acts as a pro-oxidant by reducing Fe³⁺ to Fe²⁺, thus promoting the Fenton reaction.[5][6] At higher ratios (e.g., above 8:1), its antioxidant properties dominate, and it can scavenge free radicals, inhibiting lipid peroxidation.[2]

Q3: Why is this experiment often performed in a micellar solution?

A3: this compound is a lipid and is not soluble in aqueous solutions. Micellar solutions, formed by surfactants like sodium dodecyl sulfate (SDS) or tetradecyltrimethylammonium bromide (TTAB), create an environment where the lipid can be dispersed, allowing it to interact with the water-soluble iron and ascorbic acid.[1][2]

Q4: How can I monitor the progress of the oxidation reaction?

A4: There are several methods to monitor the reaction:

  • Conjugated Diene Formation: The initial stages of linoleate oxidation involve the formation of conjugated dienes, which absorb light at approximately 233 nm.[7] This can be monitored spectrophotometrically.

  • TBARS Assay: This colorimetric assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation. The reaction between MDA and thiobarbituric acid (TBA) forms a pink adduct that can be quantified at 532 nm.[8]

  • Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry can be used to identify and quantify the various oxidation products of this compound.[1][2]

Q5: What are some common interfering substances in the TBARS assay?

A5: The TBARS assay is not entirely specific for MDA. Other aldehydes and sugars in the sample can react with TBA and contribute to the absorbance at 532 nm.[3] It is important to run appropriate controls and blanks to account for these interferences.

Data Presentation

The following tables summarize quantitative data on the effects of varying ascorbic acid to iron ratios on this compound oxidation.

Table 1: Effect of Ascorbic Acid/Fe(II) Molar Ratio on Lipid Peroxidation

Ascorbic Acid:Fe(II) Molar RatioEffect on Lipid PeroxidationReference
1:1Enhanced[5][6]
2.5:1Inhibited[5][6]
5:1Strongly Inhibited[5][6]
>8:1Complete Inhibition[2]

Experimental Protocols

Protocol 1: Induction of this compound Oxidation in a Micellar System

This protocol describes the induction of this compound oxidation by iron and ascorbic acid in an SDS micellar solution, followed by monitoring of conjugated diene formation.

Materials:

  • This compound

  • Sodium dodecyl sulfate (SDS)

  • Ferrous sulfate (FeSO₄)

  • L-Ascorbic acid

  • High-purity deionized water

  • Phosphate buffer (pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare the Micellar Solution: Prepare a stock solution of SDS in phosphate buffer (e.g., 100 mM).

  • Prepare this compound Emulsion: Add this compound to the SDS solution to the desired final concentration (e.g., 10 mM). Vortex vigorously to form a stable emulsion.

  • Prepare Reagent Solutions: Prepare fresh stock solutions of FeSO₄ and ascorbic acid in deionized water immediately before use.

  • Initiate the Reaction:

    • Place a known volume of the this compound emulsion in a cuvette.

    • Add the FeSO₄ solution to the desired final concentration.

    • Initiate the reaction by adding the ascorbic acid solution. Mix quickly by inverting the cuvette.

  • Monitor Conjugated Diene Formation: Immediately place the cuvette in the spectrophotometer and record the absorbance at 233 nm at regular time intervals.

Protocol 2: Measurement of Lipid Peroxidation by TBARS Assay

This protocol is for the quantification of malondialdehyde (MDA), a secondary product of lipid peroxidation.

Materials:

  • Sample from the oxidation reaction

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Hydrochloric acid (HCl)

  • Malondialdehyde bis(dimethyl acetal) or similar standard

  • Heating block or water bath at 95°C

  • Spectrophotometer

Procedure:

  • Prepare TBA Reagent: Prepare a solution of TBA in a suitable acidic buffer (e.g., 0.67% TBA in a solution of 15% TCA and 0.25 M HCl).

  • Sample Preparation:

    • Take an aliquot of your reaction mixture.

    • Add an equal volume of cold TCA solution (e.g., 20%) to precipitate proteins and stop the reaction.

    • Centrifuge to pellet the precipitate.

  • Reaction with TBA:

    • Transfer the supernatant to a new tube.

    • Add the TBA reagent.

    • Incubate at 95°C for 60 minutes.[9]

  • Measurement:

    • Cool the samples on ice for 10 minutes.[9]

    • Centrifuge to remove any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Quantification: Prepare a standard curve using a known concentration of MDA standard and calculate the concentration of MDA in your samples.

Visualizations

Fenton_Reaction_Pathway cluster_initiation Initiation Phase cluster_propagation Propagation Phase Fe3 Fe³⁺ (Ferric Iron) Fe2 Fe²⁺ (Ferrous Iron) Fe3->Fe2 Reduction Fe2->Fe3 Oxidation OH_radical •OH (Hydroxyl Radical) Ascorbate Ascorbic Acid Dehydroascorbate Dehydroascorbic Acid Ascorbate->Dehydroascorbate e⁻ H2O2 H₂O₂ H2O2->OH_radical Fenton Reaction L_radical Lipid Radical (L•) OH_radical->L_radical H Abstraction ML This compound (LH) LOO_radical Lipid Peroxyl Radical (LOO•) L_radical->LOO_radical + O₂ O2 O₂ LOO_radical->L_radical Propagation LOOH Lipid Hydroperoxide (LOOH) LOO_radical->LOOH + LH LH_again This compound (LH) Propagation Chain Propagation

Caption: Fenton reaction and lipid peroxidation pathway.

Experimental_Workflow prep_micelles Prepare this compound in Micellar Solution initiate_reaction Initiate Reaction in Cuvette prep_micelles->initiate_reaction prep_reagents Prepare Fresh FeSO₄ and Ascorbic Acid Solutions prep_reagents->initiate_reaction monitor_cd Monitor Conjugated Dienes (Absorbance at 233 nm) initiate_reaction->monitor_cd take_aliquots Take Aliquots at Time Points initiate_reaction->take_aliquots data_analysis Data Analysis and Quantification monitor_cd->data_analysis stop_reaction Stop Reaction (e.g., with TCA) take_aliquots->stop_reaction tbars_assay Perform TBARS Assay stop_reaction->tbars_assay measure_tbars Measure MDA-TBA Adduct (Absorbance at 532 nm) tbars_assay->measure_tbars measure_tbars->data_analysis

Caption: Experimental workflow for this compound oxidation.

References

Technical Support Center: Methyl Linoleate Oxidation Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals studying the effect of solvents on the rate of methyl linoleate oxidation.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent fundamentally affect the rate of this compound oxidation?

The rate of this compound oxidation is significantly influenced by the solvent's properties, particularly its polarity. Studies have shown that the rate of oxidation increases with an increase in the dielectric constant of the solvent[1]. Polar solvents can influence the transition states of the oxidation reactions and the solubility of reactants like oxygen. Non-polar solvents are typically used to extract neutral lipids, while more polar solvents like ethanol or methanol are required to disrupt the hydrogen bonds and electrostatic forces associated with more complex lipids[2].

Q2: What are the primary products formed during the initiated oxidation of this compound in a solvent?

When oxidation is initiated by a radical initiator like azobisisobutyronitrile (AIBN), four main conjugated diene hydroperoxides are formed almost quantitatively. These are 13-hydroperoxy-9-cis, 11-trans- (2a), 13-hydroperoxy-9-trans, 11-trans- (3a), 9-hydroperoxy-10-trans, 12-cis- (4a), and 9-hydroperoxy-10-trans, 12-trans- (5a) octadecadienoic acid methyl esters[1].

Q3: My experiment involves antioxidants. How do they affect the reaction in solution?

Antioxidants like vitamin E and vitamin C act as chain-breaking antioxidants, suppressing the oxidation of this compound and creating an induction period[3][4]. Vitamin E can trap two peroxy radicals, and when vitamin C is also present, it can regenerate vitamin E after it has scavenged a radical[3][4]. If your oxidation rate is unexpectedly low, the presence of these or other antioxidants in your sample could be the cause.

Q4: Can the isomeric form of my starting this compound affect the oxidation kinetics?

Absolutely. The oxidation kinetics of conjugated this compound differ substantially from that of non-conjugated (methylene-interrupted) this compound[5]. Under mild conditions, conjugated this compound oxidizes later than its non-conjugated counterpart and follows a different pattern, where polymerization products are the first and major compounds formed, with negligible formation of oxidized monomers[5].

Q5: How does oxidation in a micellar solution differ from a pure organic solvent?

Micellar solutions introduce a complex microenvironment. The type of surfactant and the pH of the solution become critical. For instance, Fe(II) can catalyze this compound oxidation in cationic tetradecyltrimethylammonium bromide (TTAB) micelles but not in anionic sodium dodecyl sulfate (SDS) micelles[6][7]. The presence of a Fe(II)/Fe(III) couple is essential for initiating the oxidation, and the effectiveness of co-catalysts like ascorbic acid is also dependent on the micellar environment[6][7].

Troubleshooting Guide

IssuePossible CauseRecommended Action
Oxidation Rate is Slower Than Expected Presence of Antioxidants: Your this compound or solvent may contain endogenous or contaminating antioxidants (e.g., tocopherols).[3][4]Purify the this compound and use high-purity (HPLC-grade) solvents. Consider performing a peroxide value test on your starting material.
Low Oxygen Concentration: The reaction medium is not sufficiently saturated with oxygen, which is a key reactant.[1]Ensure a consistent and controlled supply of purified oxygen or air is bubbled through the reaction mixture.
Ineffective Initiator: The radical initiator (e.g., AIBN) may have degraded or is being used at a temperature too low for efficient decomposition.Store initiators under recommended conditions. Verify that the reaction temperature is appropriate for the chosen initiator's half-life.
Solvent Polarity: You are using a non-polar solvent, which can slow the rate of oxidation.[1]If compatible with your experimental goals, consider using a solvent with a higher dielectric constant.
Oxidation Rate is Faster Than Expected or Inconsistent Presence of Pro-oxidants: The sample or solvent is contaminated with metal ions, such as iron (Fe) or copper (Cu).[8]Use high-purity reagents and consider washing glassware with a chelating agent (e.g., EDTA) solution prior to use.
Uncontrolled Photooxidation: The experimental setup is exposed to light, which can induce photooxidation, especially if photosensitizers are present.[9]Conduct experiments in the dark or using vessels wrapped in aluminum foil unless photooxidation is the intended mechanism.
Pre-oxidized Substrate: The starting this compound already contains hydroperoxides, which can accelerate the reaction.Check the peroxide value (PV) of the starting material. Purify if necessary, for example, by distillation.[10]
Product Profile Differs from Published Results Different Isomers in Starting Material: Using conjugated this compound instead of the standard non-conjugated form will lead to different products and kinetics.[5]Verify the isomeric purity of your this compound using techniques like GC or HPLC.
Alternative Oxidation Mechanism: Conditions may favor a different pathway (e.g., singlet oxygen mechanism in photooxidation vs. free radical mechanism in AIBN-initiated oxidation).[9]Review your experimental setup. The presence of a photosensitizer and light will lead to different products than a radical initiator in the dark.[9]
Solvent Interaction: In some cases, solvents like pyridine can be directly involved in the reaction, altering the outcome.[11]Consult the literature for potential reactivity of your chosen solvent under the experimental conditions.

Quantitative Data Summary

The rate of this compound oxidation is directly correlated with the polarity of the solvent. The following table summarizes the relationship between the solvent's dielectric constant and the observed oxidation rate, as described in the literature[1].

SolventDielectric Constant (ε)Relative Rate of Oxidation
n-Hexane1.88Low
Benzene2.28Moderate
Chloroform4.81Higher
Acetonitrile37.5High
Methanol32.7High

Note: This table illustrates the general trend. Absolute rates depend on specific experimental conditions such as temperature and initiator concentration.

Experimental Protocols

Protocol 1: AIBN-Initiated Oxidation in an Organic Solvent

This protocol is based on the methodology for studying free-radical chain oxidation of this compound[1].

  • Materials:

    • Purified this compound (peroxide value of zero)[10]

    • Azobisisobutyronitrile (AIBN)

    • High-purity solvent (e.g., acetonitrile, methanol)

    • High-purity nitrogen and oxygen gas

  • Preparation of this compound:

    • To ensure purity, this compound can be prepared from high-quality oils (e.g., corn oil) via methods like crystallization of tetrabromides[10].

    • The final product should be purified by distillation. Crucially, from the final purification steps until use, the this compound should be handled under a nitrogen atmosphere to prevent premature oxidation[10].

  • Experimental Procedure:

    • Dissolve a known concentration of purified this compound and AIBN in the chosen solvent in a reaction vessel suitable for gas flow.

    • Place the vessel in a temperature-controlled bath (e.g., 50°C)[1].

    • Initially, purge the solution with nitrogen to remove dissolved oxygen.

    • To start the reaction, switch the gas flow to purified oxygen at a controlled rate.

    • Monitor the reaction progress by measuring oxygen uptake over time or by taking aliquots at specific intervals for analysis.

  • Analysis:

    • The concentration of this compound and its hydroperoxide products can be quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization[5][12].

    • The formation of conjugated dienes can be monitored by UV spectroscopy[1].

Protocol 2: Photosensitized Oxidation in Methanol

This protocol describes a method for generating oxidation products via a singlet oxygen mechanism[9].

  • Materials:

    • This compound

    • Methanol (HPLC grade)

    • Photosensitizer (e.g., Methylene blue, Tetraphenylporphine)

    • Oxygen gas

    • Light source (e.g., 250W lamp)

    • Sodium borohydride (NaBH₄) for product reduction before analysis

  • Experimental Procedure:

    • In a flask, dissolve this compound (e.g., 100 mg) and the photosensitizer (e.g., 25 mg Methylene blue) in methanol (e.g., 50 mL)[9].

    • Place the flask in a cooling bath (e.g., 6°C) and begin bubbling oxygen through the solution.

    • Expose the stirring reaction mixture to the light source for a defined period (e.g., 7 hours)[9].

  • Analysis:

    • After the reaction, the resulting hydroperoxides are typically reduced to more stable hydroxides by adding a reducing agent like NaBH₄[9].

    • The final products (e.g., hydroxy-octadecadienoates) are then identified and quantified, often by separating via HPLC and analyzing with GC-MS[9].

Visualized Workflows

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start prep_ml Purify Methyl Linoleate (ML) start->prep_ml prep_sol Select & Prepare Solvent start->prep_sol mix Combine ML, Solvent, & Initiator/Sensitizer prep_ml->mix prep_sol->mix react Incubate under Controlled Conditions (Temp, O2, Light) mix->react monitor Monitor Reaction (e.g., O2 Uptake) react->monitor analyze Analyze Products (HPLC, GC-MS) monitor->analyze end End analyze->end

Caption: General experimental workflow for studying this compound oxidation.

troubleshooting_logic start Unexpected Oxidation Results? slow_rate Rate Too Slow? start->slow_rate Yes fast_rate Rate Too Fast or Inconsistent? start->fast_rate No cause_antioxidant Cause: Antioxidants in Sample/Solvent? slow_rate->cause_antioxidant Yes cause_no_o2 Cause: Insufficient Oxygen Supply? slow_rate->cause_no_o2 Yes cause_initiator Cause: Ineffective Initiator? slow_rate->cause_initiator Yes cause_prooxidant Cause: Metal Ion Contamination? fast_rate->cause_prooxidant Yes cause_light Cause: Uncontrolled Light Exposure? fast_rate->cause_light Yes cause_preoxidized Cause: Pre-oxidized Starting Material? fast_rate->cause_preoxidized Yes wrong_products Incorrect Product Profile? fast_rate->wrong_products No, but... cause_isomer Cause: Wrong Isomer (Conjugated vs. Non-)? wrong_products->cause_isomer Yes cause_mechanism Cause: Different Oxidation Mechanism? wrong_products->cause_mechanism Yes

Caption: Troubleshooting logic for unexpected oxidation experiment results.

References

Validation & Comparative Analysis

A Comparative Analysis of Methyl Linoleate and Ethyl Linoleate in Biological Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides a comprehensive comparison of methyl linoleate and ethyl linoleate, focusing on their biological activities, metabolism, and potential therapeutic applications. The information is supported by experimental data, detailed protocols, and visual representations of key biological pathways.

Introduction

This compound and ethyl linoleate are the methyl and ethyl esters of linoleic acid, an essential omega-6 fatty acid. Their esterification modifies the physicochemical properties of linoleic acid, potentially influencing their absorption, metabolism, and biological effects. While both compounds are utilized in various research and commercial applications, including cosmetics and drug delivery, a direct comparative analysis of their biological performance is often lacking in readily accessible literature. This guide aims to bridge that gap by consolidating available data and providing a clear, objective comparison.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and ethyl linoleate. It is important to note that direct comparative studies with side-by-side quantitative data are limited. The data presented here is collated from individual studies.

Table 1: Comparison of Anti-Melanogenic Properties

ParameterThis compoundEthyl LinoleateCell LineNotes
Inhibition of Melanin Content Significantly blocked forskolin-induced melanogenesis[1][2]Reduced α-MSH-induced melanin production to 30.40% of control at 400 µM[3]B16F10 Murine MelanomaThis compound's effect was qualitatively described as significant, while quantitative data is available for ethyl linoleate.
Inhibition of Tyrosinase Activity Significantly inhibited forskolin-induced tyrosinase activity[1][2]Reduced intracellular tyrosinase activity; protein levels reduced to 50.02% of α-MSH control at 400 µM[3]B16F10 Murine MelanomaEthyl linoleate was shown to not directly inhibit mushroom tyrosinase activity, suggesting an indirect mechanism of action.
IC50 Value Not ReportedNot ReportedB16F10 Murine MelanomaWhile both compounds are effective, specific IC50 values for melanogenesis inhibition were not found in the reviewed literature.

Table 2: Comparison of Anti-Inflammatory Properties

ParameterThis compoundEthyl LinoleateCell Line/ModelNotes
Inhibition of Pro-inflammatory Mediators Data not availableInhibits LPS-induced COX-2 and iNOS expression, and pro-inflammatory cytokine production[4]RAW 264.7 MacrophagesThe anti-inflammatory properties of ethyl linoleate are documented, but a direct comparison with this compound is lacking.
IC50 Value Not ReportedNot ReportedRAW 264.7 MacrophagesSpecific IC50 values for the inhibition of inflammatory markers were not found for either compound.

Biological Activities and Mechanisms of Action

Anti-Melanogenic Effects

Both this compound and ethyl linoleate have demonstrated the ability to inhibit melanogenesis, making them of interest to the cosmetics industry for skin whitening applications.[1][2] A study directly comparing the two found that both esters significantly blocked melanogenesis induced by forskolin in B16 melanoma cells.[1][2] The proposed mechanism for this inhibition is the suppression of cyclic AMP (cAMP) production.[1][5]

Further investigation into ethyl linoleate has elucidated a more detailed signaling pathway. Ethyl linoleate was found to inhibit α-melanocyte-stimulating hormone (α-MSH)-induced melanogenesis by targeting the Akt/GSK3β/β-catenin signaling pathway.[3][6] Treatment with ethyl linoleate led to a decrease in the phosphorylation of Akt and GSK3β, which in turn reduced the levels of β-catenin and subsequently downregulated the expression of microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related protein 1 (TRP1).[3]

Melanogenesis_Inhibition_by_Ethyl_Linoleate cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Akt Akt MC1R->Akt Activates Ethyl_Linoleate Ethyl Linoleate p_Akt p-Akt Ethyl_Linoleate->p_Akt Inhibits p_GSK3b p-GSK3β Ethyl_Linoleate->p_GSK3b Inhibits Akt->p_Akt Phosphorylation p_Akt->p_GSK3b Phosphorylates GSK3b GSK3β beta_catenin β-catenin p_GSK3b->beta_catenin Stabilizes MITF MITF beta_catenin->MITF Activates Tyrosinase Tyrosinase MITF->Tyrosinase Transcription TRP1 TRP1 MITF->TRP1 Transcription Melanin Melanin Synthesis Tyrosinase->Melanin TRP1->Melanin Anti_Inflammatory_Pathway_of_Ethyl_Linoleate cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK Activates IKK IKK TLR4->IKK Activates Ethyl_Linoleate Ethyl Linoleate Ethyl_Linoleate->MAPK Inhibits Ethyl_Linoleate->IKK Inhibits HO1 HO-1 Ethyl_Linoleate->HO1 Induces NF_kappa_B_active NF-κB (active) MAPK->NF_kappa_B_active Activates I_kappa_B IκB IKK->I_kappa_B Phosphorylates (degradation) NF_kappa_B_inactive NF-κB (inactive) NF_kappa_B_inactive->NF_kappa_B_active Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS) HO1->Pro_inflammatory_Genes Inhibits NF_kappa_B_active->Pro_inflammatory_Genes Transcription Melanogenesis_Assay_Workflow Start Start Cell_Culture Culture B16F10 cells Start->Cell_Culture Seeding Seed cells in plates Cell_Culture->Seeding Treatment Treat with compounds + inducer (α-MSH) Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation Analysis Perform Analyses Incubation->Analysis Melanin_Assay Melanin Content Assay Analysis->Melanin_Assay Tyrosinase_Assay Tyrosinase Activity Assay Analysis->Tyrosinase_Assay Western_Blot Western Blot Analysis Analysis->Western_Blot End End Melanin_Assay->End Tyrosinase_Assay->End Western_Blot->End Anti_Inflammatory_Assay_Workflow Start Start Cell_Culture Culture RAW 264.7 cells Start->Cell_Culture Seeding Seed cells in plates Cell_Culture->Seeding Pre_treatment Pre-treat with compounds Seeding->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Incubation Incubate Stimulation->Incubation Analysis Perform Analyses Incubation->Analysis NO_Assay Nitric Oxide (Griess) Assay Analysis->NO_Assay Cytokine_Assay Cytokine (ELISA) Assay Analysis->Cytokine_Assay Western_Blot Western Blot Analysis Analysis->Western_Blot End End NO_Assay->End Cytokine_Assay->End Western_Blot->End

References

A Comparative Analysis of C-H Bond Dissociation Energies in Methyl Linoleate and Methyl Oleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the carbon-hydrogen (C-H) bond dissociation energies (BDEs) in methyl linoleate and methyl oleate. Understanding these values is critical for professionals in fields such as lipidomics, food science, and drug development, as they directly correlate with the susceptibility of these fatty acid methyl esters to oxidation, a key process in product stability, shelf-life, and biological activity. This document summarizes theoretical and supportive experimental data, details relevant experimental methodologies, and provides visualizations to clarify the underlying chemical principles.

Introduction to Lipid Oxidation and Bond Dissociation Energy

Lipid peroxidation is a critical process that impacts the quality and stability of foods, biofuels, and pharmaceutical formulations. It is a radical-chain reaction initiated by the abstraction of a hydrogen atom from a fatty acid chain. The ease with which this hydrogen atom can be removed is quantified by the C-H bond dissociation energy (BDE). A lower BDE indicates a weaker bond, making the hydrogen atom more susceptible to abstraction and, consequently, the lipid more prone to oxidation.

Methyl oleate, a monounsaturated fatty acid methyl ester, and this compound, a polyunsaturated counterpart, exhibit significantly different oxidative stabilities. This difference is fundamentally rooted in the BDEs of their respective C-H bonds, particularly those adjacent to the carbon-carbon double bonds (allylic and bis-allylic positions).

Quantitative Comparison of Bond Dissociation Energies

While direct experimental determination of BDEs for large molecules like this compound and methyl oleate is challenging, extensive computational studies using high-level quantum chemical methods, such as density functional theory (DFT), provide reliable estimates. These theoretical values are strongly supported by indirect experimental evidence, such as observed oxidation rates.

The key takeaway is the significantly lower BDE of the bis-allylic C-H bonds at the C-11 position in this compound. These hydrogens are flanked by two double bonds, which effectively stabilizes the resulting carbon-centered radical through resonance. Methyl oleate possesses only singly allylic hydrogens, which are more strongly bonded.

Fatty Acid Methyl EsterBond Type of InterestPositionCalculated BDE (kcal/mol)Reference Type
This compound Bis-allylic C-HC-11~77-80Theoretical/Computational
Methyl Oleate Allylic C-HC-8, C-11~85-88Theoretical/Computational

Note: The BDE for this compound is based on calculated values for linoleic acid, a very close structural analog. The values for methyl oleate are typical calculated BDEs for allylic C-H bonds in similar systems.

The Chemical Basis for Differential Stability

The profound difference in the BDEs of the most labile C-H bonds in this compound and methyl oleate dictates their susceptibility to autoxidation. The lower BDE in this compound means that less energy is required to initiate the lipid peroxidation chain reaction, leading to a much faster rate of oxidation compared to methyl oleate.

BDE_Comparison cluster_linoleate This compound (Polyunsaturated) cluster_oleate Methyl Oleate (Monounsaturated) linoleate Two Double Bonds bis_allylic Bis-allylic C-H Bonds (weaker) linoleate->bis_allylic creates low_bde Low BDE (~77-80 kcal/mol) bis_allylic->low_bde results in high_reactivity High Susceptibility to Oxidation low_bde->high_reactivity leads to oleate One Double Bond allylic Allylic C-H Bonds (stronger) oleate->allylic creates high_bde Higher BDE (~85-88 kcal/mol) allylic->high_bde results in low_reactivity Lower Susceptibility to Oxidation high_bde->low_reactivity leads to

Figure 1. The relationship between the degree of unsaturation and C-H bond dissociation energy.

Experimental Protocols for BDE Determination

Several advanced experimental techniques can be employed to determine the bond dissociation energies of molecules. While specific protocols for this compound and methyl oleate are not commonly found in general literature, a representative workflow can be described based on shock tube pyrolysis coupled with laser absorption spectroscopy . This method is suitable for studying the thermal decomposition of molecules at high temperatures and low pressures, allowing for the investigation of unimolecular dissociation pathways.

Generalized Experimental Workflow: Shock Tube Pyrolysis
  • Sample Preparation: A dilute mixture of the fatty acid methyl ester (e.g., 0.1-1% this compound) in an inert bath gas, typically argon, is prepared. The low concentration ensures that unimolecular decomposition is the dominant initial process.

  • Shock Wave Generation: The gas mixture is introduced into the driven section of a shock tube. A high-pressure driver gas (e.g., helium) is rapidly released by rupturing a diaphragm, generating a shock wave that travels through the sample mixture.

  • Heating and Pyrolysis: The shock wave compresses and heats the gas mixture to a precisely controlled high temperature (e.g., 1200-1800 K) in a very short time (microseconds). This initiates the pyrolysis of the fatty acid methyl ester.

  • Radical Formation: The weakest bonds in the molecule, in this case, the bis-allylic C-H bonds in this compound, will be the first to break, leading to the formation of a fatty acid radical and a hydrogen atom.

  • Time-Resolved Species Detection: Laser absorption spectroscopy is used to monitor the concentration of the resulting radical species or other key products over time. For example, a specific wavelength of UV light can be used to measure the concentration of the methyl radical.

  • Kinetic Modeling: The experimentally obtained concentration-time profiles are then compared to the predictions of a detailed chemical kinetic model. By fitting the model to the experimental data, the rate constants for the bond fission reactions can be determined.

  • BDE Calculation: The bond dissociation energy is then derived from the determined rate constants using statistical mechanics and transition state theory (e.g., RRKM theory).

experimental_workflow start Start sample_prep 1. Sample Preparation (Dilute FAME in Argon) start->sample_prep shock_tube 2. Shock Tube Introduction sample_prep->shock_tube pyrolysis 3. Shock Wave Heating & Pyrolysis (1200-1800 K) shock_tube->pyrolysis detection 4. Time-Resolved Species Detection (Laser Absorption Spectroscopy) pyrolysis->detection kinetic_modeling 5. Kinetic Modeling & Data Fitting detection->kinetic_modeling bde_calc 6. BDE Calculation (RRKM Theory) kinetic_modeling->bde_calc end End bde_calc->end

Figure 2. A generalized workflow for determining BDEs using shock tube pyrolysis.

Conclusion

The presence of a bis-allylic methylene group in this compound results in a significantly lower C-H bond dissociation energy compared to the allylic C-H bonds in methyl oleate. This fundamental chemical property is the primary reason for the much higher susceptibility of polyunsaturated fatty acid methyl esters to oxidation. While direct experimental BDE values for these specific molecules are scarce, the combination of robust computational data and indirect experimental evidence from oxidation studies provides a clear and consistent picture. The methodologies outlined here, such as shock tube pyrolysis, represent the state-of-the-art for experimentally validating these crucial thermochemical parameters. This understanding is paramount for developing effective strategies to mitigate lipid oxidation and enhance the stability of a wide range of products.

A Comparative Guide to the Oxidative Behavior of Methyl Linoleate and Methyl Linolenate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the oxidative behavior of two common polyunsaturated fatty acid methyl esters (FAMEs): methyl linoleate (C18:2) and methyl linolenate (C18:3). Understanding their relative oxidative stability, the products formed, and the underlying mechanisms is critical for researchers in fields ranging from food science and nutrition to drug formulation and materials science. This document summarizes key experimental data, provides detailed methodologies for assessing oxidation, and visualizes the chemical pathways involved.

Introduction to Oxidative Susceptibility

This compound and methyl linolenate are esters of the essential fatty acids, linoleic acid and α-linolenic acid, respectively. Their susceptibility to oxidation is primarily dictated by the number of double bonds in their acyl chains. Methyl linolenate, with three double bonds, possesses two bis-allylic methylene groups, whereas this compound, with two double bonds, has only one. These methylene groups have lower bond dissociation energies, making them preferential sites for hydrogen abstraction and the initiation of autoxidation. Consequently, methyl linolenate is significantly more prone to oxidation than this compound.

Quantitative Comparison of Oxidative Behavior

The oxidative degradation of this compound and methyl linolenate can be quantified through various experimental parameters. The following tables summarize key data from comparative studies.

Table 1: Comparative Oxidation Rates and Weight Gain

ParameterThis compoundMethyl LinolenateReference
Relative Rate of Reaction with Oxygen 1~2[1]
Maximal Weight Increase (Autoxidation in Dark) 16.9%22.3%[2]
Maximal Weight Increase (Autoxidation in Light) 14.4%20.8%[2]
Induction Period (Autoxidation in Dark) ~40 days~1 week[2]

Table 2: Activation Energy for Oxygen Uptake

CompoundActivation EnergyReference
This compound Higher
Methyl Linolenate Lower

Key Experimental Protocols for Assessing Lipid Oxidation

Accurate assessment of the oxidative state of this compound and methyl linolenate relies on standardized experimental protocols. Below are detailed methodologies for two common assays.

Determination of Peroxide Value (PV)

The peroxide value is a measure of the concentration of primary oxidation products (peroxides and hydroperoxides).

Principle: This method involves the reduction of hydroperoxides by potassium iodide in an acidic medium. The liberated iodine is then titrated with a standardized sodium thiosulfate solution.

Reagents:

  • Acetic acid-chloroform solvent mixture (3:2 v/v)

  • Saturated potassium iodide (KI) solution

  • 0.1 N or 0.01 N Sodium thiosulfate (Na₂S₂O₃) solution, standardized

  • 1% Starch indicator solution

Procedure:

  • Weigh approximately 5 g of the oil sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution.

  • Allow the solution to stand with occasional shaking for exactly 1 minute.

  • Add 30 mL of distilled water.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution, with constant and vigorous shaking, until the yellow color almost disappears.

  • Add 0.5 mL of starch indicator solution.

  • Continue the titration, shaking vigorously, until the blue color just disappears.

  • A blank determination should be performed concurrently.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = volume of titrant for the sample (mL)

  • B = volume of titrant for the blank (mL)

  • N = normality of the sodium thiosulfate solution

  • W = weight of the sample (g)

Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay measures secondary oxidation products, primarily malondialdehyde (MDA), which form a colored complex with thiobarbituric acid (TBA).

Principle: Malondialdehyde, a secondary product of lipid peroxidation, reacts with two molecules of thiobarbituric acid under acidic conditions at high temperature to form a pink-red chromogen, which is measured spectrophotometrically at 532 nm.

Reagents:

  • Thiobarbituric acid (TBA) reagent: 0.375% (w/v) TBA in 0.25 M HCl.

  • Trichloroacetic acid (TCA) solution: 15% (w/v) TCA in distilled water.

  • MDA standard solution (e.g., from 1,1,3,3-tetramethoxypropane).

Procedure:

  • To 1 mL of the sample solution, add 2 mL of the TBA reagent.

  • Mix thoroughly and heat in a boiling water bath for 15 minutes.

  • Cool the samples to room temperature.

  • Centrifuge the samples at 3000 rpm for 15 minutes to remove any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.

  • Prepare a standard curve using known concentrations of MDA.

  • Calculate the concentration of TBARS in the sample from the standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds

GC-MS is a powerful technique for identifying and quantifying volatile secondary oxidation products.

Principle: Volatile compounds are extracted from the sample, separated by gas chromatography, and identified by their mass spectra.

General Procedure:

  • Extraction: Volatile compounds can be extracted using methods like headspace solid-phase microextraction (HS-SPME) or solvent extraction.

  • GC Separation: The extracted volatiles are injected into a GC equipped with a suitable capillary column (e.g., a polar column like a wax-type column for separating aldehydes and ketones). The oven temperature is programmed to separate the compounds based on their boiling points.

  • MS Detection: The separated compounds are introduced into a mass spectrometer. Electron ionization (EI) is commonly used, and the resulting fragmentation patterns are compared to a mass spectral library for identification.

  • Quantification: Quantification can be achieved by using an internal standard and creating calibration curves for specific volatile compounds of interest.

Visualization of Oxidative Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the autoxidation pathway of polyunsaturated fatty acids and a typical experimental workflow for analyzing lipid oxidation.

Autoxidation Pathway of Polyunsaturated Fatty Acids

Autoxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_decomposition Decomposition PUFA Polyunsaturated Fatty Acid (LH) L_radical Alkyl Radical (L•) PUFA->L_radical Initiator Initiator (e.g., hv, Metal ion) Initiator->L_radical H• abstraction LOO_radical Peroxyl Radical (LOO•) L_radical->LOO_radical + O₂ O2_1 O₂ O2_1->LOO_radical LOOH Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) LOO_radical->LOOH + LH - L• PUFA_2 Another PUFA (LH) PUFA_2->LOOH L_radical_2 Alkyl Radical (L•) Decomposition Decomposition (e.g., heat, metal ions) LOOH->Decomposition Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Decomposition->Secondary_Products Lipid_Oxidation_Workflow Sample Sample (this compound or Methyl Linolenate) Oxidation Induce Oxidation (e.g., Heat, Light, Metal Catalyst) Sample->Oxidation Primary_Analysis Primary Oxidation Analysis Oxidation->Primary_Analysis Secondary_Analysis Secondary Oxidation Analysis Oxidation->Secondary_Analysis PV_Assay Peroxide Value (PV) Assay Primary_Analysis->PV_Assay TBARS_Assay TBARS Assay Secondary_Analysis->TBARS_Assay GCMS_Analysis GC-MS Analysis of Volatiles Secondary_Analysis->GCMS_Analysis Data_Analysis Data Analysis and Comparison PV_Assay->Data_Analysis TBARS_Assay->Data_Analysis GCMS_Analysis->Data_Analysis

References

GC-MS vs. GC-FID: A Comparative Guide for the Determination of Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in lipid analysis, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID) for the quantification of fatty acid methyl esters (FAMEs) is a critical decision. While GC-FID has traditionally been the workhorse for quantitative FAME analysis, the increasing accessibility and enhanced capabilities of GC-MS present it as a powerful alternative. This guide provides an objective comparison of the two techniques, supported by experimental data, to aid in selecting the most appropriate method for your analytical needs.

At a Glance: Key Performance Metrics

The quantitative performance of GC-MS and GC-FID for FAME analysis has been a subject of comparative studies. While GC-FID is often lauded for its robustness and wide linear range, GC-MS offers unparalleled selectivity and sensitivity, which is particularly advantageous for complex biological samples where definitive analyte confirmation is crucial.[1]

A direct comparative study by Dodds et al. (2005) provides valuable insights into the performance characteristics of both techniques. The following tables summarize the key validation parameters from this study, offering a side-by-side comparison of GC-FID with two common types of mass spectrometers: quadrupole (QP-MS) and ion trap (IT-MS).

Table 1: Instrument Precision (% RSD for FAME Standard Mixture)
FAMEGC-FIDGC-QP-MS (TIC)GC-IT-MS (TIC)
14:0 0.41.82.5
16:0 0.31.32.2
18:0 0.31.12.1
18:1n-9 0.31.12.0
18:2n-6 0.31.12.0
20:4n-6 0.31.12.0
22:6n-3 0.31.22.1

Data sourced from Dodds et al. (2005). TIC = Total Ion Current.

Table 2: Limits of Detection (LOD) in pg on-column
FAMEGC-FIDGC-QP-MS (SIM)GC-IT-MS (Selected Ions)
18:0 1.20.020.1

Data sourced from Dodds et al. (2005). SIM = Selected Ion Monitoring.

Table 3: Linearity (Correlation Coefficient, r²)
DetectorLinearity (r²)
GC-FID > 0.999
GC-QP-MS > 0.998
GC-IT-MS > 0.997

Data sourced from Dodds et al. (2005).

Qualitative vs. Quantitative Performance

Traditionally, GC-MS has been predominantly used for the qualitative analysis of FAMEs, leveraging its ability to provide structural information for compound identification.[1] In contrast, GC-FID has been the preferred method for quantification due to its high precision and broad linear range.[1] However, studies have shown that the quantitative performance of GC-MS is comparable to that of GC-FID, with the added benefit of spectrometric confirmation of the analytes.[1]

One study found that while GC-FID provided greater resolution for saturated fatty acids, GC-MS demonstrated higher sensitivity for unsaturated fatty acids.[2] Furthermore, the use of GC-MS can lead to the identification of a greater number of FAMEs in a sample compared to GC-FID.[2]

Experimental Workflow

The general workflow for the comparative analysis of FAMEs using GC-MS and GC-FID is outlined below. This process involves sample preparation, including lipid extraction and derivatization to FAMEs, followed by instrumental analysis.

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Biological Sample Lipid_Extraction Lipid Extraction (e.g., Folch Method) Sample->Lipid_Extraction Derivatization Derivatization to FAMEs (e.g., with BF3/Methanol) Lipid_Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation Split GC_Separation->Split GC_FID GC-FID Split->GC_FID GC_MS GC-MS Split->GC_MS FID_Data FID Data Analysis (Quantification) GC_FID->FID_Data MS_Data MS Data Analysis (Identification & Quantification) GC_MS->MS_Data Comparison Comparative Analysis FID_Data->Comparison MS_Data->Comparison

Experimental workflow for comparative FAME analysis.

Experimental Protocols

The following are generalized experimental protocols for the determination of FAMEs by GC-FID and GC-MS, based on common methodologies.

Sample Preparation and Derivatization

A crucial step in FAME analysis is the conversion of fatty acids in the lipid extract to their corresponding methyl esters. This is typically achieved through esterification or transesterification.

  • Lipid Extraction: Lipids are extracted from the sample matrix using a suitable solvent system, such as the Folch method (chloroform:methanol, 2:1, v/v).

  • Derivatization: A common method involves transesterification with a reagent like 14% boron trifluoride in methanol (BF3/Methanol).

    • To the extracted lipid sample, add 1 mL of 0.5 M methanolic NaOH.

    • Heat the mixture in a sealed vial at 100°C for 5 minutes.

    • After cooling, add 2 mL of 14% BF3/Methanol and heat again at 100°C for 30 minutes.

    • Cool the vial and add 1 mL of saturated NaCl solution and 1 mL of hexane.

    • Vortex the mixture and centrifuge to separate the layers.

    • The upper hexane layer containing the FAMEs is collected for GC analysis.

GC-FID Analysis
  • Gas Chromatograph: Agilent 6890 GC system (or equivalent).

  • Column: Fused-silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a polar stationary phase like cyanopropyl polysiloxane.

  • Injector: Split/splitless injector at 250°C with a split ratio of 20:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp 1: Increase to 180°C at 10°C/min.

    • Ramp 2: Increase to 240°C at 5°C/min, hold for 10 min.

  • Detector: Flame Ionization Detector (FID) at 275°C.

  • Data Acquisition: Peak areas are integrated for quantification.

GC-MS Analysis
  • Gas Chromatograph: Agilent 6890 GC system (or equivalent).

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector (or equivalent quadrupole or ion trap MS).

  • Column: Same as GC-FID.

  • Injector: Same as GC-FID.

  • Carrier Gas: Same as GC-FID.

  • Oven Temperature Program: Same as GC-FID.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode:

      • Full Scan: For qualitative identification (e.g., m/z 50-550).

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitoring characteristic ions for each FAME.

  • Data Acquisition: Total ion chromatograms (TIC) or extracted ion chromatograms are used for quantification.

Conclusion

Both GC-FID and GC-MS are highly capable techniques for the determination of fatty acid methyl esters. The choice between them should be guided by the specific requirements of the analysis.

  • GC-FID is a robust and highly precise technique, making it an excellent choice for routine quantitative analysis where the identity of the FAMEs is well-established and high throughput is required.

  • GC-MS offers superior sensitivity and selectivity, providing unequivocal identification of FAMEs, which is critical for complex samples or when analyzing for trace-level components. The ability to perform both qualitative and quantitative analysis in a single run makes GC-MS a versatile and powerful tool in lipidomics research and drug development.[1]

Ultimately, for comprehensive fatty acid profiling, a combination of both techniques can be employed, using GC-FID for robust quantification and GC-MS for confident identification and confirmation of FAMEs.

References

The Influence of Trans-Trans Methyl Linoleate on Prostaglandin Precursors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of trans-trans methyl linoleate on the precursors of prostaglandins, essential signaling molecules involved in a myriad of physiological and pathological processes. Drawing from experimental data, this document elucidates the impact of this specific fatty acid isomer on the prostaglandin synthesis pathway and presents detailed methodologies for relevant assays.

Executive Summary

Dietary trans-fatty acids have long been a subject of intense research due to their implications for cardiovascular health and inflammation. Among these, trans-trans this compound, a geometric isomer of the essential fatty acid linoleic acid, has been shown to significantly perturb the biosynthesis of prostaglandins. Experimental evidence robustly indicates that trans-trans this compound competitively inhibits the enzymatic conversion of cis-linoleic acid into crucial prostaglandin precursors, namely dihomo-γ-linolenic acid (DGLA) and arachidonic acid (AA). This inhibition leads to a marked reduction in the systemic levels of key prostaglandins such as PGE1 and PGE2. The primary mechanism underlying this effect is the impairment of the delta-6 desaturase enzyme, a rate-limiting step in the synthesis of long-chain polyunsaturated fatty acids.

Comparison of Dietary Fatty Acids on Prostaglandin Precursors and Prostaglandin Levels

The following tables summarize the quantitative data from a key study investigating the effects of different dietary fatty acids on the levels of prostaglandin precursors in rat platelet lipids and the corresponding serum prostaglandin concentrations.

Table 1: Effect of Dietary Fatty Acids on Prostaglandin Precursor Levels in Rat Platelet Lipids [1]

Treatment GroupDietary Fat CompositionDihomo-γ-linolenic Acid (C20:3ω6) (%)Arachidonic Acid (C20:4ω6) (%)
A Hydrogenated Coconut OilTrace2.0
B trans-trans this compoundTrace1.4
C Equal mixture of cis- and trans-trans this compound0.114.1
D cis-methyl linoleate (Control)0.3317.6

Table 2: Effect of Dietary Fatty Acids on Serum Prostaglandin Levels in Rats [1]

Treatment GroupDietary Fat CompositionProstaglandin E1 (PGE1) (ng/ml)Prostaglandin E2 (PGE2) (ng/ml)
A Hydrogenated Coconut Oil1.10 ± 0.242.19 ± 0.85
B trans-trans this compound0.22 ± 0.020.15 ± 0.03
C Equal mixture of cis- and trans-trans this compound3.51 ± 0.5811.64 ± 2.63
D cis-methyl linoleate (Control)5.69 ± 0.5924.89 ± 4.35

Signaling Pathways and Experimental Workflow

To visually represent the biochemical processes and experimental designs discussed, the following diagrams are provided in the DOT language.

G cluster_pathway Prostaglandin Synthesis Pathway cis_LA cis-Linoleic Acid D6D Delta-6 Desaturase cis_LA->D6D tt_LA trans-trans this compound tt_LA->D6D Inhibition GLA γ-Linolenic Acid D6D->GLA Elongase DGLA Dihomo-γ-linolenic Acid (PGE1 Precursor) GLA->DGLA Delta-5 Desaturase AA Arachidonic Acid (PGE2 Precursor) DGLA->AA COX Cyclooxygenase (COX) DGLA->COX AA->COX PGH1 PGH1 COX->PGH1 PGH2 PGH2 COX->PGH2 PGE1 Prostaglandin E1 PGH1->PGE1 PGE2 Prostaglandin E2 PGH2->PGE2

Figure 1. Prostaglandin synthesis pathway and the inhibitory effect of trans-trans this compound.

G cluster_workflow Experimental Workflow for Animal Feeding Study start Weanling Male Rats dietA Diet A: Hydrogenated Coconut Oil start->dietA dietB Diet B: trans-trans this compound start->dietB dietC Diet C: 50% cis- & 50% trans-trans This compound start->dietC dietD Diet D: cis-methyl linoleate start->dietD feeding 12-Week Feeding Period dietA->feeding dietB->feeding dietC->feeding dietD->feeding collection Sample Collection (Blood, Platelets, Tissues) feeding->collection analysis Biochemical Analysis collection->analysis fatty_acid Fatty Acid Profiling (Gas Chromatography) analysis->fatty_acid prostaglandin Prostaglandin Measurement (ELISA/RIA) analysis->prostaglandin results Data Analysis & Comparison fatty_acid->results prostaglandin->results

Figure 2. Generalized experimental workflow for investigating the effects of dietary fats on prostaglandin metabolism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols employed in studies of this nature.

Fatty Acid Analysis in Platelets by Gas Chromatography (GC)

This protocol details the extraction and quantification of fatty acids from rat platelets.

  • Sample Preparation:

    • Isolate platelets from whole blood by differential centrifugation.

    • Wash the platelet pellet with a suitable buffer (e.g., phosphate-buffered saline).

    • Extract total lipids from the platelet pellet using a chloroform:methanol (2:1, v/v) mixture, following the method of Folch et al.

  • Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the lipid extract to dryness under a stream of nitrogen.

    • Saponify the lipid residue by refluxing with 0.5 N NaOH in methanol.

    • Methylate the resulting fatty acid salts by refluxing with 14% boron trifluoride in methanol.

  • Gas Chromatography Analysis:

    • Extract the FAMEs with hexane.

    • Inject the hexane extract into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a fused silica capillary column coated with a polar stationary phase).

    • Identify individual FAMEs by comparing their retention times with those of known standards.

    • Quantify the fatty acids by integrating the peak areas and expressing them as a percentage of the total fatty acids.

Prostaglandin E1 (PGE1) and E2 (PGE2) Measurement in Serum by ELISA

This protocol provides a general procedure for the quantification of PGE1 and PGE2 in serum samples using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Sample Collection and Preparation:

    • Collect whole blood and allow it to clot at room temperature.

    • Centrifuge the clotted blood to separate the serum.

    • Store the serum at -80°C until analysis.

  • ELISA Procedure:

    • Prepare a standard curve using known concentrations of PGE1 or PGE2.

    • Add standards and serum samples to the wells of a microplate pre-coated with a capture antibody specific for the target prostaglandin.

    • Add a fixed amount of biotinylated prostaglandin conjugate to each well. This will compete with the prostaglandin in the sample for binding to the capture antibody.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated prostaglandin.

    • Wash the plate again.

    • Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

    • Stop the reaction with a stop solution.

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

    • The concentration of the prostaglandin in the samples is inversely proportional to the color intensity and is determined by interpolating from the standard curve.

Delta-6 Desaturase (D6D) Activity Assay

This assay measures the activity of the D6D enzyme, which is crucial for the conversion of linoleic acid to γ-linolenic acid.

  • Microsome Preparation:

    • Homogenize liver tissue in a buffered sucrose solution.

    • Perform differential centrifugation to isolate the microsomal fraction, which contains the D6D enzyme.

  • Enzyme Reaction:

    • Incubate the microsomal preparation with radiolabeled [1-14C]linoleic acid as the substrate in a reaction buffer containing necessary cofactors (e.g., ATP, CoA, NADH, and MgCl2).

    • Incubate at 37°C for a specified time to allow the desaturation reaction to occur.

    • Stop the reaction by adding a strong base (e.g., KOH in methanol).

  • Analysis of Products:

    • Saponify the lipids and acidify the mixture to protonate the fatty acids.

    • Extract the fatty acids with an organic solvent (e.g., hexane).

    • Separate the substrate (linoleic acid) from the product (γ-linolenic acid) using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).

    • Quantify the amount of radiolabeled product formed using a scintillation counter.

    • Enzyme activity is typically expressed as picomoles of product formed per minute per milligram of microsomal protein.

Conclusion

The available evidence strongly indicates that trans-trans this compound acts as a potent inhibitor of prostaglandin synthesis. This is primarily achieved by reducing the availability of essential precursors, arachidonic acid and dihomo-γ-linolenic acid, through the inhibition of delta-6 desaturase. For researchers in drug development, this highlights the potential for dietary fatty acids to significantly modulate inflammatory and other prostaglandin-mediated pathways. Further investigation into the specific interactions between various fatty acid isomers and the enzymes of the prostaglandin synthesis pathway could unveil novel therapeutic targets for a range of diseases. The experimental protocols provided herein offer a foundation for conducting such research with rigor and reproducibility.

References

Beyond Methyl Esters: A Comparative Guide to Fatty Acid Derivatization for GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking enhanced performance and structural elucidation in fatty acid analysis, this guide offers a comparative overview of alternatives to traditional fatty acid methyl esters (FAMEs). While FAMEs are the workhorse for routine gas chromatography (GC) analysis, certain applications benefit from alternative derivatization strategies. This guide provides a side-by-side comparison of key alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal method for your analytical needs.

Performance Comparison of Derivatization Methods

The choice of derivatization reagent significantly impacts the performance of fatty acid analysis by GC. Key considerations include derivatization efficiency, stability of the resulting esters, chromatographic behavior, and the information obtainable from mass spectrometry (MS). The following table summarizes the quantitative performance of common alternatives compared to FAMEs.

ParameterFatty Acid Methyl Esters (FAMEs)Trimethylsilyl (TMS) Esterstert-Butyldimethylsilyl (t-BDMS) EstersPicolinyl Esters
Derivatization Efficiency High, well-established methods.Generally high, but sensitive to moisture.[1]High, less sensitive to moisture than TMS.High, but can be a multi-step process.[2]
Relative GC Retention Time BaselineLonger than FAMEsSignificantly longer than FAMEs and TMS estersSignificantly longer than FAMEs
Stability of Derivative Good for routine analysis.Limited, sensitive to hydrolysis.[1]More stable than TMS esters.[3]Good
MS Fragmentation Provides molecular weight and some fragmentation, but limited structural information (e.g., double bond position).[2]Provides molecular weight. Fragmentation can be complex.[1]Prominent [M-57]+ ion, useful for molecular weight determination.[3]Provides detailed structural information, including double bond and branch positions.[2]
Key Advantages Well-characterized, extensive libraries, cost-effective.Can derivatize other functional groups simultaneously.[1]Increased stability, useful for complex matrices.Excellent for structural elucidation by GC-MS.[2]
Key Disadvantages Limited structural information from MS.Moisture sensitivity, potential for artifacts.[1]Increased molecular weight can lead to longer retention times.Longer retention times, derivatization can be more complex.

Experimental Protocols

Detailed methodologies for the preparation of FAMEs and their alternatives are crucial for reproducible results. Below are representative protocols for the derivatization methods discussed.

Fatty Acid Methyl Esterification (FAMEs) using BF₃-Methanol

This is a widely used method for the preparation of FAMEs from free fatty acids.

Materials:

  • Sample containing free fatty acids

  • 14% Boron trifluoride (BF₃) in methanol

  • Saturated sodium chloride (NaCl) solution

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • To 100 µL of the sample, add 50 µL of 14% BF₃ in methanol.

  • Cap the vial and heat at 60°C for 60 minutes.

  • After cooling to room temperature, add 0.5 mL of saturated NaCl solution and vortex for 10 seconds.

  • Add 0.6 mL of hexane, vortex, and allow the layers to separate.

  • Transfer the upper hexane layer to a new vial containing anhydrous Na₂SO₄ to remove any residual water.

  • The sample is now ready for GC analysis.[1]

Trimethylsilylation (TMS) using BSTFA + TMCS

This method is suitable for the derivatization of fatty acids to their TMS esters.

Materials:

  • Sample containing fatty acids

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Dichloromethane (DCM) or other suitable solvent

Protocol:

  • Combine 100 µL of the acid sample with 50 µL of BSTFA with 1% TMCS in an autosampler vial.

  • Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.

  • After cooling, add a suitable solvent such as DCM.

  • The sample is ready for GC or GC-MS analysis.[1]

Picolinyl Ester Synthesis for Structural Analysis

Picolinyl esters are particularly valuable for determining the position of double bonds and other structural features of fatty acids by GC-MS.

Materials:

  • Fatty acid sample

  • Thionyl chloride

  • 3-Pyridylcarbinol (3-hydroxymethylpyridine)

  • Hexane

  • Anhydrous sodium sulfate

Protocol:

  • The fatty acids are first converted to their acid chlorides by reacting with thionyl chloride.

  • The resulting acid chloride is then reacted with 3-pyridylcarbinol to form the picolinyl ester.[2]

  • The reaction mixture is then worked up by adding water and extracting the picolinyl esters with hexane.

  • The hexane layer is dried over anhydrous sodium sulfate and concentrated before GC-MS analysis.

Visualizing Derivatization Workflows and a Key Analytical Advantage

The following diagrams, generated using Graphviz, illustrate the general experimental workflow for fatty acid derivatization and the unique advantage of picolinyl esters in structural analysis.

G cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis FattyAcid Fatty Acid Sample FAME Methylation (e.g., BF3/Methanol) FattyAcid->FAME TMS Silylation (e.g., BSTFA) FattyAcid->TMS Picolinyl Picolinyl Esterification FattyAcid->Picolinyl GC Gas Chromatography (GC) FAME->GC TMS->GC Picolinyl->GC

Fatty Acid Derivatization Workflow for GC Analysis.

The fragmentation pattern of picolinyl esters in a mass spectrometer provides valuable structural information that is not readily obtained from FAMEs.

G cluster_ionization Mass Spectrometry (EI) cluster_fragmentation Charge-Remote Fragmentation cluster_output Structural Information PicolinylEster Picolinyl Ester Derivative RadicalCation Radical Cation Formation (on Pyridine Ring) PicolinylEster->RadicalCation Electron Impact H_Abstraction Hydrogen Abstraction from Alkyl Chain RadicalCation->H_Abstraction RadicalSite Radical Site Formation on Alkyl Chain H_Abstraction->RadicalSite ChainCleavage Specific Chain Cleavage RadicalSite->ChainCleavage DiagnosticIons Diagnostic Fragment Ions ChainCleavage->DiagnosticIons Structure Determine Double Bond & Branch Positions DiagnosticIons->Structure

Picolinyl Ester Fragmentation Pathway in GC-MS.

Conclusion

While FAMEs remain a staple for routine fatty acid analysis, alternative derivatization methods offer significant advantages for specific applications. For enhanced stability and analysis in complex matrices, silyl derivatives, particularly t-BDMS esters, are a robust choice. For researchers focused on the detailed structural elucidation of fatty acids, including the precise location of double bonds and branching points, picolinyl esters are the superior option for GC-MS analysis. The selection of the appropriate derivatization strategy should be guided by the specific analytical goals, the nature of the sample matrix, and the available instrumentation.

References

A Comparative Analysis of Fatty Acid Methyl Esters in Biodiesel: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the composition of biodiesel and its impact on fuel properties is paramount. This guide provides a detailed comparative analysis of the most common fatty acid methyl esters (FAMEs) found in biodiesel, supported by experimental data and standardized protocols.

The performance of biodiesel as a fuel is intrinsically linked to its FAME composition, which varies depending on the feedstock source. Key fuel properties such as cetane number, oxidative stability, cold flow behavior, and viscosity are dictated by the chain length and degree of unsaturation of these ester molecules. This guide will delve into a quantitative comparison of major FAMEs and outline the methodologies used to determine these critical parameters.

Quantitative Comparison of Key FAME Properties

The following tables summarize the key performance indicators for the most prevalent saturated and unsaturated fatty acid methyl esters in biodiesel. These values represent a consolidation of data from various scientific sources and are crucial for predicting the overall performance of a biodiesel blend.

Table 1: Comparison of Key Fuel Properties of Common Fatty Acid Methyl Esters (FAMEs) in Biodiesel

Fatty Acid Methyl Ester (FAME)AbbreviationFormulaCetane NumberOxidative Stability (Induction Period, hours)Cloud Point (°C)Pour Point (°C)Kinematic Viscosity (at 40°C, mm²/s)
Methyl PalmitateC16:0C₁₇H₃₄O₂74.3 - 85.9[1][2]High28 - 3227 - 304.4[3]
Methyl StearateC18:0C₁₉H₃₈O₂75.6 - 86.9[1][4]Very High38 - 4037 - 395.8 (at 40°C)
Methyl OleateC18:1C₁₉H₃₆O₂56 - 73.8[4][5]Moderate-6 to -2-9 to -54.5 - 4.6[6]
Methyl LinoleateC18:2C₁₉H₃₄O₂~37Low[7][8]-18 to -15-21 to -18~3.6
Methyl LinolenateC18:3C₁₉H₃₂O₂~23Very Low[8][9]-38 to -35-41 to -38~3.0

Table 2: FAME Composition of Biodiesel from Various Feedstocks (% by weight)

Fatty Acid Methyl EsterPalmSoybeanCanola (Rapeseed)JatrophaCamelina
Saturated
Myristate (C14:0)1.0 - 2.0<0.5<0.5<1.0<0.5
Palmitate (C16:0)39.0 - 45.09.0 - 13.03.0 - 6.014.0 - 19.31[10]5.0 - 7.0
Stearate (C18:0)4.0 - 5.02.0 - 5.01.0 - 3.06.0 - 9.02.0 - 4.0
Unsaturated
Oleate (C18:1)36.0 - 42.020.0 - 30.055.0 - 65.038.0 - 45.03[10]15.0 - 46.54[10]
Linoleate (C18:2)8.0 - 11.050.0 - 58.018.0 - 25.025.07 - 35.0[10]15.0 - 16.55[10]
Linolenate (C18:3)<0.55.0 - 10.08.0 - 12.0<1.020.41 - 35.0[10]

The Interplay of FAME Composition and Biodiesel Performance

The data presented in the tables above illustrates a clear relationship between the molecular structure of FAMEs and the resulting properties of biodiesel.

  • Cetane Number: Saturated FAMEs, such as methyl palmitate and methyl stearate, exhibit high cetane numbers, which are indicative of better ignition quality and shorter ignition delay times in diesel engines.[1][4] In contrast, the cetane number decreases with an increasing number of double bonds, with methyl linolenate having a significantly lower cetane number.

  • Oxidative Stability: The presence of double bonds in unsaturated FAMEs makes them susceptible to oxidation, which can lead to the formation of gums and sediments, degrading fuel quality over time.[8] Consequently, biodiesel rich in saturated FAMEs (e.g., from palm oil) has higher oxidative stability, while those with high levels of polyunsaturated FAMEs like linolenic acid (e.g., from camelina oil) are less stable.[10]

  • Cold Flow Properties: Saturated FAMEs have higher melting points, which negatively impacts the cold flow properties of biodiesel, such as the cloud point (the temperature at which wax crystals begin to form) and the pour point (the lowest temperature at which the fuel will flow).[2] Unsaturated FAMEs, with their lower melting points, are crucial for improving the performance of biodiesel in colder climates.

  • Viscosity: The viscosity of biodiesel is influenced by the chain length and, to a lesser extent, the degree of unsaturation of its constituent FAMEs. Longer carbon chains and higher saturation levels generally lead to increased viscosity.[11]

Experimental Protocols

Accurate and reproducible measurement of FAME properties is essential for quality control and research. The following are summaries of the standard experimental protocols for key analyses.

FAME Profile Analysis (Gas Chromatography-Mass Spectrometry - GC-MS)

The determination of the fatty acid methyl ester profile is typically performed using Gas Chromatography (GC) in accordance with standards such as EN 14103 and ASTM D6584 .

  • Principle: The biodiesel sample is injected into a GC equipped with a capillary column. The FAMEs are separated based on their boiling points and polarity. A Flame Ionization Detector (FID) is commonly used for quantification, while a Mass Spectrometer (MS) can be used for identification of the individual esters.[1][12]

  • Sample Preparation: A small amount of the biodiesel sample is diluted in a suitable solvent (e.g., heptane). An internal standard, such as methyl heptadecanoate, is added for accurate quantification.[12]

  • Instrumentation: A gas chromatograph with a capillary column (e.g., a polar phase like cyanopropyl) is used.[13] The injector and detector temperatures are set appropriately to ensure complete vaporization and detection of all FAMEs. The oven temperature is programmed to ramp up to elute the FAMEs in order of their boiling points.

  • Data Analysis: The area under each FAME peak is integrated and compared to the area of the internal standard to determine the concentration of each ester.

Oxidative Stability (Rancimat Method)

The oxidative stability of biodiesel is determined using the Rancimat method as specified in EN 14112 .[14]

  • Principle: A stream of purified air is passed through a heated biodiesel sample. The volatile oxidation products are collected in a measuring vessel containing deionized water. The conductivity of the water is continuously measured. The induction period is the time until the conductivity begins to increase rapidly, indicating the formation of acidic oxidation products.[15][16]

  • Apparatus: A Rancimat instrument consisting of a heating block, reaction vessels, and a conductivity measuring cell.[15]

  • Procedure: A precise amount of the biodiesel sample is placed in the reaction vessel and heated to a specified temperature (typically 110°C). Air is bubbled through the sample at a constant flow rate. The induction period is determined automatically by the instrument's software.[16]

Cold Flow Properties (Cloud Point and Pour Point)

The cold flow properties are critical for biodiesel use in colder climates and are determined by standard methods such as ASTM D2500 for Cloud Point and ASTM D97 for Pour Point.[3]

  • Cloud Point (ASTM D2500):

    • Principle: The biodiesel sample is cooled at a specified rate, and the temperature at which the first cloud of wax crystals appears is recorded as the cloud point.

    • Procedure: The sample is placed in a test jar and cooled in a cooling bath. The sample is inspected at 1°C intervals for the appearance of cloudiness at the bottom of the jar.

  • Pour Point (ASTM D97):

    • Principle: After preliminary heating, the sample is cooled at a specified rate. The pour point is the lowest temperature at which the sample will still flow when the test jar is tilted.[3]

    • Procedure: The sample is cooled and, at intervals of 3°C, the test jar is removed from the cooling bath and tilted to see if the oil moves. The pour point is recorded as 3°C above the temperature at which the oil ceases to flow.

Visualizing the Biodiesel Workflow and Property Relationships

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow_for_Biodiesel_Analysis cluster_feedstock Feedstock cluster_production Biodiesel Production cluster_analysis FAME Analysis & Property Testing Feedstock Vegetable Oil / Animal Fat Transesterification Transesterification (with Methanol & Catalyst) Feedstock->Transesterification Purification Purification (Glycerol Removal) Transesterification->Purification GC_MS FAME Profile (GC-MS - EN 14103) Purification->GC_MS Oxidative_Stability Oxidative Stability (Rancimat - EN 14112) Purification->Oxidative_Stability Cold_Flow Cold Flow Properties (Cloud/Pour Point - ASTM D2500/D97) Purification->Cold_Flow Viscosity Viscosity (ASTM D445) Purification->Viscosity FAME_Properties_Relationship cluster_fame_properties FAME Structural Properties cluster_biodiesel_properties Biodiesel Performance Properties Chain_Length Chain Length Cetane_Number Cetane Number Chain_Length->Cetane_Number Increases Viscosity Viscosity Chain_Length->Viscosity Increases Unsaturation Degree of Unsaturation (Number of Double Bonds) Unsaturation->Cetane_Number Decreases Oxidative_Stability Oxidative Stability Unsaturation->Oxidative_Stability Decreases Cold_Flow Cold Flow Properties (Cloud/Pour Point) Unsaturation->Cold_Flow Improves (Lowers CP/PP) Unsaturation->Viscosity Decreases

References

Methyl Linoleate as an Antifungal Agent: A Comparative Guide to its Efficacy Among Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, identifying novel and effective antifungal agents is a critical endeavor. Fatty acid methyl esters (FAMEs), particularly those derived from natural sources, have garnered attention for their antimicrobial properties. This guide provides a comparative analysis of the antifungal efficacy of methyl linoleate against other FAMEs, supported by experimental data and detailed methodologies.

Comparative Efficacy of FAMEs

Recent studies have demonstrated that FAMEs derived from various vegetable oils exhibit significant antifungal activity. This activity is largely attributed to their constituent fatty acid profiles, with a notable emphasis on the role of this compound.

A study on FAMEs from soybean, corn, and sunflower oils revealed their potential against various fungal species. The antifungal activity of these FAMEs appears to be correlated with their this compound content. Sunflower FAMEs, which contain the highest percentage of this compound (65.93%), demonstrated the most potent antifungal activity.[1] This was followed by soybean FAMEs (55.67% this compound) and corn FAMEs (48.38% this compound), suggesting a dose-dependent relationship between this compound concentration and antifungal efficacy against isolates of Paracoccidioides spp.[1]

The minimum inhibitory concentration (MIC) is a key metric for antifungal activity, representing the lowest concentration of a substance that prevents visible growth of a microorganism. When tested individually, this compound showed antifungal activity against P. brasiliensis with an MIC of 62.5 µg/mL.[1] The FAMEs from sunflower oil exhibited a broad spectrum of activity, with MIC values as low as 15.6 µg/mL against Candida glabrata and C. krusei.[1][2][3][4][5]

The following table summarizes the antifungal activity of various FAMEs and pure this compound against different fungal species.

FAME Source/CompoundFungal SpeciesMIC (µg/mL)Reference
Sunflower FAMEs Paracoccidioides spp.15.6 - 500[1][2]
Candida glabrata15.6[1][2][3][4]
Candida krusei15.6[1][2][3][4]
Candida parapsilosis31.2[1][2][3][4]
Soybean FAMEs Paracoccidioides spp.15.6 - 500[1][2][3]
Corn FAMEs Paracoccidioides spp.15.6 - 500[1][2][3]
This compound (pure) Paracoccidioides brasiliensis62.5[1]
Linum usitatissimum FAMEs Aspergillus flavus-[6]
Aspergillus ochraceus-[6]
Sesuvium portulacastrum FAMEs Aspergillus fumigatus8000[7]
Aspergillus niger8000[7]

Experimental Protocols

The data presented is primarily derived from antifungal susceptibility testing using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Fungal Strains and Inoculum Preparation:

  • Fungal isolates are cultured on a suitable medium, such as Sabouraud Dextrose Agar, and incubated under appropriate conditions for growth.[8][9]

  • A suspension of fungal conidia or yeast cells is prepared in sterile saline.[10]

  • The suspension is then adjusted to a specific concentration, typically between 0.4 x 10⁴ and 5 x 10⁴ colony-forming units per milliliter (CFU/mL), using a spectrophotometer to measure optical density.[11]

2. Broth Microdilution Assay:

  • The assay is performed in 96-well microtiter plates.[11]

  • A serial two-fold dilution of the FAMEs or pure compounds is prepared in RPMI 1640 medium.

  • Each well is inoculated with the prepared fungal suspension.

  • The plates are incubated at 35°C for 24 to 72 hours, depending on the fungal species.[10][11]

3. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.[9] For some fungi and compounds, the endpoint is defined as a significant reduction in growth (e.g., ≥50%) compared to a drug-free control well.[12]

4. Determination of Minimum Fungicidal Concentration (MFC):

  • To determine the MFC, an aliquot from each well showing no visible growth is subcultured onto fresh agar plates.[13]

  • The plates are incubated to allow for the growth of any remaining viable fungal cells.

  • The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plates.[13]

Mechanism of Action and Experimental Workflow

The antifungal activity of this compound is likely linked to its ability to induce the production of reactive oxygen species (ROS) within the fungal cells.[1][2] This oxidative stress can lead to cellular damage and ultimately, cell death.

G cluster_workflow Antifungal Susceptibility Testing Workflow prep Fungal Inoculum Preparation inoc Inoculation of Microtiter Plates prep->inoc serial Serial Dilution of FAMEs serial->inoc incub Incubation inoc->incub mic MIC Determination (Visual/Spectrophotometric) incub->mic mfc MFC Determination (Subculturing) mic->mfc data Data Analysis mfc->data

Caption: Workflow for determining the antifungal efficacy of FAMEs.

G cluster_pathway Proposed Antifungal Mechanism of this compound ml This compound cell Fungal Cell ml->cell ros Increased Reactive Oxygen Species (ROS) cell->ros damage Oxidative Stress & Cellular Damage ros->damage death Fungal Cell Death damage->death

References

A Comparative Analysis of the Cytotoxic Effects of Methyl Gamma-Linolenate and Rutin on A-549 Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the cytotoxic effects of methyl gamma-linolenate and the flavonoid rutin on the human non-small cell lung cancer cell line, A-549. The following sections detail the experimental findings for each compound, including quantitative data on cytotoxicity, and elucidate the underlying molecular mechanisms through detailed experimental protocols and signaling pathway diagrams.

Introduction to A-549 Cells

The A-549 cell line, derived from human alveolar basal epithelial adenocarcinoma, is a widely utilized model in cancer research. These cells exhibit an adherent, epithelial-like morphology and are instrumental in studying lung cancer biology and evaluating the efficacy of novel therapeutic agents.

Methyl Gamma-Linolenate: An Overview

Methyl gamma-linolenate is a methyl ester derivative of gamma-linolenic acid (GLA), an omega-6 fatty acid. While direct studies on the cytotoxic effects of methyl gamma-linolenate on A-549 cells are limited, research on its analog, GLA, provides insights into its potential anticancer activities. GLA has been shown to induce apoptosis and lipid peroxidation in various cancer cell lines, suggesting that its cytotoxic effects may be mediated through the generation of reactive oxygen species (ROS).

Rutin: A Flavonoid with Anticancer Potential

Rutin, a glycoside of the flavonoid quercetin, is a natural compound found in a variety of plants. Extensive research has demonstrated its cytotoxic and antiproliferative effects against A-549 cells. Rutin has been shown to inhibit cell proliferation, induce programmed cell death (apoptosis), and cause cell cycle arrest in a dose-dependent manner.

Quantitative Analysis of Cytotoxicity

The following table summarizes the key quantitative data regarding the cytotoxic effects of rutin on A-549 cells. Data for methyl gamma-linolenate is not directly available and is represented by data from its analog, gamma-linolenic acid (GLA), for contextual comparison.

CompoundCell LineAssayIC50 ValueTreatment DurationReference
RutinA-549SRB817.10 µg/mL72 hours[1]
RutinA-549MTT559.83 ± 3.5 µMNot Specified[2]
Gamma-Linolenic Acid (GLA)Raji (lymphoma)Not SpecifiedCytotoxicity observed at 10 µM - 100 µM4 - 48 hours[3]

Experimental Protocols

Cell Culture and Treatment

A-549 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates. After 24 hours of incubation, the medium is replaced with fresh medium containing various concentrations of either methyl gamma-linolenate or rutin.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • After the desired treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • A-549 cells are seeded in 6-well plates and treated with the compounds for the specified duration.

  • Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • The cells are incubated in the dark at room temperature for 15 minutes.

  • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

  • Treated and untreated A-549 cells are harvested and washed with PBS.

  • The cells are fixed in cold 70% ethanol and stored at -20°C overnight.

  • The fixed cells are washed with PBS and resuspended in a staining solution containing PI and RNase A.

  • After incubation in the dark, the DNA content of the cells is analyzed by flow cytometry.

  • The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are then quantified.

Signaling Pathways and Mechanisms of Action

Methyl Gamma-Linolenate (Inferred from Gamma-Linolenic Acid)

The cytotoxic effects of GLA are believed to be mediated primarily through the induction of oxidative stress. This involves the generation of reactive oxygen species (ROS), which can lead to lipid peroxidation and subsequent apoptotic cell death.

G MGL Methyl Gamma-Linolenate (via GLA) ROS Increased ROS Production MGL->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Apoptosis Apoptosis Lipid_Peroxidation->Apoptosis

Caption: Proposed mechanism of Methyl Gamma-Linolenate induced cytotoxicity.

Rutin

Rutin exerts its anticancer effects on A-549 cells through multiple signaling pathways. It has been shown to modulate the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival and proliferation.[4] By inhibiting these pathways, rutin can induce apoptosis and inhibit cell growth. Furthermore, rutin can promote TNF-α-induced apoptosis by modulating GSK-3β expression.[4] Rutin has also been found to induce autophagy in A-549 cells.[4]

G Rutin Rutin PI3K_Akt PI3K/Akt Pathway (Inhibition) Rutin->PI3K_Akt MAPK MAPK Pathway (Modulation) Rutin->MAPK GSK3B GSK-3β (Modulation) Rutin->GSK3B Autophagy Autophagy Rutin->Autophagy Proliferation Cell Proliferation (Inhibition) PI3K_Akt->Proliferation Apoptosis Apoptosis MAPK->Apoptosis GSK3B->Apoptosis

Caption: Signaling pathways affected by Rutin in A-549 cells.

Experimental Workflow

The general workflow for assessing the cytotoxic effects of these compounds on A-549 cells is as follows:

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Apoptosis Assays cluster_2 Data Analysis A549_Culture A-549 Cell Culture Seeding Seeding in Plates A549_Culture->Seeding Treatment Treatment with Compound Seeding->Treatment MTT MTT Assay (Viability) Treatment->MTT Annexin Annexin V/PI Assay (Apoptosis) Treatment->Annexin Cell_Cycle Cell Cycle Analysis Treatment->Cell_Cycle Microplate_Reader Microplate Reader MTT->Microplate_Reader Flow_Cytometry Flow Cytometry Annexin->Flow_Cytometry Cell_Cycle->Flow_Cytometry Data_Quantification Data Quantification Flow_Cytometry->Data_Quantification Microplate_Reader->Data_Quantification

Caption: General experimental workflow for cytotoxicity assessment.

Comparative Summary and Conclusion

This guide highlights the cytotoxic effects of methyl gamma-linolenate and rutin on A-549 lung cancer cells.

  • Rutin demonstrates significant, well-documented cytotoxic activity against A-549 cells. It inhibits cell proliferation, induces apoptosis and autophagy, and causes cell cycle arrest through the modulation of key signaling pathways like PI3K/Akt and MAPK. The available quantitative data, such as IC50 values, provide a solid basis for its potential as an anticancer agent.

  • Methyl gamma-linolenate's cytotoxic profile against A-549 cells is less defined due to a lack of direct studies. However, based on the activity of its analog, GLA, it is plausible that it induces cytotoxicity through oxidative stress-mediated apoptosis.

References

The Dual Role of Saturated Fatty Acids in the Oxidation of Methyl Linoleate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the stability of lipid-based formulations is paramount. This guide provides a comparative analysis of the influence of various saturated fatty acids on the oxidation of methyl linoleate, a common model for polyunsaturated fatty acids found in many biological and pharmaceutical systems. Experimental data is presented to elucidate the nuanced, and at times contradictory, roles these molecules play in lipid peroxidation.

The oxidation of polyunsaturated fatty acids is a critical factor in determining the shelf-life and efficacy of various products, as well as being implicated in cellular damage and disease. While it is widely understood that unsaturated lipids are prone to oxidation, the influence of their saturated counterparts is more complex. Saturated fatty acids can act as simple diluents, thereby reducing the concentration of oxidizable substrate and slowing the rate of peroxidation. However, evidence also suggests that under certain conditions, particularly in their free acid form, they can exhibit pro-oxidant activity, accelerating the degradation of unsaturated lipids like this compound.

Comparative Analysis of Oxidation Rates

The oxidation of this compound in the presence of different saturated fatty acids or their methyl esters follows an autocatalytic-type rate expression. The effect of the saturated fatty acid is largely dependent on its concentration and whether it is in its free acid or esterified form.

When mixed with saturated fatty acid methyl esters, the oxidation of this compound is generally retarded due to a dilution effect. The rate constant for the oxidation of this compound is proportional to its molar fraction in the mixture. In a study conducted at 65°C, the oxidation of this compound was most rapidly oxidized when mixed with methyl octanoate, followed by methyl laurate and methyl palmitate[1].

Conversely, when this compound is mixed with free saturated fatty acids, its oxidation is promoted[1]. This pro-oxidant effect is an important consideration in formulations where free fatty acids may be present.

Below is a summary of the kinetic data from studies on the oxidation of linoleic acid and this compound mixed with various saturated lipids.

Saturated Fatty Acid/EsterSubstrateMolar Ratio (Substrate:Saturated Lipid)ObservationReference
Lauric AcidLinoleic Acid1:3Slower oxidation[1]
Lauric AcidLinoleic Acid1:1Intermediate oxidation[1]
Lauric AcidLinoleic Acid3:1Faster oxidation[1]
Methyl LaurateThis compound1:3Most retarded oxidation[1]
Methyl LaurateThis compound1:1Intermediate oxidation[1]
Methyl LaurateThis compound3:1Faster oxidation[1]
Methyl OctanoateThis compound1:1Most rapid oxidation[1]
Methyl PalmitateThis compound1:1Slower oxidation than octanoate[1]

Experimental Protocols

To assess the extent of lipid oxidation, two common and well-established methods are the determination of the Peroxide Value (PV) and the Thiobarbituric Acid Reactive Substances (TBARS) assay.

Determination of Peroxide Value (PV)

The Peroxide Value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation.

Principle: This method is based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by the peroxides present in the sample. The resulting ferric ions react with ammonium thiocyanate to form a red-colored complex, which is quantified spectrophotometrically.

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the lipid sample (e.g., 0.1-0.3 g) into a test tube.

  • Solvent Addition: Add 9.9 mL of a chloroform:methanol (7:3, v/v) mixture and vortex to dissolve the sample.

  • Reagent Addition:

    • Add 50 µL of 10 mM ammonium thiocyanate solution and vortex.

    • Add 50 µL of a freshly prepared iron(II) chloride solution (0.4 g BaCl₂ in 50 mL H₂O added to 0.5 g FeSO₄·7H₂O in 50 mL H₂O, with 2 mL of 10 M HCl, and the supernatant used after centrifugation) and vortex.

  • Incubation: Incubate the mixture for 5 minutes at room temperature in the dark.

  • Measurement: Measure the absorbance of the sample at 501 nm against a blank containing all reagents except the sample.

  • Calculation: The peroxide value is calculated using a standard curve prepared with known concentrations of ferric chloride.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay measures malondialdehyde (MDA) and other aldehydes, which are secondary products of lipid peroxidation.

Principle: Malondialdehyde and other thiobarbituric acid reactive substances react with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.

Procedure:

  • Sample Preparation: Place 100 µL of the sample (e.g., plasma or tissue homogenate) into a microcentrifuge tube.

  • Acid Precipitation: Add 200 µL of ice-cold 10% trichloroacetic acid to precipitate proteins. Incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge the samples at 2200 x g for 15 minutes at 4°C.

  • Reaction Mixture: Transfer 200 µL of the supernatant to a new tube and add an equal volume of 0.67% (w/v) TBA.

  • Incubation: Incubate the mixture in a boiling water bath for 10 minutes.

  • Cooling: Cool the samples to room temperature.

  • Measurement: Measure the absorbance of the samples at 532 nm.

  • Quantification: The concentration of TBARS is determined by comparing the absorbance to a standard curve prepared with malondialdehyde or 1,1,3,3-tetramethoxypropane.[2][3]

Visualizing the Mechanisms and Workflow

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the proposed mechanisms of how saturated fatty acids influence this compound oxidation.

Experimental_Workflow cluster_prep Sample Preparation cluster_oxidation Oxidation Induction cluster_analysis Oxidation Analysis cluster_data Data Interpretation Methyl_Linoleate This compound (ML) Mixing Mix ML and SFA at various molar ratios Methyl_Linoleate->Mixing Saturated_Fatty_Acids Saturated Fatty Acids (SFA) (e.g., Lauric, Myristic, Palmitic, Stearic) Saturated_Fatty_Acids->Mixing Incubation Incubate at controlled temperature (e.g., 65°C) with oxygen supply Mixing->Incubation Aliquots Take aliquots at different time points Incubation->Aliquots PV_Assay Peroxide Value (PV) Assay Aliquots->PV_Assay TBARS_Assay TBARS Assay Aliquots->TBARS_Assay Kinetic_Analysis Kinetic Analysis of Oxidation Rate PV_Assay->Kinetic_Analysis TBARS_Assay->Kinetic_Analysis Comparison Compare effects of different SFAs Kinetic_Analysis->Comparison

Caption: Experimental workflow for assessing SFA influence on this compound oxidation.

Proposed_Mechanisms cluster_dilution Dilution Effect (SFA Esters) cluster_prooxidant Pro-oxidant Effect (Free SFAs) ML_High High Concentration of this compound (ML) ML_Low Lower Concentration of ML (Diluted with SFA Esters) Oxidation_Fast Rapid Oxidation ML_High->Oxidation_Fast Oxidation_Slow Retarded Oxidation ML_Low->Oxidation_Slow ML_SFA This compound (ML) + Free Saturated Fatty Acids (SFA) Radical_Formation Potential for Free Radical Formation from SFAs ML_SFA->Radical_Formation Oxidation_Accelerated Accelerated ML Oxidation Radical_Formation->Oxidation_Accelerated

Caption: Proposed mechanisms of SFA influence on this compound oxidation.

References

Safety Operating Guide

Proper Disposal Procedures for Methyl Linoleate

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of methyl linoleate, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance.

Immediate Safety and Handling

Before handling this compound waste, it is crucial to be aware of its properties and the necessary safety precautions. While some safety data sheets (SDS) do not classify the substance as hazardous under the Globally Harmonized System (GHS)[1][2], others consider it a hazardous substance and toxic to aquatic life with long-term effects[3][4]. Therefore, it is prudent to handle it as a hazardous chemical.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards[4][5].

  • Skin Protection: Wear impervious, flame-resistant clothing and chemical-resistant gloves (e.g., nitrile)[4][5].

  • Respiratory Protection: Use in a well-ventilated area. If exposure limits are exceeded or irritation occurs, use a full-face respirator[3][5].

Step-by-Step Disposal Protocol

Step 1: Waste Identification and Segregation

  • Identify Waste: Any this compound that you no longer intend to use is considered waste[6]. This includes unused, contaminated, or spent material.

  • Segregate Incompatibles: Store this compound waste separately from incompatible materials, such as strong oxidizing agents[7]. Always consult the substance's SDS for detailed incompatibility information[8].

Step 2: Waste Collection and Container Management

  • Select Container: Use a chemically compatible container for waste collection. Plastic is often preferred[9]. Ensure the container is in good condition, with no leaks or cracks[10].

  • Label Container: The waste container must be clearly labeled as "Hazardous Waste."[8] The label should include:

    • The full chemical name: "this compound Waste"[8].

    • The approximate concentration, if mixed with other substances.

    • Relevant hazard pictograms (e.g., environmental hazard)[8].

    • Contact details of the waste generator[8].

  • Keep Container Closed: Waste containers must be kept tightly sealed except when adding waste to prevent spills and evaporation[9][10].

  • Do Not Overfill: Do not fill waste containers beyond 90% of their capacity to allow for expansion[11].

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designate SAA: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation[6][9].

  • Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (such as a tub or bucket) to contain any potential leaks[10][12].

  • Adhere to Storage Limits: Follow institutional and regulatory limits for the amount of waste stored and the accumulation time[6][9][10].

Step 4: Arranging Final Disposal

  • Prohibited Disposal Methods: NEVER dispose of this compound in the sink or regular trash[3][10][13]. Intentional evaporation is also prohibited[10][12].

  • Schedule Pickup: Once the container is full (up to 90%) or the storage time limit is reached, arrange for waste collection through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor[6][9].

  • Final Disposal: The ultimate disposal method will be determined by the waste contractor in accordance with federal, state, and local regulations[3]. Approved methods typically include controlled incineration at a licensed chemical destruction plant or burial in an approved landfill[3][4].

Spill Response Procedures

In the event of a spill, immediate and appropriate action is necessary.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Assess the Spill:

    • For small spills (<50 mL) that do not pose a significant risk, absorb the material onto an inert absorbent like vermiculite, sand, or cat litter[3][14].

    • For large spills , or if you are not trained or equipped to handle the spill, evacuate the area and contact your institution's emergency response team (e.g., EH&S)[6][12].

  • Cleanup:

    • Wear appropriate PPE during cleanup.

    • Collect all contaminated absorbent materials and place them in a sealed, labeled hazardous waste container[6][10].

    • Caution: Absorbent materials wetted with this compound may auto-oxidize and self-heat, creating a fire risk. Moisten these materials with water before placing them in the waste container to mitigate this hazard[3].

  • Decontaminate: Clean the spill area thoroughly.

Quantitative Data for Waste Management

The following table summarizes key quantitative limits applicable to the management of hazardous chemical waste in a laboratory setting. These are general guidelines; always consult your institution's specific policies and local regulations.

ParameterGuideline/LimitRegulation Source
Maximum Volume in SAA 55 gallonsUniversity of Pennsylvania, Vanderbilt University[6][9]
Maximum Volume (Acutely Toxic) 1 quart (liquid) / 1 kg (solid)University of Pennsylvania, Vanderbilt University[6][9]
Maximum Storage Time in SAA Up to 9-12 monthsUniversity of Pennsylvania, Stanford University[9][10]
Container Fill Level Max. 90% of total capacityETH Zürich[11]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated is_contaminated Is the waste unused and uncontaminated? start->is_contaminated recycle_option Consult institutional policy or manufacturer for recycling/ reclamation options. is_contaminated->recycle_option  Yes treat_as_hazardous Treat as Hazardous Waste is_contaminated->treat_as_hazardous  No final_disposal Final Disposal via approved method (e.g., Incineration) recycle_option->final_disposal collect_waste 1. Collect in a designated, compatible, and labeled container. treat_as_hazardous->collect_waste store_waste 2. Store in secondary containment within a Satellite Accumulation Area (SAA). collect_waste->store_waste check_limits Have SAA volume or time limits been reached? store_waste->check_limits continue_accumulation Continue Accumulation check_limits->continue_accumulation  No schedule_pickup 3. Arrange for pickup by authorized hazardous waste service (e.g., EH&S). check_limits->schedule_pickup  Yes continue_accumulation->store_waste schedule_pickup->final_disposal

Caption: Decision workflow for this compound waste management.

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
Methyl linoleate
Reactant of Route 2
Reactant of Route 2
Methyl linoleate

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